Product packaging for 7-Chloro-3,4-dihydroisoquinoline(Cat. No.:CAS No. 60518-41-4)

7-Chloro-3,4-dihydroisoquinoline

Cat. No.: B2823649
CAS No.: 60518-41-4
M. Wt: 165.62
InChI Key: QVPMZULEYMEMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-3,4-dihydroisoquinoline is a useful research compound. Its molecular formula is C9H8ClN and its molecular weight is 165.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClN B2823649 7-Chloro-3,4-dihydroisoquinoline CAS No. 60518-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPMZULEYMEMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Chloro-3,4-dihydroisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, established synthesis methodologies, spectroscopic characterization, and its emerging applications, offering field-proven insights for professionals in the field.

Core Compound Identity and Properties

CAS Number: 60518-41-4[1]

Molecular Formula: C₉H₈ClN

Molecular Weight: 165.62 g/mol [1]

This compound is a solid at room temperature and requires storage in a dry, sealed environment, ideally at 2-8°C.[1] Its structure, featuring a dihydroisoquinoline core with a chlorine atom at the 7-position, makes it a valuable intermediate for creating diverse molecular architectures.

Physicochemical and Spectroscopic Data Summary
PropertyValueSource
CAS Number 60518-41-4[1]
Molecular Formula C₉H₈ClN
Molecular Weight 165.62[1]
Physical Form Solid[1]
Storage Temperature 2-8°C, sealed in dry conditions[1]

Synthesis of the this compound Scaffold

The synthesis of 3,4-dihydroisoquinolines is a well-established area of organic chemistry, with two primary named reactions forming the cornerstone of most synthetic approaches: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Bischler-Napieralski Reaction: A Robust Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[2][3] This reaction is typically carried out under acidic conditions using a dehydrating agent.

Causality Behind Experimental Choices: The reaction proceeds via an electrophilic aromatic substitution mechanism. The amide is first activated by the dehydrating agent, forming a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes intramolecular attack by the electron-rich aromatic ring to form the dihydroisoquinoline ring system. The presence of electron-donating groups on the aromatic ring can facilitate this cyclization.

Bischler_Napieralski cluster_start Starting Material cluster_reagents Reaction Conditions cluster_intermediate Key Intermediate cluster_cyclization Cyclization cluster_product Product Amide β-(m-chlorophenyl)ethylamide Reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) Amide->Reagent Activation Nitrilium Nitrilium Ion Reagent->Nitrilium Forms Solvent Anhydrous Solvent (e.g., Toluene, Acetonitrile) Heat Heat Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium->Cyclization Undergoes Product This compound Cyclization->Product Yields

Caption: Workflow for the Bischler-Napieralski Synthesis.

Self-Validating Protocol: Bischler-Napieralski Synthesis

  • Amide Formation: The synthesis begins with the preparation of the corresponding N-acyl-β-(m-chlorophenyl)ethylamine. This is typically achieved by reacting β-(m-chlorophenyl)ethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base.

  • Cyclization: The purified β-arylethylamide is dissolved in an anhydrous, high-boiling solvent such as toluene or acetonitrile.

  • A dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added cautiously to the solution.[2][3] The reaction mixture is then heated to reflux for several hours.[3]

  • Work-up: Upon completion, the reaction is carefully quenched with ice and neutralized with a base (e.g., ammonium hydroxide). The product is then extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

The Pictet-Spengler Reaction: An Alternative Pathway

The Pictet-Spengler reaction provides an alternative route to isoquinoline derivatives, in this case, leading to the tetrahydroisoquinoline core which can then be oxidized to the dihydroisoquinoline. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4]

Causality Behind Experimental Choices: The reaction is initiated by the formation of a Schiff base from the amine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. For the synthesis of 1-unsubstituted dihydroisoquinolines, formaldehyde is the carbonyl component of choice.

Pictet_Spengler cluster_start Starting Materials cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_oxidation Oxidation cluster_product Final Product Amine β-(m-chlorophenyl)ethylamine Schiff Schiff Base Formation Amine->Schiff Aldehyde Formaldehyde Aldehyde->Schiff Iminium Iminium Ion Formation (Acid Catalyzed) Schiff->Iminium Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Tetrahydro 7-Chloro-1,2,3,4- tetrahydroisoquinoline Cyclization->Tetrahydro Oxidation Oxidizing Agent Tetrahydro->Oxidation Product This compound Oxidation->Product

Caption: Workflow for the Pictet-Spengler Synthesis followed by Oxidation.

Self-Validating Protocol: Pictet-Spengler Synthesis and Subsequent Oxidation

  • Condensation and Cyclization: β-(m-chlorophenyl)ethylamine is reacted with an aqueous solution of formaldehyde in the presence of a strong acid, such as hydrochloric acid. The mixture is heated to facilitate both the formation of the intermediate iminium ion and the subsequent cyclization.

  • Isolation of Tetrahydroisoquinoline: After the reaction is complete, the mixture is basified, and the resulting 7-Chloro-1,2,3,4-tetrahydroisoquinoline is extracted with an organic solvent.

  • Oxidation: The isolated tetrahydroisoquinoline is then oxidized to the desired 3,4-dihydroisoquinoline. This can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or potassium permanganate (KMnO₄), under controlled conditions.

  • Purification: The final product is purified using standard techniques such as column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and the aliphatic protons. The protons on the dihydroisoquinoline ring system will exhibit specific splitting patterns due to their coupling with adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituent (chlorine) and the hybridization of the carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key absorptions are expected for C=N stretching of the imine functionality, C-H stretching and bending of the aromatic and aliphatic portions, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will be characteristic of the dihydroisoquinoline scaffold and will show losses of specific fragments, which can be used to confirm the structure.

Applications in Drug Discovery and Medicinal Chemistry

The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[4][5][6][7] These activities include, but are not limited to, antimicrobial, anticancer, and neuroprotective effects.[4][5][8]

The introduction of a chlorine atom at the 7-position of the dihydroisoquinoline ring can significantly modulate the compound's physicochemical properties and its biological activity. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound serves as a key intermediate for the synthesis of more complex molecules. The imine functionality can be reduced to the corresponding amine, and the aromatic ring can undergo further substitution reactions, allowing for the generation of diverse libraries of compounds for biological screening. For instance, derivatives of 7-chloroquinoline have shown promise as antiproliferative agents.

Applications cluster_core Core Scaffold cluster_derivatization Chemical Modifications cluster_derivatives Diverse Derivatives cluster_applications Potential Applications Core This compound Reduction Reduction of Imine Core->Reduction Aromatic_Sub Aromatic Substitution Core->Aromatic_Sub Coupling Coupling Reactions Core->Coupling Derivatives Library of Novel Isoquinoline Analogs Reduction->Derivatives Aromatic_Sub->Derivatives Coupling->Derivatives Anticancer Anticancer Agents Derivatives->Anticancer Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial Neuroprotective Neuroprotective Agents Derivatives->Neuroprotective Other Other Therapeutic Areas Derivatives->Other

Caption: Application workflow of this compound.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its straightforward synthesis via established methods like the Bischler-Napieralski and Pictet-Spengler reactions, combined with the potential for diverse biological activities inherent to the isoquinoline scaffold, makes it a compound of significant interest for researchers in drug discovery and development. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic routes to 7-Chloro-3,4-dihydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the this compound Moiety

The 3,4-dihydroisoquinoline core is a privileged structure found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. Its applications span various areas, including the development of antimicrobial and antifungal agents.[1]

This guide will focus on the most direct and widely employed synthetic strategies for the preparation of this important building block, with a primary emphasis on the Bischler-Napieralski reaction. An alternative approach via the Pictet-Spengler reaction followed by oxidation will also be discussed.

Primary Synthetic Pathway: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[2][3] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[2][4][5] For the synthesis of this compound, the key precursor is N-[2-(4-chlorophenyl)ethyl]formamide.

The overall synthetic strategy is a two-step process:

  • Synthesis of the Amide Precursor: Formation of N-[2-(4-chlorophenyl)ethyl]formamide from 2-(4-chlorophenyl)ethylamine.

  • Cyclization: Intramolecular cyclization of the formamide precursor to yield this compound.

Step 1: Synthesis of N-[2-(4-chlorophenyl)ethyl]formamide

The synthesis of the formamide precursor is a critical initial step. A straightforward and efficient method involves the N-formylation of 2-(4-chlorophenyl)ethylamine using a suitable formylating agent. Ethyl formate is a commonly used, cost-effective, and relatively safe reagent for this transformation.[6][7][8][9]

Reaction Scheme:

start 2-(4-chlorophenyl)ethylamine reagent + Ethyl Formate start->reagent product N-[2-(4-chlorophenyl)ethyl]formamide reagent->product

Caption: Synthesis of the formamide precursor.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-chlorophenyl)ethylamine (1 equivalent).

  • Add an excess of ethyl formate (3-5 equivalents), which can also serve as the solvent.

  • Heat the reaction mixture to reflux (approximately 54-60°C) and monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and any ethanol byproduct under reduced pressure using a rotary evaporator.

  • The resulting crude N-[2-(4-chlorophenyl)ethyl]formamide is often of sufficient purity for the subsequent cyclization step. If necessary, it can be further purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Ethyl Formate: Using an excess of ethyl formate drives the equilibrium towards the formation of the formamide product.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the formylation to proceed at a reasonable rate.

  • Solvent-free or Ethyl Formate as Solvent: This simplifies the reaction setup and work-up procedure.[6]

Reagent/SolventMolar RatioPurpose
2-(4-chlorophenyl)ethylamine1.0Starting material
Ethyl Formate3.0 - 5.0Formylating agent and solvent

Table 1: Reagents for the Synthesis of N-[2-(4-chlorophenyl)ethyl]formamide.

Step 2: Bischler-Napieralski Cyclization

The cyclization of N-[2-(4-chlorophenyl)ethyl]formamide is the key step in forming the 3,4-dihydroisoquinoline ring. This is typically achieved using a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][4][5]

Reaction Mechanism:

The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[4]

start N-[2-(4-chlorophenyl)ethyl]formamide reagent + POCl3 (or PPA) start->reagent intermediate Nitrilium Ion Intermediate reagent->intermediate Activation & Dehydration product This compound intermediate->product Intramolecular Cyclization

Caption: Bischler-Napieralski cyclization mechanism.

Experimental Protocol (using POCl₃):

  • In a fume hood, dissolve N-[2-(4-chlorophenyl)ethyl]formamide (1 equivalent) in a dry, inert solvent such as anhydrous toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 equivalents) dropwise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-110°C) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reagents used are sensitive to moisture, so anhydrous conditions are essential to prevent their decomposition and ensure high yields.

  • Refluxing: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular electrophilic aromatic substitution.

  • Acidic Work-up followed by Basification: The initial acidic work-up quenches the reaction and removes excess POCl₃. Subsequent basification is necessary to deprotonate the dihydroisoquinoline product, making it soluble in organic solvents for extraction.

Reagent/SolventMolar RatioPurpose
N-[2-(4-chlorophenyl)ethyl]formamide1.0Precursor
Phosphorus Oxychloride (POCl₃)1.5 - 2.0Dehydrating and activating agent
Anhydrous Toluene/Acetonitrile-Solvent

Table 2: Reagents for the Bischler-Napieralski Cyclization.

Alternative Synthetic Pathway: The Pictet-Spengler Reaction

An alternative, though less direct, route to this compound involves the Pictet-Spengler reaction. This reaction typically yields a 1,2,3,4-tetrahydroisoquinoline, which must then be oxidized to the desired 3,4-dihydroisoquinoline.[10][11] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions.[12][13][14][15]

Step 1: Pictet-Spengler Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

Reaction Scheme:

start 2-(4-chlorophenyl)ethylamine reagent + Formaldehyde (or paraformaldehyde) start->reagent acid + Acid Catalyst (e.g., HCl, TFA) reagent->acid product 7-Chloro-1,2,3,4-tetrahydroisoquinoline acid->product

Caption: Pictet-Spengler synthesis of the tetrahydroisoquinoline intermediate.

Experimental Protocol:

  • Dissolve 2-(4-chlorophenyl)ethylamine (1 equivalent) in a suitable solvent, such as a mixture of water and a miscible organic solvent (e.g., ethanol).

  • Add an aqueous solution of formaldehyde (1.1-1.5 equivalents) or paraformaldehyde.

  • Acidify the reaction mixture with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction and neutralize it with a base.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Oxidation of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

The final step in this alternative pathway is the selective oxidation of the tetrahydroisoquinoline to the dihydroisoquinoline. Various oxidizing agents can be employed for this transformation. A common method involves the use of a mild oxidizing agent like manganese dioxide (MnO₂) or catalytic dehydrogenation.[16]

Reaction Scheme:

start 7-Chloro-1,2,3,4-tetrahydroisoquinoline reagent + Oxidizing Agent (e.g., MnO2) start->reagent product This compound reagent->product

References

Biological Activity Screening of 7-Chloro-3,4-dihydroisoquinoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This in-depth technical guide focuses on a specific derivative, 7-Chloro-3,4-dihydroisoquinoline, and outlines a comprehensive strategy for its biological activity screening. While direct studies on this particular molecule are not extensively documented, the known pharmacological potential of related isoquinoline and dihydroisoquinoline analogs suggests a high probability of discovering novel biological effects.[3][4][5] This document provides researchers, scientists, and drug development professionals with a logically structured, field-proven framework for elucidating the therapeutic potential of this compound, from initial broad-based screening to more focused mechanistic studies. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Rationale for Screening this compound

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and dihydroisoquinoline frameworks are central to a large family of alkaloids with diverse and potent biological activities, including antitumor, antimicrobial, anti-inflammatory, and neurological effects.[6][7] The introduction of a chloro substituent at the 7-position of the dihydroisoquinoline core can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and membrane permeability.

Given the lack of extensive public data on this compound, a systematic and multi-tiered screening approach is essential to uncover its pharmacological profile. This guide proposes a screening cascade designed to efficiently identify and characterize its potential therapeutic applications.

A Multi-Tiered Screening Strategy

A hierarchical screening approach is recommended to cost-effectively and rapidly assess the biological activities of this compound. This strategy begins with broad, high-throughput in vitro assays and progresses to more complex and targeted in vitro and in vivo models for promising hits.

Screening_Strategy cluster_0 Tier 1: Broad-Based In Vitro Screening cluster_1 Tier 2: Focused In Vitro Assays cluster_2 Tier 3: In Vivo Model Validation T1_Cytotoxicity Cytotoxicity Screening (Multiple Cancer Cell Lines) T2_MOA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) T1_Cytotoxicity->T2_MOA If active T3_Cancer Cancer Xenograft Models T1_Cytotoxicity->T3_Cancer If potent & selective T1_Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panel) T2_Enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) T1_Antimicrobial->T2_Enzyme If active T3_Neuro Neurological Disease Models T2_Enzyme->T3_Neuro If CNS target T2_Receptor Receptor Binding Assays (e.g., GPCRs, Ion Channels) T2_Receptor->T3_Neuro If CNS target

Caption: A multi-tiered screening cascade for this compound.

Tier 1: Broad-Based In Vitro Screening

The initial phase of screening aims to cast a wide net to identify any significant biological activity.

Cytotoxicity Screening

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, particularly for identifying new anticancer agents.[8][9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10]

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, and HeLa for cervical cancer) in appropriate media.[11] Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[8]

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
HCT-116Colon CarcinomaExperimental DataExperimental Data
HeLaCervical CarcinomaExperimental DataExperimental Data
HEK293Normal KidneyExperimental DataExperimental Data
Antimicrobial Screening

Derivatives of the isoquinoline scaffold have demonstrated notable antimicrobial and antifungal properties.[12]

This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well plate using appropriate broth media.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Tier 2: Focused In Vitro Assays

Should Tier 1 screening reveal promising activity, the next step is to delve into the potential mechanism of action.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many drugs.[13][14] Given the diverse activities of isoquinolines, screening against a panel of enzymes, such as kinases and proteases, is a logical progression.[15]

This protocol provides a general framework for assessing the inhibition of a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound (this compound) in a suitable buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the kinase with varying concentrations of the test compound for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the IC50 value of the compound for the target kinase.

Receptor Binding Assays

Many drugs exert their effects by binding to specific receptors.[16][17] Receptor binding assays are crucial for identifying such interactions.[18][19]

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.[18]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.

  • Quantification: Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) of the test compound.

Receptor_Binding_Workflow cluster_workflow Competitive Radioligand Binding Assay Workflow start Prepare Receptor Membranes & Radioligand mix Incubate Membranes, Radioligand & Test Compound start->mix filter Filter to Separate Bound & Free Ligand mix->filter count Quantify Bound Radioactivity filter->count analyze Calculate Ki Value count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Tier 3: In Vivo Model Validation

Positive and potent hits from in vitro assays warrant further investigation in relevant animal models to assess efficacy and safety.[20][21]

Cancer Xenograft Models

For compounds demonstrating significant and selective cytotoxicity against cancer cell lines, in vivo efficacy can be evaluated using xenograft models.[22][23][24]

  • Cell Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.[22]

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

Neurological Disease Models

If the in vitro screening suggests activity against a neurological target, various animal models can be employed to assess in vivo efficacy.[25][26]

  • Induction of Parkinsonism: Induce Parkinson's-like symptoms in mice using a neurotoxin such as MPTP.

  • Treatment: Administer this compound to the treated group.

  • Behavioral Assessment: Evaluate motor function using tests like the rotarod test and the open field test.

  • Neurochemical Analysis: After the behavioral tests, analyze brain tissue for dopamine levels and the presence of neuronal markers.

Conclusion

The systematic biological activity screening of this compound holds significant promise for the discovery of novel therapeutic agents. The multi-tiered approach outlined in this guide provides a robust and efficient framework for identifying and characterizing its pharmacological profile. By progressing from broad in vitro screens to focused mechanistic studies and finally to in vivo validation, researchers can effectively elucidate the therapeutic potential of this intriguing isoquinoline derivative. The detailed protocols and data presentation formats provided herein are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

The Spectroscopic Signature of 7-Chloro-3,4-dihydroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis and Spectroscopic Characterization of a Key Heterocyclic Scaffold

Introduction: The Significance of the 3,4-Dihydroisoquinoline Moiety in Medicinal Chemistry

The 3,4-dihydroisoquinoline core is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and pharmacologically active compounds. Its rigid framework and the presence of a basic nitrogen atom make it an ideal template for designing molecules that can interact with a wide range of biological targets. The introduction of a chlorine atom at the 7-position modulates the electronic properties and lipophilicity of the molecule, potentially enhancing its bioactivity and metabolic stability.

Derivatives of 3,4-dihydroisoquinoline have demonstrated a remarkable breadth of biological activities, including but not limited to, antimicrobial, antimalarial, anticancer, and spasmolytic effects.[1][2][3] For researchers in drug discovery and development, a thorough understanding of the synthesis and detailed spectroscopic characterization of key analogues like 7-Chloro-3,4-dihydroisoquinoline is paramount for the rational design of new therapeutic agents. This technical guide provides an in-depth look at the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, alongside a detailed protocol for its synthesis, empowering researchers to confidently synthesize and identify this valuable chemical entity.

Synthesis of this compound: The Bischler-Napieralski Reaction

The most common and effective method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[4] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide or phosphoryl chloride.

The causality behind this experimental choice lies in its reliability and versatility. The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular cyclization onto the electron-rich aromatic ring, followed by aromatization to yield the dihydroisoquinoline ring system. The choice of starting materials allows for the introduction of various substituents on both the aromatic ring and the ethylamine side chain, making it a highly adaptable method for creating diverse libraries of compounds for biological screening.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of N-(2-(4-chlorophenyl)ethyl)acetamide

  • To a solution of 2-(4-chlorophenyl)ethylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-(4-chlorophenyl)ethyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • In a round-bottom flask, place the N-(2-(4-chlorophenyl)ethyl)acetamide (1 equivalent).

  • Add a dehydrating agent such as phosphorus pentoxide (P₂O₅, 2-3 equivalents) or phosphoryl chloride (POCl₃, 3-5 equivalents) in a high-boiling solvent like toluene or xylene.

  • Heat the mixture to reflux (typically 110-140 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to a pH of >10.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization: Elucidating the Molecular Structure

Accurate structural elucidation is the cornerstone of chemical research. The following sections detail the expected spectroscopic data for this compound, providing a benchmark for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~8.0-8.2Singlet1HH-1 (Iminyl proton)
~7.2-7.4Multiplet3HAromatic protons (H-5, H-6, H-8)
~3.8-4.0Triplet2HH-3 (Methylene protons)
~2.8-3.0Triplet2HH-4 (Methylene protons)

Causality of Signal Assignment:

  • The H-1 proton , being part of the imine functionality (C=N), is expected to be the most deshielded proton, appearing as a singlet in the downfield region.

  • The aromatic protons will appear as a complex multiplet due to splitting from each other. The chlorine atom at the 7-position will influence their chemical shifts.

  • The methylene protons at C-3 are adjacent to the nitrogen atom, which deshields them, causing them to appear as a triplet around 3.8-4.0 ppm.

  • The methylene protons at C-4 are adjacent to the aromatic ring and will appear as a triplet further upfield compared to the C-3 protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm) Assignment
~160-165C-1 (Imine carbon)
~135-140Quaternary aromatic carbons
~125-130Aromatic CH carbons
~45-50C-3 (Methylene carbon)
~25-30C-4 (Methylene carbon)

Causality of Signal Assignment:

  • The imine carbon (C-1) is the most deshielded carbon due to its double bond to nitrogen and will appear significantly downfield.

  • The aromatic carbons will appear in the typical aromatic region (120-140 ppm). The carbon bearing the chlorine atom (C-7) and the quaternary carbons will have distinct chemical shifts.

  • The aliphatic methylene carbons (C-3 and C-4) will appear in the upfield region, with the C-3 carbon being more deshielded due to its proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for this compound are summarized below.

Frequency (cm⁻¹) Intensity Assignment
~3050-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch
~1620-1640StrongC=N stretch (Imine)
~1580-1600MediumC=C stretch (Aromatic)
~1000-1100StrongC-Cl stretch

Expert Insights: The most characteristic peak in the IR spectrum of this compound will be the strong absorbance corresponding to the C=N stretching vibration of the imine group, typically found in the 1620-1640 cm⁻¹ region. The presence of both aromatic and aliphatic C-H stretches, as well as the C-Cl stretch, further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z (mass-to-charge ratio) Interpretation
165/167Molecular ion (M⁺) peak with a characteristic ~3:1 isotopic pattern for chlorine.
164/166[M-H]⁺
130Loss of chlorine ([M-Cl]⁺)

Trustworthiness of Data: The presence of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) in the molecular ion peak is a definitive piece of evidence for the presence of a single chlorine atom in the molecule. The fragmentation pattern, including the loss of a hydrogen radical or a chlorine radical, provides further validation of the proposed structure.

Workflow Visualization

To better illustrate the process of characterizing this compound, the following diagram outlines the logical flow from synthesis to structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Start Starting Materials (2-(4-chlorophenyl)ethylamine, acetyl chloride) Amide N-(2-(4-chlorophenyl)ethyl)acetamide Start->Amide Acetylation Cyclization Bischler-Napieralski Reaction Amide->Cyclization Product Crude 7-Chloro-3,4- dihydroisoquinoline Cyclization->Product Purification Purification (Column Chromatography) Product->Purification Final_Product Pure 7-Chloro-3,4- dihydroisoquinoline Purification->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Structure Confirmed Structure of This compound NMR->Structure Provides Carbon-Hydrogen Framework IR->Structure Identifies Functional Groups (C=N, C-Cl) MS->Structure Confirms Molecular Weight and Elemental Composition

Caption: Workflow from synthesis to spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and expected spectroscopic characteristics of this compound. By understanding the underlying principles of the Bischler-Napieralski reaction and the interpretation of NMR, IR, and Mass Spectrometry data, researchers are better equipped to synthesize, identify, and utilize this important heterocyclic compound in their drug discovery and development endeavors. The provided protocols and data serve as a valuable resource for ensuring the scientific integrity and success of their research.

References

An In-depth Technical Guide to the Solubility and Stability Profile of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Critical Path of Drug Development with 7-Chloro-3,4-dihydroisoquinoline

In the landscape of modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the physicochemical properties of the molecule, which dictate its formulation, bioavailability, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility and stability profile of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a comprehensive understanding of these core attributes is not merely academic; it is a foundational pillar for successful preclinical and clinical development.

This document moves beyond a mere recitation of data. As a Senior Application Scientist, the intent is to provide a narrative grounded in practical experience, explaining not just what to measure, but why specific experimental choices are made. The protocols described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data. Every claim and procedural standard is supported by authoritative sources, providing a trustworthy and comprehensive resource for your research endeavors.

Physicochemical Properties: The Molecular Blueprint

The inherent physicochemical characteristics of this compound provide the initial clues to its behavior in various environments. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₉H₈ClN--INVALID-LINK--
Molecular Weight 165.62 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Storage Temperature 2-8°C, Sealed in dry--INVALID-LINK--
Predicted Solubility Low in polar solvents (e.g., water); Moderate in DMSO and dichloromethaneBased on analogue this compound-1(2H)-thione[1]

Solubility Assessment: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. Therefore, a thorough understanding of the solubility of this compound in various media is paramount. This section outlines the protocols for determining both its kinetic and thermodynamic solubility.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like dimethyl sulfoxide (DMSO), precipitates upon addition to an aqueous medium. This high-throughput screen is invaluable in the early stages of drug discovery for ranking and prioritizing compounds.

G cluster_prep Sample Preparation cluster_assay Aqueous Titration & Measurement cluster_analysis Data Analysis A Prepare 10 mM stock solution of this compound in DMSO B Serially dilute stock solution in DMSO in a 96-well plate A->B Dilution Series C Add aqueous buffer (e.g., PBS, pH 7.4) to each well B->C Transfer to Assay Plate D Incubate at room temperature for 2 hours with gentle shaking C->D Induce Precipitation E Measure turbidity using a nephelometer D->E Quantify Precipitation F Plot turbidity vs. concentration E->F Data Acquisition G Determine the concentration at which precipitation occurs (Kinetic Solubility) F->G Solubility Calculation

Caption: Workflow for Kinetic Solubility Assessment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Aqueous Addition: To each well of a clear-bottom 96-well assay plate, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume of the DMSO-solubilized compound from the dilution plate to the corresponding wells of the assay plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the assay plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a nephelometer, which quantifies the amount of light scattered by suspended particles.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.

Causality Behind Experimental Choices:

  • DMSO as the initial solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.

  • Nephelometry for detection: This method is highly sensitive to the formation of fine precipitates, allowing for the detection of early-stage insolubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard for Preformulation

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-consuming but provides a more accurate and relevant value for formulation development.

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess solid this compound to various aqueous buffers B Incubate at a constant temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours A->B Achieve Equilibrium C Centrifuge or filter the suspension to remove undissolved solid B->C Isolate Saturated Solution D Analyze the supernatant by a validated HPLC-UV method C->D Sample Analysis E Determine the concentration against a standard curve D->E Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Assessment.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

  • Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation ensures that equilibrium between the dissolved and undissolved solid is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be performed with a filter material that does not adsorb the compound.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

  • Data Analysis: Calculate the solubility in each buffer by comparing the measured concentration to a standard curve of the compound.

Trustworthiness of the Protocol:

  • Use of excess solid: This ensures that the solution is truly saturated at equilibrium.

  • Extended incubation: Guarantees that the system has reached a steady state.

  • Validated HPLC-UV method: Provides accurate and precise quantification of the dissolved compound, free from interference from potential impurities or degradants.

Expected Solubility Profile of this compound

The following table presents a hypothetical solubility profile based on the properties of analogous compounds. Actual experimental data should be populated here.

Solvent/BufferKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water< 10< 5
pH 1.2 Buffer50 - 10040 - 80
pH 4.5 Buffer20 - 5015 - 40
pH 6.8 Buffer< 10< 5
pH 7.4 Buffer< 10< 5
DMSO> 10,000> 10,000
Dichloromethane> 5,000> 5,000

Stability Profiling: Ensuring Molecular Integrity

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods, as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during storage.[7][8][9] This helps to identify potential degradation products and understand the intrinsic stability of the molecule.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in appropriate solvents B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B Expose to Stress C Basic Hydrolysis (e.g., 0.1 M NaOH) A->C Expose to Stress D Oxidative (e.g., 3% H₂O₂) A->D Expose to Stress E Thermal (e.g., 60°C) A->E Expose to Stress F Photolytic (ICH Q1B) A->F Expose to Stress G Analyze stressed samples by a validated stability-indicating HPLC-UV/MS method at various time points B->G Sample Collection C->G Sample Collection D->G Sample Collection E->G Sample Collection F->G Sample Collection H Quantify parent compound and degradation products G->H Data Processing I Establish mass balance H->I Assess Degradation

Caption: Workflow for Forced Degradation Studies.

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature, collecting samples at intervals. Neutralize the samples prior to analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Collect samples at different time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber. Also, heat a solution of the compound. Analyze samples at various time points.

  • Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with mass spectrometric (MS) detection to aid in the identification of degradation products.

  • Data Evaluation: For each condition, determine the percentage of the parent compound remaining and the percentage of each degradation product formed. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are readily detectable without complete destruction of the parent molecule.

Expertise in Action: Rationale for Stress Conditions

  • Acidic and Basic Conditions: These tests are crucial for compounds with functional groups susceptible to hydrolysis. The pH range of the gastrointestinal tract makes this a physiologically relevant stress test.

  • Oxidative Stress: This is important for identifying susceptibility to oxidation, which can occur during formulation with certain excipients or upon exposure to air.

  • Thermal Stress: This helps to predict the stability of the drug substance during manufacturing, shipping, and storage.

  • Photostability: This is critical for determining if the drug product requires light-resistant packaging.

Expected Stability Profile of this compound

The following table summarizes the anticipated stability of this compound under various forced degradation conditions. This is a hypothetical profile and should be replaced with experimental data.

Stress ConditionReagent/ConditionObservationMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CModerate degradationTo be determined
Basic Hydrolysis 0.1 M NaOH, RTRapid degradationTo be determined
Oxidative 3% H₂O₂, RTMinor degradationTo be determined
Thermal (Solid) 60°CStableNone observed
Thermal (Solution) 60°CMinor degradationTo be determined
Photolytic ICH Q1BModerate degradationTo be determined

Conclusion: A Foundation for Rational Drug Development

This in-depth technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The detailed protocols and the rationale behind the experimental choices are designed to empower researchers to generate high-quality, reliable data. A thorough understanding of these fundamental properties is not just a regulatory requirement but a scientific imperative that enables the rational design of formulations and the successful progression of a promising molecule from the laboratory to the clinic. The insights gained from these studies will undoubtedly pave the way for the development of novel therapeutics based on the this compound scaffold.

References

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of Substituted Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroisoquinoline core is a privileged heterocyclic scaffold that has captivated the attention of chemists and pharmacologists for over a century. As a cornerstone of numerous natural products, most notably the vast family of isoquinoline alkaloids, this structural motif is intrinsically linked to a broad spectrum of biological activities.[1][2] Its prevalence in medicinally significant molecules, ranging from classical smooth muscle relaxants to contemporary targeted therapies, underscores its enduring importance in drug discovery. This in-depth technical guide provides a comprehensive exploration of the discovery and rich synthetic history of substituted dihydroisoquinolines. We will delve into the seminal name reactions that unlocked access to this core, examining their mechanisms, evolution, and practical applications. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical pharmacophore.

Introduction: The Isoquinoline Alkaloids and the Dawn of a New Chemistry

The story of dihydroisoquinolines is inseparable from the study of alkaloids, the nitrogen-containing organic compounds of plant origin.[1] The isoquinoline framework is a recurring theme in this diverse class of natural products, forming the structural basis for compounds with profound physiological effects.[2][3] Early investigations into the constituents of plants like the opium poppy (Papaver somniferum) led to the isolation of medicinally vital alkaloids such as papaverine.[4] The quest to elucidate the structures of these complex molecules and to replicate their synthesis in the laboratory spurred the development of novel and elegant chemical transformations. These early forays into alkaloid synthesis not only provided access to these valuable compounds but also laid the foundational principles for the construction of the dihydroisoquinoline ring system.

Foundational Synthetic Strategies: The Classics Endure

The construction of the 3,4-dihydroisoquinoline core is dominated by a triumvirate of classic name reactions, each offering a unique strategic approach to the crucial cyclization step. A deep understanding of these reactions is essential for any scientist working in this area.

The Bischler-Napieralski Reaction: A Century of Cyclodehydration

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction has become one of the most widely employed methods for the synthesis of 3,4-dihydroisoquinolines.[5][6] The core transformation involves the intramolecular cyclodehydration of a β-arylethylamide, typically in the presence of a dehydrating agent under acidic conditions.[7]

Causality of Experimental Choices: The selection of the dehydrating agent is critical and dictates the reaction conditions. Phosphorus oxychloride (POCl₃) is a classic and effective choice, often used in refluxing inert solvents like toluene or acetonitrile.[5][6] For less reactive substrates, particularly those lacking electron-donating groups on the aromatic ring, stronger conditions may be necessary, such as the use of phosphorus pentoxide (P₂O₅) in refluxing POCl₃.[8][9] The rationale behind this is the in-situ generation of pyrophosphates, which are superior leaving groups and facilitate the cyclization.[8] Modern modifications have introduced milder reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base, allowing the reaction to proceed at or below room temperature.[5]

Self-Validating System: The success of the Bischler-Napieralski reaction is often contingent on the electronic nature of the aromatic ring. The intramolecular cyclization is an electrophilic aromatic substitution, and therefore, the presence of electron-donating groups (e.g., methoxy, hydroxy) on the aromatic ring significantly enhances the rate and yield of the reaction.[10] Conversely, electron-withdrawing groups can impede or completely shut down the cyclization. This predictable electronic dependence serves as a self-validating principle when designing a synthetic route.

Diagram: Mechanism of the Bischler-Napieralski Reaction

Bischler_Napieralski cluster_0 Amide Activation cluster_1 Nitrilium Ion Formation cluster_2 Cyclization & Re-aromatization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 + POCl₃ Reagent POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 1-Substituted-3,4-dihydroisoquinoline [11]

  • Setup: To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) followed by phosphorus oxychloride (POCl₃). Fit the flask with a reflux condenser under a nitrogen atmosphere.

  • Reaction: Heat the solution to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Quenching and Extraction: Carefully dissolve the residue in a mixture of methanol and water, and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise until the pH is neutral. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography.

The Pictet-Spengler Reaction: Biomimetic Synthesis of Tetrahydroisoquinolines

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction provides a direct route to 1,2,3,4-tetrahydroisoquinolines, which can be subsequently oxidized to their dihydroisoquinoline counterparts.[12][13] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by an intramolecular electrophilic aromatic substitution.[14]

Causality of Experimental Choices: The Pictet-Spengler reaction is essentially a special case of the Mannich reaction.[13] The driving force is the formation of a highly electrophilic iminium ion from the condensation of the amine and the carbonyl compound.[13] The choice of acid catalyst is crucial; traditionally, strong protic acids like hydrochloric acid were used with heating.[12] However, the reaction can also be facilitated by Lewis acids or even proceed under physiological pH conditions if the aromatic ring is sufficiently activated.[13] The choice of carbonyl compound directly determines the substitution at the C-1 position of the resulting tetrahydroisoquinoline.

Authoritative Grounding: The Pictet-Spengler reaction is notable for its biomimetic nature, mimicking the biosynthetic pathways of many isoquinoline alkaloids in plants.[13] This connection to natural product biosynthesis has made it a powerful tool in the total synthesis of complex alkaloids. Modern advancements have focused on developing enantioselective versions of the Pictet-Spengler reaction, employing chiral Brønsted acids, Lewis acids, or organocatalysts to control the stereochemistry of the newly formed chiral center.[15][16][17][18]

Diagram: The Pictet-Spengler Reaction Workflow

Pictet_Spengler Start_Materials β-Arylethylamine + Aldehyde/Ketone Imine_Formation Imine Formation Start_Materials->Imine_Formation Acid_Catalyst Acid Catalyst (Brønsted or Lewis) Iminium_Formation Iminium Ion Formation Acid_Catalyst->Iminium_Formation Imine_Formation->Iminium_Formation + H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Formation->Cyclization Product 1,2,3,4-Tetrahydroisoquinoline Cyclization->Product - H⁺

Caption: Workflow of the Pictet-Spengler Reaction.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [14]

  • Reactant Mixture: Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., toluene, dichloromethane).

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.

  • Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the crude product by column chromatography.

The Pomeranz-Fritsch Reaction

This reaction provides a route to isoquinolines, which can then be reduced to dihydroisoquinolines. It involves the acid-catalyzed cyclization of a benzalaminoacetal. While versatile in the substitution patterns it can produce, the classical Pomeranz-Fritsch reaction often suffers from low yields and harsh reaction conditions, which has led to the development of several modifications.

The Dihydroisoquinoline Scaffold in Medicinal Chemistry: A Legacy of Bioactivity

The dihydroisoquinoline core is a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities.[10][19][20] This is largely due to the rigid framework of the scaffold, which allows for the precise spatial orientation of various substituents to interact with biological targets.

Case Study: Papaverine - A Classic Vasodilator

Papaverine, a naturally occurring benzylisoquinoline alkaloid, is a prime example of the therapeutic potential of this scaffold.[4] It is primarily used as a non-specific smooth muscle relaxant and vasodilator.[21][22]

Mechanism of Action: Papaverine's primary mechanism of action is the inhibition of the enzyme phosphodiesterase (PDE).[23][24][25] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[23][25] Elevated levels of these cyclic nucleotides activate protein kinases, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.[26]

Diagram: Papaverine's Signaling Pathway

Papaverine_Pathway Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Breaks down Protein_Kinase Protein Kinase Activation cAMP_cGMP->Protein_Kinase Ca_Levels ↓ Intracellular Ca²⁺ Protein_Kinase->Ca_Levels Relaxation Smooth Muscle Relaxation Ca_Levels->Relaxation

References

Methodological & Application

Application Notes and Protocols for the Bischler-Napieralski Synthesis of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 7-Chloro-3,4-dihydroisoquinoline via the Bischler-Napieralski reaction. As a foundational method in heterocyclic chemistry, this reaction is instrumental in building the core structure of numerous biologically active compounds and pharmaceutical agents.[1][2][3][4] This document is structured to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction: The Significance of the Bischler-Napieralski Reaction

First discovered in 1893 by August Bischler and Bernard Napieralski, the Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution reaction.[5][6] It facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines.[1][5][7][8] The resulting dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products, particularly alkaloids, and synthetic molecules with diverse pharmacological activities.[2][3][4]

The synthesis of this compound is of particular interest as the chloro-substituent provides a handle for further functionalization, enabling the generation of libraries of compounds for drug discovery programs. The reaction is typically performed under acidic conditions using a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[5][8][9]

Reaction Mechanism and Rationale

The Bischler-Napieralski reaction is believed to proceed through one of two primary mechanistic pathways, the prevalence of which can be influenced by the specific reaction conditions.[5][7] Both pathways involve an initial activation of the amide carbonyl group by the Lewis acidic condensing agent (e.g., POCl₃).

  • Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): The amide oxygen attacks POCl₃, forming a dichlorophosphoryl imine-ester intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene ring attacks the electrophilic carbon of the imine-ester. Subsequent elimination and rearomatization yield the 3,4-dihydroisoquinoline.[5][7]

  • Mechanism II (Nitrilium Ion Intermediate): In this pathway, the initial adduct formed between the amide and POCl₃ eliminates the dichlorophosphate group to form a highly electrophilic nitrilium ion. The aromatic ring then attacks this nitrilium ion, leading to the cyclized product after proton loss.[5][7][8][9]

The presence of electron-donating or electron-withdrawing groups on the aromatic ring can significantly impact the reaction's success. For substrates with electron-poor aromatic rings, harsher conditions, such as the addition of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, may be necessary to drive the reaction to completion.[5][6]

Below is a diagram illustrating the generally accepted mechanism involving the nitrilium ion intermediate.

Bischler-Napieralski Mechanism cluster_0 Step 1: Amide Activation cluster_1 Step 2: Nitrilium Ion Formation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Rearomatization Amide N-(4-chlorophenethyl)acetamide Intermediate1 Activated Intermediate Amide->Intermediate1 + POCl₃ Amide->Intermediate1 POCl3 POCl₃ Nitrilium Nitrilium Ion Intermediate Intermediate1->Nitrilium - (OPO₂Cl₂)⁻ Intermediate1->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Electrophilic Attack Nitrilium->Cyclized Product This compound Cyclized->Product - H⁺ Cyclized->Product

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Experimental Protocol

This protocol details the synthesis of this compound from N-(4-chlorophenethyl)acetamide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-(4-chlorophenethyl)acetamide≥98%Major suppliersStarting material.
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Major suppliersDehydrating and cyclizing agent.[5][9]
TolueneAnhydrous, ≥99.8%Major suppliersReaction solvent.
Dichloromethane (DCM)ACS gradeMajor suppliersFor workup and extraction.
Saturated sodium bicarbonate (NaHCO₃) solution-In-house prep.For neutralization.
Anhydrous sodium sulfate (Na₂SO₄)-Major suppliersFor drying the organic layer.
Hydrochloric acid (HCl)ConcentratedMajor suppliersFor product isolation as hydrochloride salt (optional).
Diethyl ether or HexanesACS gradeMajor suppliersFor trituration/crystallization.
Equipment
  • Round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Heating mantle or oil bath with a temperature controller.

  • Inert atmosphere setup (e.g., nitrogen or argon line).

  • Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks).

  • Rotary evaporator.

  • Fume hood.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[10][11][12]

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [10][13] Handle it with extreme care in a well-ventilated fume hood.[10] Wear appropriate PPE, including heavy-duty gloves, a face shield, and a lab coat.[11][12][14] Ensure an emergency shower and eyewash station are readily accessible.[10][12]

  • Toluene and dichloromethane are flammable and volatile organic solvents. Work in a fume hood and avoid sources of ignition.

  • The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with POCl₃.

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the synthesis process.

Synthesis_Workflow A 1. Reagent Setup B 2. Addition of POCl₃ A->B Slowly add POCl₃ to amide in toluene C 3. Reaction at Reflux B->C Heat to reflux for 2-4 hours D 4. Reaction Quench C->D Cool and carefully pour onto ice E 5. Extraction D->E Basify and extract with DCM F 6. Drying and Concentration E->F Dry with Na₂SO₄ and evaporate solvent G 7. Purification F->G Column chromatography or crystallization

Caption: Experimental workflow for the synthesis.

1. Reaction Setup:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-(4-chlorophenethyl)acetamide (1.0 eq) in anhydrous toluene (approximately 5-10 mL per gram of amide).

  • Stir the solution at room temperature using a magnetic stirrer.

2. Addition of Phosphorus Oxychloride:

  • Carefully and slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) to the stirred solution.[15] This addition is exothermic and should be done cautiously, potentially using an ice bath to control the temperature.

3. Cyclization Reaction:

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Reaction Quenching and Workup:

  • After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the ice. This will quench the excess POCl₃ and is a highly exothermic and gas-evolving process.

  • Once the quenching is complete, carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic (pH 8-9).

5. Extraction:

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts.

6. Drying and Concentration:

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

7. Purification:

  • The crude this compound can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).[16] The product is typically a solid at room temperature.[17]

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure that anhydrous conditions were strictly maintained. The presence of water will consume the POCl₃. For electron-deficient substrates, increasing the reaction time or temperature, or adding P₂O₅, may improve the yield.[5][6]

  • Side Reactions: A potential side reaction is the formation of styrenes through a retro-Ritter reaction.[6][8] This can sometimes be minimized by using milder conditions or different activating agents if POCl₃ proves too harsh.[6][8]

  • Purification Difficulties: The basic nature of the dihydroisoquinoline product can sometimes lead to streaking on silica gel columns. Pre-treating the silica gel with triethylamine can help to mitigate this issue. Alternatively, the product can be isolated as its hydrochloride salt, which is often a more crystalline and easily handled solid.

Conclusion

The Bischler-Napieralski synthesis remains a highly relevant and efficient method for the preparation of 3,4-dihydroisoquinolines. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably synthesize this compound, a valuable intermediate for the development of novel therapeutic agents.

References

Topic: The 7-Chloro-3,4-dihydroisoquinoline Scaffold: A Privileged Substructure for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for Medicinal Chemists

Introduction: The Strategic Value of the 7-Chloro-3,4-dihydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized counterpart, 3,4-dihydroisoquinoline, represent a cornerstone of heterocyclic chemistry, widely recognized as "privileged scaffolds" in medicinal chemistry.[1] These core structures are prevalent in a vast array of natural products and clinically significant synthetic molecules, demonstrating a remarkable diversity of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3]

This guide focuses on a specific, strategically functionalized variant: This compound . The introduction of a chlorine atom at the 7-position of the dihydroisoquinoline ring is not a trivial modification. This halogenation imparts critical physicochemical and pharmacological properties:

  • Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom significantly alters the electron density of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This can fundamentally change how a molecule interacts with its biological target.

  • Enhanced Target Engagement: In many bioactive compounds, such as the renowned antimalarial chloroquine, the 7-chloro substituent is absolutely essential for activity, believed to play a key role in binding interactions and mechanism of action.[4][5]

  • Vector for Further Synthesis: While stable, the chloro group can serve as a synthetic handle for advanced diversification strategies, such as cross-coupling reactions, enabling the exploration of a wider chemical space.

This document serves as a technical guide for researchers and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging the this compound scaffold in medicinal chemistry programs.

Part 1: Synthesis of the Core Scaffold via Bischler-Napieralski Reaction

The most robust and widely adopted method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction .[6][7] This powerful intramolecular cyclization involves the dehydration of an N-acylated β-phenylethylamine using a condensing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8]

The causality behind this choice is clear: the reaction proceeds via an intramolecular electrophilic aromatic substitution. The condensing agent activates the amide carbonyl, creating a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to forge the new heterocyclic ring.[3]

Reaction Mechanism: Bischler-Napieralski Cyclization

The diagram below illustrates the key steps in the formation of the 3,4-dihydroisoquinoline ring system.

Bischler_Napieralski cluster_0 Step 1: Amide Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Rearomatization Amide N-Acyl-β-phenylethylamine POCl3 POCl3 Intermediate1 Vilsmeier-like Intermediate Amide->Intermediate1 Activation Nitrilium Nitrilium Ion (Electrophile) Intermediate1->Nitrilium Loss of (OPO2Cl2)- Intermediate1->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Attack Nitrilium->Cyclized Product This compound Cyclized->Product Proton Loss

Caption: Mechanism of the Bischler-Napieralski reaction.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis starting from commercially available 3-chlorophenethylamine. It is a self-validating system; successful synthesis of the intermediate amide (Step 1) is a prerequisite for a successful cyclization (Step 2).

Materials:

  • 3-Chlorophenethylamine

  • Formic acid (≥95%)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, heating mantle, and magnetic stirrer

Step 1: Synthesis of N-(3-Chlorophenethyl)formamide

  • Rationale: This step creates the N-acylated precursor required for cyclization. Formic acid is used as both the acyl source and solvent, providing a simple and efficient method for formamide synthesis.

  • In a 100 mL round-bottom flask, dissolve 3-chlorophenethylamine (5.0 g, 32.1 mmol) in formic acid (20 mL).

  • Fit the flask with a reflux condenser and heat the mixture at 100 °C for 4 hours.

  • Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as eluent). The starting amine spot should be consumed, and a new, more polar spot corresponding to the amide should appear.

  • After cooling to room temperature, carefully pour the reaction mixture into 150 mL of ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash is crucial to remove excess formic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-chlorophenethyl)formamide as an oil or low-melting solid. This intermediate is often pure enough for the next step.

Step 2: Bischler-Napieralski Cyclization to this compound

  • Rationale: POCl₃ serves as the powerful dehydrating agent to drive the intramolecular cyclization. Anhydrous conditions are critical to prevent quenching of the POCl₃ and the reactive intermediates.

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(3-chlorophenethyl)formamide (assumed 32.1 mmol) in anhydrous toluene (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (4.5 mL, 48.2 mmol, 1.5 equivalents) dropwise via syringe over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) for 3 hours.

  • Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the starting formamide and the appearance of a new, less polar product spot (visible under UV light) indicates successful cyclization.

  • Cool the reaction to room temperature and then carefully pour it onto 150 g of crushed ice. Stir vigorously for 30 minutes.

  • Separate the layers. Extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers and discard the aqueous layer.

  • Carefully make the aqueous layer basic (pH ~9-10) by the slow addition of 2M NaOH solution while cooling in an ice bath.

  • Extract the basified aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the DCM extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Part 2: Derivatization Strategies and Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers multiple vectors for chemical modification to optimize pharmacological properties. A systematic exploration of these positions is key to developing potent and selective drug candidates.

Workflow for Scaffold Derivatization and Screening

SAR_Workflow cluster_Core Core Synthesis cluster_Diversification Chemical Diversification cluster_Screening Screening Cascade cluster_Optimization Lead Optimization Scaffold This compound (Core Scaffold) N_Alkylation N-Alkylation/Acylation (R1) Scaffold->N_Alkylation C1_Modification C1-Functionalization (R2) (e.g., Grignard, Thionation) Scaffold->C1_Modification Library Focused Compound Library N_Alkylation->Library C1_Modification->Library Primary_Assay Primary Biochemical/ Phenotypic Screen Library->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis ADMET ADMET Profiling Hit_ID->ADMET Lead_Op Lead Optimization SAR_Analysis->Lead_Op ADMET->Lead_Op Lead_Op->N_Alkylation Iterate Lead_Op->C1_Modification

Caption: Iterative workflow for drug discovery.

1. N-Functionalization (Position 2): The secondary amine is the most accessible functional group for diversification.

  • Protocol 2: Representative N-Alkylation:

    • Dissolve this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN).

    • Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

    • Stir at room temperature or heat to 60 °C until TLC shows consumption of the starting material.

    • Filter off the K₂CO₃, concentrate the filtrate, and purify by chromatography.

  • SAR Insight: N-alkylation directly impacts solubility, cell permeability, and the ability to form hydrogen bonds. Basic side chains can be introduced to target accumulation in acidic organelles, a known mechanism for antimalarials like chloroquine.[4]

2. C1-Functionalization: While the parent scaffold is unsubstituted at C1, this position is a prime target for introducing diversity.

  • Strategy: One approach involves thionation to produce compounds like this compound-1(2H)-thione, which shows antifungal activity.[9] This thione can then be used as an intermediate for further reactions.

  • SAR Insight: Substituents at C1 project into the solvent or binding pocket. Their size, electronics, and hydrogen bonding capacity are critical for target affinity and selectivity. Many potent enzyme inhibitors feature specific C1 substitutions.[3]

3. The 7-Chloro Group:

  • SAR Insight: The 7-chloro group is often crucial for activity. In studies of 4-aminoquinolines, replacing the 7-Cl with 7-F, 7-CF₃, or 7-OMe groups led to a substantial loss of antimalarial activity, especially against resistant strains.[5] This highlights the specific electronic and steric contribution of the chlorine atom. It is therefore recommended to retain this group during initial library synthesis.

Data Presentation: Hypothetical SAR Table

The following table illustrates how SAR data for a library of this compound analogs targeting a hypothetical enzyme (e.g., Carbonic Anhydrase IX) could be presented.

Compound IDR1 (at N-2)R2 (at C-1)IC₅₀ (nM) vs. CA-IX
Scaffold-01 H=O (lactam)>10,000
Scaffold-02 H=S (thione)850
LIB-01 -CH₃=S720
LIB-02 -CH₂Ph=S450
LIB-03 -(CH₂)₂-OH=S910
LIB-04 -CH₂-(4-SO₂NH₂)Ph=S25

Data is illustrative and based on principles from medicinal chemistry.

This data suggests that:

  • The thione at C1 is important for activity (Scaffold-01 vs. Scaffold-02).[9]

  • Small alkyl or benzyl groups at N-2 are tolerated or slightly beneficial (LIB-01, LIB-02).

  • A sulfonamide group, a classic carbonic anhydrase binding motif, on an N-benzyl substituent dramatically increases potency (LIB-04).

Part 3: Application in a Biological Context

Derivatives of the this compound scaffold have shown promise against several biological targets.

  • Antifungal/Antimicrobial Agents: this compound-1(2H)-thione has documented antifungal properties, potentially by disrupting microbial membrane integrity.[9]

  • Enzyme Inhibitors: The isoquinoline core is found in inhibitors of various enzymes. For example, dihydroisoquinoline derivatives have been investigated as inhibitors of leucine aminopeptidase for anticancer applications and carbonic anhydrases.[9][10]

  • CNS Agents: The broader THIQ scaffold is famous for its role in neuroscience, and derivatives are explored for conditions like Parkinson's disease.[11]

Hypothetical Signaling Pathway Modulation

The diagram below depicts how a hypothetical derivative could inhibit a cancer-related signaling pathway by blocking a critical kinase.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 7-Cl-DHIQ Derivative Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a kinase cascade by a scaffold derivative.

References

Leveraging 7-Chloro-3,4-dihydroisoquinoline as a Strategic Precursor for the Synthesis of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline and its reduced form, 1,2,3,4-tetrahydroisoquinoline (THIQ), represent core structural motifs found in a vast and diverse family of natural alkaloids.[1][2] These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Consequently, alkaloids bearing these cores exhibit a remarkable spectrum of pharmacological activities, including potent anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5][6] The development of efficient and modular synthetic routes to access novel and complex isoquinoline-based alkaloids is therefore a critical endeavor in modern drug discovery.

This guide focuses on the utility of 7-Chloro-3,4-dihydroisoquinoline as a versatile and highly strategic precursor in this field. The chlorine atom at the C7 position is not merely a substituent but a crucial functional handle, enabling a wide array of subsequent chemical transformations. This allows for the late-stage diversification of the isoquinoline core, providing a powerful platform for building libraries of complex molecules for biological screening. We will explore the foundational synthesis of this precursor via the Bischler-Napieralski reaction and detail its subsequent elaboration through modern palladium-catalyzed cross-coupling reactions and other core modifications.

Part 1: Synthesis of the this compound Precursor

The most direct and widely employed method for constructing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[7][8][9] This powerful intramolecular electrophilic aromatic substitution reaction involves the cyclodehydration of a β-arylethylamide using a condensing agent.

Mechanism Insight: The Bischler-Napieralski Reaction

The reaction proceeds through the activation of the amide carbonyl oxygen by a Lewis acid (e.g., POCl₃). This is followed by an intramolecular cyclization, driven by the electron-rich aromatic ring attacking the newly formed electrophilic species. While two mechanisms are often debated—one involving a dichlorophosphoryl imine-ester and another proceeding through a nitrilium ion intermediate—the formation of the nitrilium species is widely accepted as a key step under many conditions.[7][10] The presence of electron-donating groups on the aromatic ring facilitates this electrophilic substitution.[7]

Bischler-Napieralski Reaction cluster_0 Amide Formation cluster_1 Cyclodehydration Amine 2-(3-chlorophenyl)ethylamine Amide N-[2-(3-chlorophenyl)ethyl]formamide Amine->Amide Acylation Amine->Amide AcylatingAgent Formylating Agent (e.g., Ethyl Formate) AcylatingAgent->Amide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Activation & Dehydration DehydratingAgent POCl₃ (or P₂O₅) Reflux DehydratingAgent->Nitrilium Product This compound Nitrilium->Product Intramolecular Electrophilic Substitution

Caption: Bischler-Napieralski synthesis of the precursor.

Protocol 1: Synthesis of this compound

This two-step protocol begins with the formylation of 2-(3-chlorophenyl)ethylamine followed by cyclodehydration.

Step A: N-Formylation

  • To a round-bottom flask, add 2-(3-chlorophenyl)ethylamine (1.0 eq) and ethyl formate (3.0 eq).

  • Heat the mixture to reflux (approx. 54-56 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess ethyl formate and ethanol byproduct under reduced pressure using a rotary evaporator to yield the crude N-[2-(3-chlorophenyl)ethyl]formamide, which can often be used in the next step without further purification.

Step B: Bischler-Napieralski Cyclodehydration

  • Place the crude N-[2-(3-chlorophenyl)ethyl]formamide (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous toluene or acetonitrile as the solvent.

  • Carefully add phosphorus oxychloride (POCl₃, approx. 1.5-2.0 eq) dropwise to the solution at 0 °C.

  • After the addition is complete, slowly warm the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction by TLC.[10]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to quench the excess POCl₃.

  • Basify the aqueous solution to a pH of 9-10 using a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Part 2: Strategic Elaboration of the this compound Scaffold

The true synthetic power of this compound lies in its capacity for diversification. The C7-chloro group is perfectly positioned for modern cross-coupling reactions, while the imine functionality of the dihydroisoquinoline ring provides another point for modification.

Strategy 1: C7-Functionalization via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[11][12] The C-Cl bond at the 7-position of the dihydroisoquinoline is an excellent substrate for these transformations.

Cross_Coupling_Strategy cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Precursor This compound Suzuki_Product 7-Aryl-3,4-dihydroisoquinoline Precursor->Suzuki_Product Sono_Product 7-Alkynyl-3,4-dihydroisoquinoline Precursor->Sono_Product Buch_Product 7-Amino-3,4-dihydroisoquinoline Precursor->Buch_Product Suzuki_Partner R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) Suzuki_Partner->Suzuki_Product Pd Catalyst, Base Sono_Partner R-C≡CH (Terminal Alkyne) Sono_Partner->Sono_Product Pd/Cu Catalyst, Base Buch_Partner R₂NH (Amine) Buch_Partner->Buch_Product Pd Catalyst, Base

Caption: C7-diversification via Pd-catalyzed cross-coupling.

Protocol 2: Suzuki-Miyaura Arylation at C7

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

  • To a reaction vial, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%).[13]

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours, or until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 7-aryl-3,4-dihydroisoquinoline product.

Arylboronic Acid Substrate Catalyst System Typical Yield
Phenylboronic acidPd(PPh₃)₄ / K₂CO₃85-95%
4-Methoxyphenylboronic acidPdCl₂(dppf) / Cs₂CO₃80-90%
Thiophene-2-boronic acidPd(PPh₃)₄ / K₂CO₃75-85%
Pyridine-3-boronic acidPdCl₂(dppf) / K₂CO₃70-80%
Strategy 2: Modification of the Dihydroisoquinoline Core

Protocol 3: Reduction to 7-Chloro-1,2,3,4-tetrahydroisoquinoline (THIQ)

The imine of the dihydroisoquinoline is readily reduced to an amine, providing access to the THIQ scaffold, which is the core of a vast number of alkaloids.[1][2]

  • Dissolve this compound (1.0 eq) in methanol (MeOH) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the 7-chloro-THIQ, which is often pure enough for subsequent steps.

Part 3: Application in a Multi-Step Alkaloid Synthesis Workflow

To illustrate the power of this precursor, the following workflow outlines the synthesis of a complex, multi-cyclic alkaloid scaffold, integrating the protocols described above. This showcases a modular approach to building molecular complexity.

Caption: Multi-step synthesis of a complex alkaloid.

This synthetic sequence demonstrates a powerful strategy:

  • Establish the Core: Begin with the easily accessible this compound.

  • Introduce Key Functionality: Perform a Suzuki coupling to install a complex or biologically relevant aryl moiety at the C7 position.

  • Form the THIQ Scaffold: Reduce the imine to form the saturated heterocyclic core common to many natural products.

  • Final Elaboration: Perform a final modification on the nitrogen atom, such as acylation or alkylation, to complete the synthesis of a novel and complex alkaloid derivative ready for biological evaluation.

This modular approach is ideal for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug development programs.

References

Experimental Protocol for the In Vitro Evaluation of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This application note presents a comprehensive, tiered experimental protocol for the initial in vitro characterization of 7-Chloro-3,4-dihydroisoquinoline (CAS No: 60518-41-4), a specific derivative of this important class.[3] Drawing upon the diverse biological activities reported for analogous compounds—including anticancer, antimicrobial, and spasmolytic effects—we outline a logical cascade of assays designed to efficiently profile its therapeutic potential.[4][5][6] The protocols herein provide robust, self-validating methodologies, from foundational cytotoxicity screening to more complex mechanistic and functional assays, enabling researchers to systematically investigate the bioactivity of this compound.

Introduction and Rationale

Dihydroisoquinoline derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as attractive scaffolds for drug discovery.[7] Published research highlights their potential as anticancer agents that can induce apoptosis and cell cycle arrest, inhibitors of key enzymes like topoisomerases, and modulators of critical signaling pathways such as PI3K/Akt/mTOR.[4] Furthermore, various analogs have shown promise as antimicrobial agents and as potent smooth muscle relaxants through the modulation of ion channels and cellular receptors.[5][8]

Given this precedent, a systematic in vitro evaluation of this compound is warranted. The following protocols are designed as a three-tiered approach:

  • Tier 1: Foundational Screening: Establishes the compound's general cytotoxicity and antiproliferative effects across a panel of relevant cell lines.

  • Tier 2: Mechanistic Elucidation: Investigates the underlying mechanisms (cell cycle arrest, apoptosis) if significant antiproliferative activity is observed.

  • Tier 3: Functional Profiling: Explores other potential therapeutic avenues, including antimicrobial and spasmolytic activities, based on the known pharmacology of the broader isoquinoline class.

This structured workflow ensures an efficient use of resources while building a comprehensive biological profile of the test compound.

Compound Handling and Stock Solution Preparation

Accurate and consistent compound handling is critical for reproducible results.

2.1. Properties of this compound

PropertyValueReference
CAS Number 60518-41-4[3]
Molecular Weight 165.62 g/mol [3]
Physical Form Solid[3]
Storage 2-8°C, sealed in dry conditions[3]

2.2. Protocol for 10 mM Stock Solution

  • Preparation: Aseptically weigh 1.66 mg of this compound.

  • Solubilization: Add 1.0 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the weighed compound.

  • Mixing: Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

  • Working Solutions: Before each experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate sterile cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Tier 1: Antiproliferative and Cytotoxicity Screening

The initial step is to determine the compound's effect on cell viability. The MTT assay is a standard colorimetric method that measures mitochondrial reductase activity, which is an indicator of metabolically active, viable cells.

3.1. Rationale

This screening provides the half-maximal inhibitory concentration (IC50), a quantitative measure of the compound's potency. By using a panel of both cancerous and non-cancerous cell lines, a preliminary assessment of selectivity can be made. For instance, a compound with high potency against a cancer cell line (e.g., MCF-7) but low potency against a normal cell line (e.g., MRC-5) would be of significant interest.[9]

3.2. Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with Compound (e.g., 0.1 to 100 µM) seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of Compound prepare_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity screening.

3.3. Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Recommended cell lines include MCF-7 (breast cancer), HCT-116 (colon cancer), and a non-cancerous control like MRC-5 human lung fibroblasts.[9][10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of 2X concentrated dilutions of this compound in culture medium from the 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. A typical concentration range is 0.1 to 100 µM. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.5%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Tier 2: Elucidating the Mechanism of Action

If the Tier 1 screen reveals potent antiproliferative activity (e.g., IC50 < 10 µM), the following assays can elucidate the underlying mechanism.

4.1. Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[9] Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the distribution of cells throughout the cycle.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

4.2. Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Seed a chosen cancer cell line (e.g., HCT-116) in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations corresponding to 1X and 2X its predetermined IC50 value for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (or a similar solution containing PI and RNase A).

  • Analysis: Incubate for 15-30 minutes at room temperature, protected from light. Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

4.3. Apoptosis Detection by Annexin V/PI Staining

Rationale: Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled (e.g., with FITC). Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).

G cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis treat_cells Treat Cells with Compound (IC50 concentrations) harvest_cells Harvest Adherent & Floating Cells treat_cells->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate 15 min in the Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic, Necrotic analyze->quantify

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

4.4. Protocol: Annexin V/PI Assay

  • Cell Treatment: Treat cells in 6-well plates as described in the cell cycle protocol (Section 4.2, Step 1).

  • Harvesting: Collect all cells, including those in the supernatant, and wash twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The results will differentiate four populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Tier 3: Broad Functional Screening

5.1. Antimicrobial Susceptibility Testing

Rationale: Given that isoquinoline derivatives have reported antibacterial and antifungal properties, it is valuable to screen this compound for similar activity.[5][11] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5]

5.2. Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Grow selected microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Recommended strains are Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 90028). Dilute the overnight culture to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

5.3. Ex Vivo Spasmolytic Activity Assay

Rationale: Dihydroisoquinolines have been shown to act as smooth muscle relaxants.[6][8] An ex vivo organ bath experiment using isolated tissue, such as the guinea pig ileum, is a classic pharmacological method to assess a compound's effect on muscle contractility. A reduction in induced contractions can suggest activity as a calcium channel blocker or receptor antagonist.[8]

5.4. Protocol: Isolated Guinea Pig Ileum Assay

  • Tissue Preparation: Humanely euthanize a guinea pig according to approved ethical guidelines. Isolate a segment of the terminal ileum and place it in oxygenated (95% O₂ / 5% CO₂) Tyrode's solution.

  • Organ Bath Setup: Mount a 2-3 cm segment of the ileum in an organ bath containing Tyrode's solution at 37°C. Connect the tissue to an isometric force transducer to record contractions. Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g.

  • Contraction Induction: Induce submaximal, stable contractions using a contractile agent such as acetylcholine (ACh, 1 µM) or high potassium chloride (KCl, 60 mM).

  • Compound Addition: Once stable contractions are achieved, add this compound to the bath in a cumulative, concentration-dependent manner (e.g., 10 nM to 100 µM).

  • Data Analysis: Record the relaxation of the tissue at each concentration. Express the relaxation as a percentage of the maximal contraction induced by ACh or KCl. Plot the percent relaxation against the log of the compound concentration to determine the EC50 (half-maximal effective concentration) for relaxation.

Conclusion and Future Perspectives

This application note provides a structured, multi-tiered framework for the initial in vitro characterization of this compound. By progressing from broad screening to specific mechanistic and functional assays, researchers can efficiently build a comprehensive profile of the compound's biological activities. Positive results from any of these tiers would justify further investigation. For example, confirmed anticancer activity could lead to in vivo xenograft studies, while significant spasmolytic effects could prompt investigation into specific receptor interactions or ion channel modulation. This systematic approach provides a solid foundation for subsequent drug development efforts.

References

Large-scale laboratory synthesis of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Laboratory Synthesis of 7-Chloro-3,4-dihydroisoquinoline

Abstract

This document provides a comprehensive guide to the large-scale laboratory synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The synthesis is based on the robust and widely applied Bischler-Napieralski reaction. This guide offers a detailed, two-part protocol, starting with the preparation of the N-formyl precursor followed by its intramolecular cyclization. We delve into the mechanistic rationale behind the procedural steps, present quantitative data in accessible formats, and emphasize critical safety protocols for handling hazardous reagents. The objective is to equip researchers with a reliable and scalable method for producing high-purity this compound for applications in pharmaceutical research and development.

Introduction: The Significance of the Dihydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized form, 3,4-dihydroisoquinoline, are privileged structures in medicinal chemistry. These scaffolds are integral to a vast array of natural alkaloids and synthetic compounds that exhibit significant and diverse biological activities. The 7-chloro substituted variant, this compound, serves as a crucial intermediate for building more complex molecules, particularly in the development of novel therapeutics. Its applications span from potential anticancer agents to other pharmacologically active compounds, making a reliable and scalable synthesis protocol highly valuable for the drug discovery pipeline.

The most effective and historically significant method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This reaction facilitates the cyclodehydration of β-phenethylamides, providing a direct route to the dihydroisoquinoline core. This guide will detail a large-scale laboratory protocol based on this classic transformation.

The Synthetic Pathway: A Two-Step Approach

The synthesis is logically divided into two primary stages: the formation of an amide precursor followed by the core cyclization reaction.

  • Amide Formation: The process begins with the synthesis of N-(2-(4-chlorophenyl)ethyl)formamide from commercially available 2-(4-chlorophenyl)ethan-1-amine. This step creates the necessary acyclic precursor for cyclization.

  • Bischler-Napieralski Cyclization: The synthesized formamide undergoes an intramolecular electrophilic aromatic substitution, driven by a powerful dehydrating agent like phosphorus oxychloride (POCl₃), to form the target heterocycle, this compound.

Mechanistic Rationale

The success of the Bischler-Napieralski reaction hinges on the activation of the amide carbonyl by a Lewis acid/dehydrating agent (POCl₃). This activation is followed by dehydration to generate a highly electrophilic nitrilium ion. This intermediate is then susceptible to attack by the electron-rich aromatic ring, leading to the formation of a new C-C bond and the closure of the heterocyclic ring. Subsequent workup neutralizes the reaction and yields the desired 3,4-dihydroisoquinoline.

G cluster_0 Part A: Amide Formation cluster_1 Part B: Bischler-Napieralski Cyclization A 2-(4-chlorophenyl)ethan-1-amine C N-(2-(4-chlorophenyl)ethyl)formamide (Precursor) A->C B Formylating Agent (e.g., Ethyl Formate) B->C E Intramolecular Cyclization (Nitrilium Ion Intermediate) C->E Anhydrous Solvent D Dehydrating Agent (POCl₃) D->E F This compound (Final Product) E->F Aqueous Workup

Figure 1: High-level overview of the two-stage synthetic strategy.

Materials and Equipment

Table 1: Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Notes
2-(4-chlorophenyl)ethan-1-amine13078-75-6155.62Starting material.
Ethyl Formate109-94-474.08Formylating agent.
Toluene108-88-392.14Anhydrous solvent for cyclization.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33Dehydrating/Cyclizing agent. Highly corrosive.
Dichloromethane (DCM)75-09-284.93Extraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization and washing.
Sodium Hydroxide (NaOH)1310-73-240.00For basifying aqueous layer.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Hydrochloric Acid (HCl), concentrated7

Derivatization of 7-Chloro-3,4-dihydroisoquinoline for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of the 7-Chloro-3,4-dihydroisoquinoline Scaffold for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Introduction: The Strategic Value of the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2][3] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for drug discovery campaigns. The 3,4-dihydroisoquinoline imine functionality within this family serves as a versatile synthetic intermediate.

This guide focuses specifically on the This compound moiety. The strategic placement of the chloro-substituent at the C7 position is not merely incidental; it serves as a robust and versatile synthetic handle. This chloro group is an ideal site for modern cross-coupling reactions, enabling the exploration of chemical space that would be otherwise inaccessible. Furthermore, the secondary amine (N2) and the imine carbon (C1) provide orthogonal sites for derivatization.

This document provides a detailed exploration of derivatization strategies at these key positions (N2, C7, and C1), offering field-tested protocols and explaining the causal logic behind these experimental choices for the systematic construction of compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies.

Part 1: Foundational Scaffold Synthesis

Before derivatization, a reliable supply of the starting material is essential. The this compound core is commonly synthesized via the Bischler-Napieralski reaction .[3][4][5] This involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃).[3] The presence of electron-donating groups on the phenyl ring, such as methoxy or hydroxy groups, generally favors this cyclization step.[3]

G cluster_0 Bischler-Napieralski Synthesis A m-Chlorophenylethylamine B N-Acyl Intermediate A->B Acylation (e.g., Ac₂O or Acyl Chloride) C This compound B->C Cyclization & Dehydration (e.g., POCl₃, reflux)

Caption: Foundational synthesis via Bischler-Napieralski reaction.

Part 2: Strategic Derivatization Protocols for SAR Exploration

A systematic SAR study requires the ability to modify distinct regions of the core scaffold independently. We present three primary vectors for derivatization: the N2-position, the C7-position, and the C1-position.

Vector 1: N-Alkylation and N-Acylation at the N2 Position

Scientific Rationale: The nitrogen atom at position 2 is a critical interaction point. Its basicity, hydrogen-bonding capacity, and the steric bulk of its substituent directly influence the molecule's solubility, cell permeability, and binding affinity to biological targets. Modifying this position is often the first step in an SAR campaign.

Protocol 1: N-Alkylation via Reductive Amination

This is a highly reliable and versatile method for introducing a wide range of alkyl groups. The reaction proceeds by forming an iminium ion from the dihydroisoquinoline and an aldehyde/ketone, which is then reduced in situ.[6]

  • Step 1: Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Step 2: Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1.1 eq).

  • Step 3: Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture than other hydrides.

  • Step 4: Reaction: Stir the mixture at room temperature for 4-16 hours.

  • Step 5: Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Step 6: Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous phase twice with DCM.

  • Step 7: Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

  • Step 8: Characterization: Confirm the structure of the N-alkylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: N-Acylation to Form Amides

Introducing an amide functionality can provide additional hydrogen bond donors/acceptors and alter the compound's electronic properties.

  • Step 1: Reagent Preparation: Dissolve the N-alkylated 1,2,3,4-tetrahydroisoquinoline product from the previous step (1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA) in an anhydrous solvent like DCM at 0 °C.

  • Step 2: Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirring solution.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Step 4: Monitoring, Workup, Purification, and Characterization: Follow steps 5-8 as described in Protocol 1.

G Start 7-Chloro-1,2,3,4- tetrahydroisoquinoline P1 N-Alkylated Derivative Start->P1 Reductive Amination (Aldehyde, NaBH(OAc)₃) P2 N-Acylated Derivative Start->P2 N-Acylation (Acyl Chloride, Base)

Caption: Derivatization workflow at the N2-position.

Vector 2: C7-Arylation via Suzuki-Miyaura Cross-Coupling

Scientific Rationale: The C7-chloro group is an outstanding handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming C-C bonds, allowing the introduction of a vast array of aryl and heteroaryl moieties.[7][8] This enables extensive exploration of hydrophobic pockets and potential π-stacking interactions within a target's binding site.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling arylboronic acids to the C7 position. Optimization is often required for specific substrates.[7][8][9]

ParameterTypical Reagents/ConditionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)The choice of catalyst and its oxidation state is crucial for the efficiency of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[10]
Ligand SPhos, XPhos, PPh₃The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. Bulky electron-rich phosphine ligands are often effective for coupling with chloro-heterocycles.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is essential for activating the boronic acid to facilitate the transmetalation step.[7] The choice of base can significantly impact yield.
Solvent System 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water is common, as it helps to dissolve both the organic substrate and the inorganic base.
Temperature 80-120 °CSufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition to the relatively inert C-Cl bond.

Step-by-Step Methodology:

  • Step 1: Degassing: To a reaction vessel (e.g., a microwave vial), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq). Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Step 2: Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe.

  • Step 3: Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Alternatively, microwave irradiation (120-150 °C for 15-60 minutes) can significantly accelerate the reaction.[8]

  • Step 4: Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Step 5: Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

  • Step 6: Purification & Characterization: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the pure 7-aryl-3,4-dihydroisoquinoline product. Confirm the structure via NMR and HRMS.

G Start This compound Product 7-Aryl-3,4-dihydroisoquinoline Start->Product Reagents Arylboronic Acid (Ar-B(OH)₂) Reagents->Product Conditions Pd Catalyst Base Solvent, Heat Conditions->Product

Caption: C7-functionalization via Suzuki-Miyaura cross-coupling.

Vector 3: C1-Substitution via Nucleophilic Addition

Scientific Rationale: The imine C=N double bond at the C1 position is electrophilic and susceptible to nucleophilic attack. This allows for the introduction of various alkyl or aryl groups, which can probe steric boundaries and form key interactions with the target protein.

Protocol 4: Addition of Organometallic Reagents

Grignard (R-MgBr) or organolithium (R-Li) reagents are excellent nucleophiles for this transformation. The reaction must be conducted under strictly anhydrous conditions.

  • Step 1: Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Step 2: Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Step 3: Nucleophile Addition: Slowly add the organometallic reagent (e.g., Phenylmagnesium bromide or n-Butyllithium, 1.2 eq) dropwise via syringe. The reaction is often rapid.

  • Step 4: Reaction & Quenching: Stir at -78 °C for 1-2 hours. Then, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Step 5: Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).

  • Step 6: Purification & Characterization: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. Characterize the 1-substituted-1,2,3,4-tetrahydroisoquinoline product by NMR and HRMS.

Part 3: The Iterative SAR Workflow

The protocols described above are not isolated procedures but rather tools in an integrated and iterative drug discovery cycle. The goal is to systematically understand how structural changes affect biological activity.

G A Design Analogs B Synthesize Library (Protocols 1-4) A->B Select Scaffold Positions (N2, C1, C7) C Biological Assay (In Vitro Screening) B->C Purified Compounds D Analyze Data (Generate SAR) C->D Activity Data (e.g., IC₅₀) D->A Design Next Generation

Caption: The iterative cycle of a Structure-Activity Relationship study.

Logic of the SAR Cycle:

  • Design: Based on a biological hypothesis or a hit compound, design a focused library of analogs. For example, start by exploring various small alkyl and acyl groups at the N2-position to probe for essential interactions and improve physicochemical properties.

  • Synthesize: Use the robust protocols outlined in this guide to synthesize the designed library in a timely manner.

  • Test: Screen the synthesized compounds in a relevant biological assay to determine their activity (e.g., IC₅₀ or EC₅₀ values).

  • Analyze: Correlate the structural modifications with the biological data. For instance, you might find that a bulky hydrophobic group introduced at the C7-position via Suzuki coupling dramatically increases potency, suggesting the presence of a large hydrophobic pocket in the target. Conversely, adding a substituent at the C1-position might lead to a loss of activity, indicating a sterically constrained region. This analysis forms the basis of the SAR.

  • Iterate: Use the insights gained to design the next generation of compounds, leading to a more potent, selective, and drug-like clinical candidate.

Conclusion

The this compound scaffold is a highly valuable platform for medicinal chemistry. Its three primary modification sites—the N2 amine, the C1 imine, and the C7 chloro-substituent—provide orthogonal handles for a systematic and comprehensive exploration of structure-activity relationships. The protocols detailed herein for N-alkylation/acylation, nucleophilic addition, and Suzuki-Miyaura cross-coupling offer reliable and reproducible methods for generating diverse compound libraries, thereby accelerating the iterative cycle of drug design and discovery.

References

Application Notes & Protocols: Leveraging 7-Chloro-3,4-dihydroisoquinoline for the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Fluorescent Sensing

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of biological and chemical processes with high sensitivity and spatiotemporal resolution.[1][2] The rational design of these molecular tools hinges on the selection of a core scaffold that is not only photophysically active but also synthetically versatile. Quinoline and its isomers, such as isoquinoline, are privileged heterocyclic scaffolds in medicinal chemistry and materials science due to their unique photophysical properties and biological activities.[3][4] While extensively studied, the full potential of many functionalized isoquinoline derivatives remains untapped.

This guide focuses on 7-Chloro-3,4-dihydroisoquinoline , a readily available building block, as a strategic starting point for the development of a new class of fluorescent probes. The presence of a reactive chlorine atom at the 7-position provides a versatile handle for introducing a wide range of functionalities via modern cross-coupling chemistry, while the dihydroisoquinoline core offers its own distinct electronic properties and further sites for modification. We will explore the strategic design, synthesis, and application of probes derived from this scaffold, providing researchers with the foundational knowledge and practical protocols to innovate in this area.

The this compound Scaffold: A Strategic Overview

The utility of this compound (CAS 60518-41-4) lies in its defined points of reactivity.[5] Understanding these features is critical for designing a logical synthetic route to a functional fluorescent probe.

  • The C7-Chloro Group: This is the primary site for synthetic elaboration. The chlorine atom is a leaving group, making the C7 position susceptible to nucleophilic aromatic substitution and, more importantly, a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the robust and modular attachment of fluorophores, recognition moieties, or linking units.[6]

  • The Dihydroisoquinoline Core: This partially saturated heterocyclic system influences the overall electronic properties of the final molecule. The secondary amine within the ring can be functionalized through N-alkylation or N-acylation, providing a secondary site for attaching recognition elements or tuning the probe's solubility and biocompatibility.

  • Inherent Photophysical Properties: While the scaffold itself is not strongly fluorescent, its rigid structure can be integrated into a larger conjugated π-system to create a new fluorophore. Upon functionalization, the nitrogen atom can play a key role in fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PeT).

Rational Probe Design: A Case Study for a pH-Sensing Probe

To illustrate the potential of the scaffold, we will outline the design of a hypothetical "turn-on" fluorescent probe for detecting acidic pH, a parameter of great interest in cell biology for studying organelles like lysosomes.[7] The design follows the classic "fluorophore-linker-receptor" paradigm, where the sensing mechanism is based on intramolecular charge transfer (ICT) or photoinduced electron transfer (PeT).[1][8]

Design Pillars:

  • Fluorophore Core: A π-extended system will be constructed by attaching an electron-donating group (e.g., a dialkylaniline derivative) to the C7 position of the isoquinoline ring via a Suzuki coupling reaction. This creates a donor-π-acceptor (D-π-A) type structure, which is a common strategy for environmentally sensitive fluorophores.[9]

  • Receptor (Sensing Moiety): The secondary amine of the dihydroisoquinoline ring will serve as the proton receptor. In its neutral (deprotonated) state at basic or neutral pH, the lone pair of electrons on the nitrogen is available.

  • Signaling Mechanism (PeT): In the neutral state, the nitrogen's lone pair can act as an electron donor, quenching the fluorescence of the nearby fluorophore via a PeT mechanism upon excitation. When the environment becomes acidic, this nitrogen is protonated. The protonation eliminates the lone pair's ability to act as an electron donor, thus blocking the PeT pathway and "turning on" fluorescence.

The logical workflow for developing such a probe is outlined below.

G cluster_0 Design & Synthesis cluster_1 Characterization & Validation cluster_2 Application A Scaffold Selection (this compound) B Rational Probe Design (PeT Mechanism for pH) A->B C Synthetic Route Planning (Suzuki Coupling & N-functionalization) B->C D Multi-Step Synthesis & Purification C->D E Photophysical Analysis (Absorbance, Emission, Quantum Yield) D->E F In Vitro Sensing Assay (pH Titration) E->F G Selectivity & Interference Testing F->G H Live Cell Imaging (Confocal Microscopy) G->H I Data Analysis (Fluorescence Quantification) H->I

Caption: Workflow for probe development from concept to application.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the synthesis and characterization of a novel fluorescent probe based on the this compound scaffold.

Protocol 3.1: Synthesis of a pH-Sensing Probe

This protocol describes a two-step synthesis to create a hypothetical probe, IQ-pH-1 (Isoquinoline pH Probe 1), based on the design principles outlined above.

Caption: Synthetic pathway for the hypothetical pH probe IQ-pH-1.

Materials & Reagents:

  • This compound (Starting Material)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline (Suzuki partner)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 1 eq.), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N,N-dimethylaniline (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen gas for 15 minutes. This is crucial to prevent the degradation of the palladium catalyst.

  • Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane (15 mL) and degassed deionized water (3 mL) via syringe. Finally, add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the mixture.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc mobile phase.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient elution of Hexanes:EtOAc to yield the final probe IQ-pH-1 as a solid.[10]

  • Characterization: Confirm the structure and purity of IQ-pH-1 using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3.2: Photophysical Characterization

This protocol outlines the steps to determine the fundamental photophysical properties of the newly synthesized IQ-pH-1 .

Equipment:

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer (Fluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of IQ-pH-1 in a suitable solvent like DMSO or acetonitrile.

  • Absorption Spectrum: Prepare a 10 µM solution of the probe in a buffer of interest (e.g., PBS pH 7.4). Record the absorption spectrum from 250 nm to 600 nm. The wavelength of maximum absorbance is denoted as λabs.

  • Emission Spectrum: Excite the 10 µM sample at its λabs. Record the emission spectrum over a range of λabs + 20 nm to 700 nm. The wavelength of maximum emission is denoted as λem.

  • Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λem - λabs.

  • Quantum Yield (Φ) Determination: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength (kept below 0.05 to avoid inner filter effects), and η is the refractive index of the solvent.

Protocol 3.3: pH Titration and In Vitro Sensing

This protocol validates the pH-sensing functionality of IQ-pH-1 .

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., Britton-Robinson universal buffer) with pH values ranging from 3.0 to 10.0.

  • Sample Preparation: For each pH value, prepare a solution containing 10 µM of IQ-pH-1 in the respective buffer.

  • Fluorescence Measurement: For each sample, record the fluorescence intensity at the maximum emission wavelength (λem) using the determined excitation wavelength (λabs).

  • Data Analysis: Plot the fluorescence intensity as a function of pH. This plot will demonstrate the "turn-on" response of the probe. The pKa of the probe can be determined by fitting the data to the Henderson-Hasselbalch equation. This confirms that the probe responds to pH changes in a predictable manner.

Expected Results and Data Presentation

The successful synthesis and validation of IQ-pH-1 should yield clear, quantifiable data. The photophysical and sensing properties can be summarized for easy comparison.

ParameterExpected ValueRationale / Significance
λabs (max) 400 - 450 nmCorresponds to the D-π-A electronic transition.
λem (max) 500 - 550 nmEmission in the visible green-yellow range, suitable for microscopy.
Stokes Shift > 80 nmA large Stokes shift is desirable to minimize self-absorption.
Quantum Yield (Φ) < 0.05 (pH > 8)In the 'OFF' state, PeT quenching is active.
Quantum Yield (Φ) > 0.40 (pH < 5)In the 'ON' state, PeT is blocked, leading to bright fluorescence.
Fluorescence Fold-Change > 20-foldIndicates a high signal-to-noise ratio for sensitive detection.
pKa 5.5 - 6.5A pKa in this range makes the probe responsive to pH changes in acidic organelles.

Conclusion and Future Directions

The this compound scaffold represents a promising and underutilized platform for the development of novel fluorescent probes. Its modular reactivity allows for the systematic tuning of photophysical properties and the introduction of diverse recognition moieties.[6] The protocols provided herein offer a clear roadmap for synthesizing and validating a new class of sensors based on this core.

Future work can expand upon this foundation by:

  • Target Diversity: Replacing the pH-sensing amine with receptors for metal ions, reactive oxygen species (ROS), or specific enzymes.[3]

  • Wavelength Tuning: Modifying the electron donor/acceptor strength of the coupled moieties to shift emissions into the red or near-infrared (NIR) regions for deep-tissue imaging applications.[8]

  • Bioconjugation: Introducing functional handles (e.g., alkynes, azides, or active esters) to enable covalent labeling of biomolecules like proteins or antibodies for targeted imaging.[11][12]

By combining rational design with established synthetic methodologies, researchers can unlock the full potential of this versatile scaffold to create powerful new tools for chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Chloro-3,4-dihydroisoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and provide actionable, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method for synthesizing this compound is the Bischler-Napieralski reaction . This acid-catalyzed intramolecular cyclization is a robust transformation that converts an N-acyl-β-phenylethylamine into a 3,4-dihydroisoquinoline. The general workflow involves the acylation of 2-(3-chlorophenyl)ethan-1-amine followed by a dehydration and cyclization step.

Q2: I am observing a low yield in my Bischler-Napieralski cyclization step. What are the primary factors to investigate?

Low yields are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The cyclization may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated dehydrating agent.

  • Side Reactions: The formation of side products, such as polymeric materials or incompletely cyclized intermediates, can significantly reduce the yield of the desired product.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of the dehydrating agent to the N-acyl precursor is critical. An insufficient amount may lead to an incomplete reaction, while a large excess can sometimes promote side reactions.

  • Work-up and Purification Losses: Significant product loss can occur during the aqueous work-up and subsequent purification steps if not optimized.

Q3: My final product is showing impurities even after column chromatography. What are the likely side products?

Common impurities in the synthesis of this compound include:

  • Unreacted N-acyl-2-(3-chlorophenyl)ethan-1-amine: The starting material for the cyclization step. Its presence indicates an incomplete reaction.

  • Hydrolyzed Intermediate: If the reaction mixture is exposed to water before the cyclization is complete, the Vilsmeier-Haack type intermediate can hydrolyze back to the starting amide.

  • Polymeric Byproducts: Under harsh acidic conditions or at elevated temperatures, polymerization of the starting material or product can occur.

  • Over-oxidation: Although less common for this specific transformation, if strong oxidizing agents are inadvertently present, the dihydroisoquinoline ring can be oxidized to the corresponding isoquinoline.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Conversion of the Starting Amide

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the starting N-acyl-2-(3-chlorophenyl)ethan-1-amine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inactive Dehydrating Agent Reagents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are hygroscopic and can lose activity upon storage.Use a freshly opened bottle of the dehydrating agent or dry it under vacuum before use.
Insufficient Reaction Temperature The activation energy for the intramolecular electrophilic aromatic substitution may not be reached.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or LC-MS at each step.
Inadequate Reaction Time The reaction may simply need more time to proceed to completion.Extend the reaction time, taking aliquots every 1-2 hours to monitor for the disappearance of the starting material.
Poor Solvent Choice The solvent must be inert to the reaction conditions and capable of solubilizing the starting material.Acetonitrile, toluene, or chloroform are commonly used. Ensure the solvent is anhydrous.
Problem 2: Formation of a Dark, Tarry Substance in the Reaction Flask

Symptoms: The reaction mixture becomes a dark, viscous, or solid mass, making work-up and purification difficult.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Excessive Temperature High temperatures can lead to the decomposition of the starting material or product, resulting in polymerization.Maintain a consistent and controlled temperature using an oil bath and a temperature controller. Avoid localized overheating.
Highly Concentrated Reaction High concentrations can increase the rate of intermolecular side reactions leading to polymers.Reduce the concentration of the starting material by increasing the solvent volume.
Presence of Oxygen For some substrates, the presence of oxygen at elevated temperatures can promote oxidative side reactions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficult Purification and Co-eluting Impurities

Symptoms: During column chromatography, it is difficult to separate the product from a closely eluting impurity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Structurally Similar Impurity A common side product is the regioisomer, 5-chloro-3,4-dihydroisoquinoline, if the starting material contains 2-(4-chlorophenyl)ethan-1-amine.1. Verify Starting Material Purity: Confirm the purity and isomeric identity of the 2-(3-chlorophenyl)ethan-1-amine starting material by ¹H NMR and ¹³C NMR. 2. Optimize Chromatography: Use a shallower solvent gradient or a different solvent system. For example, if using ethyl acetate/hexanes, try dichloromethane/methanol.
Product Degradation on Silica Gel 3,4-Dihydroisoquinolines are basic and can sometimes interact strongly with or degrade on acidic silica gel.1. Neutralize Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (0.5-1% v/v) in the eluent. 2. Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(3-chlorophenyl)ethyl)acetamide
  • To a solution of 2-(3-chlorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) for the disappearance of the starting amine.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the amide, which can often be used in the next step without further purification.

Protocol 2: Bischler-Napieralski Cyclization to this compound
  • To a solution of N-(2-(3-chlorophenyl)ethyl)acetamide (1.0 eq) in anhydrous acetonitrile (0.3 M), add phosphorus pentoxide (P₂O₅, 1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by LC-MS for the formation of the product and consumption of the starting amide.

  • Once complete, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH > 10 with a concentrated NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Visualizing the Workflow

A simplified workflow for troubleshooting low yield in the Bischler-Napieralski cyclization is presented below.

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Investigate Product Loss start Low Yield Observed check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete High starting material complete Complete Conversion check_conversion->complete Low starting material reagent Verify Reagent Activity (Use fresh POCl₃/P₂O₅) incomplete->reagent temp Increase Temperature (e.g., reflux) incomplete->temp time Extend Reaction Time incomplete->time workup Optimize Work-up (e.g., pH adjustment, extraction solvent) complete->workup purification Refine Purification (e.g., different column, solvent system) complete->purification side_reactions Assess for Side Reactions (NMR of crude, check for polymers) complete->side_reactions solution Optimized Yield reagent->solution temp->solution time->solution workup->solution purification->solution side_reactions->solution

Caption: Troubleshooting workflow for low yield.

Common side reactions in the Bischler-Napieralski cyclization of phenethylamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we will move beyond simple procedural outlines to delve into the mechanistic underpinnings of common challenges, providing you with the expert insights needed to troubleshoot and optimize your syntheses of 3,4-dihydroisoquinolines and related heterocyclic systems.

Introduction to the Challenge

The Bischler-Napieralski reaction is a robust method for constructing the dihydroisoquinoline core, a privileged scaffold in numerous alkaloids and pharmaceutical agents.[1][2][3] The reaction involves the intramolecular electrophilic cyclization of a β-phenethylamide using a dehydrating agent.[4][5] While conceptually straightforward, the reality in the lab is often complicated by a landscape of potential side reactions. Success hinges on understanding the delicate interplay between substrate electronics, reagent choice, and reaction temperature. This guide is structured to address the most common issues encountered during this cyclization, providing not just solutions, but the causal logic behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is failing or giving very low yields. What is the primary reason?

Answer: The most common culprit for a failed Bischler-Napieralski reaction is an electronically deactivated aromatic ring.[1] This reaction is an electrophilic aromatic substitution at its core; therefore, the nucleophilicity of the arene is paramount.

  • Causality: Electron-withdrawing groups (e.g., nitro, cyano, carbonyls) on the phenyl ring reduce its electron density, making it a poor nucleophile for the intramolecular cyclization step. Conversely, electron-donating groups (e.g., alkoxy, alkyl) activate the ring and facilitate the reaction.[2][5] For substrates that lack sufficient activation, the harsh conditions required often lead to decomposition or side reactions instead of the desired product.

  • Troubleshooting Workflow:

    • Assess Your Substrate: If your phenethylamide contains electron-withdrawing groups, a standard protocol with phosphorus oxychloride (POCl₃) is likely to fail.

    • Intensify Conditions (with caution): For moderately deactivated or neutral substrates, a more potent dehydrating system, such as phosphorus pentoxide (P₂O₅) dissolved in refluxing POCl₃, may be necessary to drive the reaction.[1][2]

    • Switch to a Modern, Milder Protocol: For sensitive or highly deactivated substrates, the best course of action is often to abandon the classical conditions in favor of modern methods that generate a more electrophilic intermediate under milder conditions. The Movassaghi protocol, using triflic anhydride (Tf₂O) and 2-chloropyridine, is an excellent alternative.[1][4]

FAQ 2: I am observing a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?

Answer: The formation of a styrene derivative is the hallmark of the retro-Ritter reaction, the most common and well-documented side reaction in Bischler-Napieralski cyclizations.[2][4]

  • Causality & Mechanism: Mechanistic studies by Fodor and Nagubandi provided strong evidence that the reaction often proceeds through a highly electrophilic nitrilium ion intermediate.[4][6] This intermediate is the branching point for both the desired cyclization and the undesired retro-Ritter pathway. At elevated temperatures, the nitrilium ion can fragment, eliminating a nitrile and forming a stabilized carbocation, which then loses a proton to yield the styrene byproduct. The formation of a conjugated system in the resulting styrene can make this pathway particularly favorable.[4]

    // Nodes amide [label="β-Phenethylamide"]; activated [label="Activated Intermediate\n(e.g., with POCl₃)"]; nitrilium [label="Nitrilium Ion\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Desired Product\n(3,4-Dihydroisoquinoline)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; styrene [label="Styrene Byproduct", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label="Intramolecular\nCyclization", shape=plaintext]; retro_ritter [label="Retro-Ritter\nFragmentation", shape=plaintext];

    // Edges amide -> activated [label="Dehydrating Agent"]; activated -> nitrilium [label="Elimination"]; nitrilium -> cyclization [style=invis]; cyclization -> product; nitrilium -> retro_ritter [style=invis]; retro_ritter -> styrene;

    // Invisible nodes for layout subgraph { rank = same; nitrilium; } subgraph { rank = same; cyclization; retro_ritter; }

    {rank=same; amide; activated; nitrilium} {rank=same; product; styrene}

    // Connections to branching paths {rank=min; nitrilium} nitrilium -> cyclization [lhead=product, color="#34A853"]; nitrilium -> retro_ritter [lhead=styrene, color="#EA4335"]; }

    Caption: The nitrilium ion as a key branch point.

  • Troubleshooting Strategies:

    • Lower the Temperature with Milder Reagents: High temperatures favor the fragmentation pathway. Switching from refluxing POCl₃ to the Movassaghi protocol (Tf₂O, 2-chloropyridine), which often runs at temperatures from -20 °C to room temperature, can significantly suppress the retro-Ritter reaction.[1]

    • Change the Solvent: Le Chatelier's principle can be leveraged. Since the retro-Ritter reaction produces a nitrile, conducting the reaction in the corresponding nitrile as a solvent (e.g., acetonitrile for an acetamide substrate) can shift the equilibrium back towards the nitrilium ion intermediate, favoring cyclization.[4] However, this is only practical if the nitrile is readily available and inexpensive.

    • Avoid the Nitrilium Intermediate: A clever protocol developed by Larsen and co-workers circumvents this issue by using oxalyl chloride and a Lewis acid (e.g., FeCl₃).[7] This generates an N-acyliminium intermediate, which is sufficiently electrophilic to cyclize but is not prone to the same retro-Ritter fragmentation. This is particularly effective for substrates that are prone to elimination, such as 1,2-diarylethylamides.[7]

FAQ 3: My reaction mixture is turning into a thick, intractable tar. What's causing this polymerization?

Answer: The formation of tar often indicates polymerization of the styrene byproduct generated from the retro-Ritter reaction.

  • Causality: Styrene and its derivatives are monomers that can readily undergo polymerization, especially under acidic conditions and at the high temperatures often employed in classical Bischler-Napieralski reactions. Once a significant amount of the styrene byproduct forms, it can begin to polymerize, leading to the characteristic tarry reaction mixture.

  • Troubleshooting Strategies:

    • Prevent Styrene Formation: The primary solution is to prevent the formation of the monomer in the first place. All the strategies outlined in FAQ 2 to suppress the retro-Ritter reaction will, in turn, prevent polymerization.

    • Control Reaction Time and Temperature: Do not overheat the reaction or leave it running for an extended period after the starting material has been consumed. Monitor the reaction progress closely by TLC or LC-MS.

    • Ensure Adequate Dilution: Running the reaction at a higher dilution (using more solvent) can sometimes mitigate polymerization by reducing the concentration of the reactive styrene intermediate, although this may also slow down the desired bimolecular cyclization.

FAQ 4: I am getting an unexpected regioisomer of the product. How is this possible?

Answer: While cyclization typically occurs at the ortho position, under certain conditions, particularly with P₂O₅, cyclization can occur at the ipso-carbon, followed by a rearrangement.

  • Causality & Mechanism: This unusual pathway involves the electrophilic attack of the nitrilium ion on the carbon atom already bearing the phenethyl side chain (ipso attack). This forms a spirocyclic intermediate. A subsequent rearrangement of this unstable intermediate can lead to the formation of a different regioisomer of the dihydroisoquinoline product. This has been observed, for instance, with certain methoxy-substituted phenethylamides when treated exclusively with P₂O₅.

    // Nodes nitrilium [label="Nitrilium Ion", fillcolor="#F1F3F4", fontcolor="#202124"]; ortho [label="Normal Ortho Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ipso [label="Abnormal Ipso Attack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; normal_product [label="Expected Regioisomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; spiro [label="Spirocyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; rearrangement [label="Rearrangement", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; abnormal_product [label="Unexpected Regioisomer", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges nitrilium -> ortho [color="#34A853"]; ortho -> normal_product [color="#34A853"]; nitrilium -> ipso [color="#EA4335"]; ipso -> spiro [color="#EA4335"]; spiro -> rearrangement [color="#FBBC05"]; rearrangement -> abnormal_product [color="#EA4335"]; }

    Caption: Competing ortho vs. ipso attack pathways.

  • Troubleshooting: If you suspect an abnormal cyclization, the first step is to confirm the structure of your product unequivocally using 2D NMR techniques. To avoid this side reaction, consider using a different dehydrating agent like POCl₃ or switching to the milder Tf₂O-based conditions, which are less likely to promote this type of rearrangement.

Data & Protocols

Comparative Analysis of Dehydrating Agents

The choice of dehydrating agent is critical and has a profound impact on reaction success and side product formation. The following table provides a comparison of yields for the cyclization of a representative substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions.

Dehydrating Agent / ConditionsTemperatureDesired Product YieldRetro-Ritter ByproductNotesReference
POCl₃Reflux (110 °C)~60-70%SignificantThe "classic" method; prone to side reactions with sensitive substrates.[1]
P₂O₅ in POCl₃Reflux (110 °C)~75-85%ModerateMore forceful; good for less activated rings but still harsh.[1]
Tf₂O, 2-chloropyridine-20 °C to 0 °C>90%Minimal / NoneMilder, higher-yielding, and broader substrate scope.[1]
Experimental Protocols

This protocol is suitable for substrates with electron-rich aromatic rings.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the β-phenethylamide (1.0 equiv) in an anhydrous solvent such as toluene or acetonitrile.

  • Reagent Addition: At room temperature, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise. An ice bath can be used to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Transfer the acidic aqueous solution to a separatory funnel and basify by the slow addition of a concentrated base (e.g., aqueous NaOH or NH₄OH) until the pH is > 9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

This modern protocol is ideal for acid-sensitive substrates or those prone to the retro-Ritter reaction.[8]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-phenethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Activation: Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise over several minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.

  • Quench & Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

References

Technical Support Center: Purification of 7-Chloro-3,4-dihydroisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Chloro-3,4-dihydroisoquinoline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the purification of this important class of compounds. Our approach is rooted in practical, field-proven insights to ensure the integrity and success of your experiments.

I. Understanding the Chemistry: The Bischler-Napieralski Reaction and its Implications for Purification

This compound and its analogs are frequently synthesized via the Bischler-Napieralski reaction.[1][2][3][4][5] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][5] While effective, this reaction can lead to specific impurities that complicate purification.

Common Impurities May Include:

  • Unreacted Starting Material: Incomplete cyclization can leave residual β-arylethylamide.

  • Over-oxidation Products: The dihydroisoquinoline product can be susceptible to oxidation, leading to the formation of the corresponding isoquinoline.

  • Polymeric Byproducts: Harsh reaction conditions can sometimes result in the formation of polymeric materials.

  • Hydrolyzed Intermediates: Premature quenching of the reaction can lead to hydrolysis of reactive intermediates.

Understanding these potential impurities is the first step in designing an effective purification strategy.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification of this compound and its analogs in a practical Q&A format.

Issue 1: My crude product is a dark, oily residue that is difficult to handle.

  • Question: After the reaction work-up, I am left with a dark, viscous oil instead of a solid. How can I proceed with purification?

  • Answer: This is a common observation, especially if polymeric byproducts have formed. The first step is to attempt to isolate the desired product from the bulk of the tar-like material. An acid-base extraction is often the most effective initial purification step for basic compounds like dihydroisoquinolines.[6][7][8][9][10]

    • Causality: this compound is a basic compound due to the nitrogen atom in the heterocycle. By treating the crude mixture with an aqueous acid (e.g., 1M HCl), the basic product will be protonated to form a water-soluble salt. The non-basic impurities, such as polymeric materials and some unreacted starting materials, will remain in the organic layer.

    • Protocol:

      • Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times.

      • Combine the aqueous layers. The protonated product is now in the aqueous phase.

      • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer by slowly adding a base, such as 2M NaOH (aq) or saturated sodium bicarbonate solution, until the pH is basic (pH 9-10). This will deprotonate the product, causing it to precipitate out of the aqueous solution or form an oily layer.

      • Extract the now neutral product back into an organic solvent (DCM or ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    This procedure should yield a significantly cleaner, albeit still potentially oily, product that is more amenable to further purification by chromatography or crystallization.

Issue 2: I am struggling to separate my product from a very similar impurity by column chromatography.

  • Question: TLC analysis shows two very close spots, and I am unable to get good separation on a silica gel column. What can I do?

  • Answer: This often indicates the presence of an impurity with a polarity very similar to your product, such as a closely related analog or a partially reacted intermediate.

    • Troubleshooting Strategies:

      • Optimize Your Solvent System: Systematically vary the polarity of your eluent. Small changes in the ratio of your polar and non-polar solvents can have a significant impact on separation. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds like dihydroisoquinolines.[6] Reverse-phase chromatography (C18) may also be effective, particularly if the impurity has different hydrophobic character.

      • Consider a Different Purification Technique: If chromatography is proving inefficient, crystallization may be a better option.

Issue 3: My product will not crystallize.

  • Question: I have tried to crystallize my purified oil, but it either remains an oil or forms an amorphous solid. How can I induce crystallization?

  • Answer: The inability to crystallize can be due to residual impurities or the intrinsic properties of the compound.

    • Expert Insights:

      • Purity is Key: Even small amounts of impurities can inhibit crystal lattice formation. Ensure your product is as pure as possible before attempting crystallization. You may need to repeat a chromatographic purification.

      • Solvent Screening: The choice of solvent is critical for successful crystallization.[11][12] A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

        • Recommended Screening Solvents for this compound Analogs:

          • Hexanes/Ethyl Acetate

          • Toluene/Hexanes

          • Ethanol/Water

          • Isopropanol

      • Two-Solvent Crystallization: If a single solvent is not effective, a two-solvent system can be employed.[13] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

      • Inducing Crystallization:

        • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution.

        • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several days.

Issue 4: My purified product decomposes over time.

  • Question: My this compound appears pure by NMR after purification, but it darkens in color and shows signs of degradation after storage. How can I improve its stability?

  • Answer: Dihydroisoquinolines can be susceptible to air oxidation, leading to the formation of the corresponding aromatic isoquinoline.

    • Storage Recommendations:

      • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

      • Low Temperature: Store at a low temperature (-20°C is recommended) to slow down the rate of decomposition.

      • Protection from Light: Store in an amber vial or a container protected from light, as light can also promote degradation.

      • Salt Formation: For long-term storage, consider converting the free base to a more stable salt, such as the hydrochloride salt. This can be achieved by dissolving the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for this compound?

A1: A multi-step approach is often the most effective:

  • Initial Purification: Begin with an acid-base extraction to remove non-basic impurities and significantly clean up the crude product.

  • Primary Purification: Follow with flash column chromatography on silica gel or alumina to separate the target compound from closely related impurities.

  • Final Polishing: Conclude with crystallization to obtain a highly pure, crystalline solid.

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is an indispensable tool. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to monitor the separation of your product from impurities at each stage of the purification process. Staining with potassium permanganate or visualization under UV light can help to identify spots.

Q3: My compound is a solid. Do I still need to do an acid-base extraction?

A3: While not always necessary if you start with a relatively clean solid, an acid-base extraction can still be a very effective way to remove acidic or neutral impurities that may be co-crystallized with your product. It is a good practice to consider it as a primary purification step.

Q4: What are the key safety precautions when working with this compound and the reagents for its purification?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • The solvents used for chromatography and crystallization are often flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.

IV. Experimental Protocols and Data

Protocol 1: Acid-Base Extraction of Crude this compound
  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in 50 mL of dichloromethane (DCM).

  • Acidic Extraction: Transfer the DCM solution to a 250 mL separatory funnel. Add 50 mL of 1M HCl (aq) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the lower organic layer into a flask. Drain the upper aqueous layer into a separate flask.

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with another 50 mL of 1M HCl (aq). Combine the aqueous extracts.

  • Back-Wash: Wash the combined aqueous extracts with 20 mL of DCM to remove any entrained neutral impurities. Discard the DCM wash.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH (aq) with stirring until the pH is >10 (check with pH paper). The product may precipitate or form an oily layer.

  • Product Extraction: Extract the aqueous layer with three 50 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude material.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

    • Dissolve the product from the acid-base extraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the purified product. For this compound, a mixture of hexanes and ethyl acetate is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the purified product in a minimal amount of the hot solvent (or the "good" solvent of a pair).

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration.

  • Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification Step Typical Purity Expected Yield Notes
Crude Product50-70%N/AOften a dark oil or semi-solid.
After Acid-Base Extraction80-90%70-85%Product is significantly cleaner and lighter in color.
After Column Chromatography>95%80-95% (of the extracted material)Removes closely related impurities.
After Recrystallization>99%70-90% (of the chromatographed material)Yields a crystalline, high-purity solid.

V. Visualization of Workflows

General Purification Workflow

crude Crude Product (from Bischler-Napieralski) abe Acid-Base Extraction crude->abe Initial Cleanup chrom Column Chromatography (Silica or Alumina) abe->chrom Separation of Analogs cryst Recrystallization chrom->cryst Final Polishing pure Pure Crystalline Product (>99%) cryst->pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Crystallization

start Attempt Crystallization oil Product Oils Out start->oil no_xtal No Crystals Form start->no_xtal success Crystals Form start->success repurify Repurify by Chromatography oil->repurify Impurities likely present solvent Screen for New Solvent/Solvent Pair oil->solvent Poor solvent choice no_xtal->solvent Sub-optimal solvent seed Add Seed Crystal no_xtal->seed Nucleation issue scratch Scratch Flask no_xtal->scratch Nucleation issue repurify->start solvent->start seed->success scratch->success

Caption: A decision tree for troubleshooting crystallization problems.

VI. References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. --INVALID-LINK--

  • Asif, M. M. A., Lisa, S. R., & Qais, N. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 11010-11036. --INVALID-LINK--

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849. --INVALID-LINK--

  • CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents. --INVALID-LINK--

  • This compound | 60518-41-4 - Sigma-Aldrich. --INVALID-LINK--

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. --INVALID-LINK--

  • Brossi, A., & Teitel, S. (1970). Some Dihydroisoquinolines and their Absorption Spectra. Journal of Organic Chemistry, 35(10), 3559-3561. --INVALID-LINK--

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). --INVALID-LINK--

  • Correa, J. R., et al. (2012). The first Bischler–Napieralski cyclization in a room temperature ionic liquid. RSC Advances, 2(1), 271-278. --INVALID-LINK--

  • US4861888A - Process for the preparation of 3,4-dihydroisoquinoline - Google Patents. --INVALID-LINK--

  • Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. (2008). Synlett, (15), 2349-2351. --INVALID-LINK--

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. --INVALID-LINK--

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. --INVALID-LINK--

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. --INVALID-LINK--

  • Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. --INVALID-LINK--

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. --INVALID-LINK--

  • Acid–base extraction - Wikipedia. --INVALID-LINK--

  • This compound-1(2H)-thione - Smolecule. --INVALID-LINK--

  • Heravi, M. M., et al. (2014). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Advances in Heterocyclic Chemistry, 112, 183-233. --INVALID-LINK--

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2012). Helvetica Chimica Acta, 95(10), 1956-1967. --INVALID-LINK--

  • Solvent Choice - Chemistry Teaching Labs - University of York. --INVALID-LINK--

  • Acid-Base Extraction Tutorial - YouTube. --INVALID-LINK--

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. --INVALID-LINK--

  • Asif, M. M. A., Lisa, S. R., & Qais, N. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(16), 11010-11036. --INVALID-LINK--

  • Bischler–Napieralski reaction - Wikipedia. --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302. --INVALID-LINK--

  • 60518-41-4|this compound|BLD Pharm. --INVALID-LINK--

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2022). Crystals, 12(11), 1604. --INVALID-LINK--

  • Recrystallization.pdf. --INVALID-LINK--

References

Troubleshooting low yields in 3,4-dihydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-dihydroisoquinoline (DHIQ) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high yields of this critical heterocyclic scaffold. As a core structural motif in numerous alkaloids and pharmaceutical agents, mastering its synthesis is paramount.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting based on established chemical principles and field-proven experience. We will address common failure points in the two primary synthetic routes—the Bischler-Napieralski reaction and the Pictet-Spengler reaction followed by oxidation—to help you diagnose and resolve issues in your experiments.

Section 1: The Bischler-Napieralski Reaction: Troubleshooting Cyclodehydration

The Bischler-Napieralski reaction is a powerful method for the direct synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides via acid-mediated cyclodehydration.[1][2] However, its success is highly sensitive to substrate electronics and reaction conditions.

Q1: My reaction has stalled, showing significant amounts of unreacted starting amide. How can I drive the reaction to completion?

A1: Incomplete conversion is one of the most frequent issues and typically points to insufficient activation of the amide carbonyl for electrophilic aromatic substitution. The key factors to evaluate are the dehydrating agent, temperature, and substrate electronics.

  • Cause & Analysis: The reaction proceeds via an electrophilic attack on the aromatic ring. If the ring is not sufficiently electron-rich, or the electrophile generated from the amide is not potent enough, the cyclization barrier will be too high. The Bischler-Napieralski reaction is most effective for β-phenylethylamines bearing electron-donating groups (e.g., alkoxy, alkyl) on the aromatic ring, which activate it towards electrophilic attack.[3][4] Substrates lacking these groups often require more forceful conditions.[4]

  • Troubleshooting Steps:

    • Increase Temperature: If you are running the reaction in a solvent like toluene or acetonitrile, switching to a higher-boiling solvent such as xylene or conducting the reaction neat (if the substrate is stable) can provide the necessary energy to overcome the activation barrier.[5]

    • Use a Stronger Dehydrating Agent: The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is common, it may be insufficient for deactivated systems.[6] Consider the alternatives in the table below.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture to the required temperature.[7]

Table 1: Comparison of Dehydrating Agents for the Bischler-Napieralski Reaction

Dehydrating AgentTypical ConditionsProsCons
POCl₃ (Phosphorus oxychloride)Reflux in toluene, acetonitrile, or neatInexpensive, widely availableModerately strong; may be ineffective for electron-neutral or -poor rings.
P₂O₅ (Phosphorus pentoxide)Reflux in POCl₃ or high-boiling solventVery powerful dehydrating agent; effective for difficult substrates.[5][6]Can be difficult to handle (hygroscopic); reactions can be heterogeneous and vigorous.
PPA (Polyphosphoric acid)High temperature (100-150 °C), neatStrong acid and dehydrating agent; can serve as its own solvent.Product isolation can be challenging; high viscosity.
Tf₂O (Triflic anhydride)With a non-nucleophilic base (e.g., 2-chloropyridine) at 0 °C to RTExtremely powerful activation; allows for very mild reaction conditions.[2][7]Expensive; requires careful handling due to high reactivity.

Q2: My reaction produces a significant byproduct that I suspect is a styrene derivative, leading to low DHIQ yields. What is happening and how can I prevent it?

A2: You are likely observing the result of a retro-Ritter reaction. This is a classic side reaction in the Bischler-Napieralski synthesis, especially when the intermediate nitrilium ion is sterically hindered or electronically stabilized against cyclization.[4][5]

  • Mechanism Insight: The reaction can proceed via a nitrilium ion intermediate.[3][6] This electrophilic species can either undergo the desired intramolecular cyclization or fragment in a retro-Ritter fashion to form a stable carbocation and a nitrile. The carbocation then typically eliminates a proton to form a styrene byproduct. This pathway is favored when cyclization is slow.

  • Visualization of Competing Pathways:

    Bischler_Napieralski_Side_Reaction Amide β-Phenylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) DHIQ Desired Product (3,4-Dihydroisoquinoline) Nitrilium->DHIQ Intramolecular Cyclization (Desired Pathway) Styrene Side Product (Styrene Derivative) Nitrilium->Styrene Retro-Ritter Fragmentation (Side Reaction)

    Caption: Competing pathways for the nitrilium intermediate.

  • Preventative Measures:

    • Use a Nitrile Solvent: Employing a solvent that is the same as the nitrile being eliminated (e.g., acetonitrile for an N-acetyl amide) can shift the equilibrium away from the retro-Ritter products, in accordance with Le Châtelier's principle.[5]

    • Modified Reagent Systems: Larsen et al. developed a procedure using oxalyl chloride with a catalytic amount of FeCl₃.[5][7] This generates an N-acyliminium intermediate that is less prone to fragmentation, thereby suppressing the retro-Ritter pathway.

    • Milder Conditions: Using a highly reactive dehydrating agent like triflic anhydride (Tf₂O) at lower temperatures can accelerate the desired cyclization kinetically, outcompeting the fragmentation pathway.[7]

Section 2: The Pictet-Spengler Route: Cyclization & Oxidation Issues

This two-step route involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline (THIQ), followed by oxidation to the desired 3,4-dihydroisoquinoline.[8] Low yields can originate from either step.

Q3: My initial Pictet-Spengler reaction to form the THIQ intermediate is sluggish and gives poor yields. What should I investigate?

A3: The Pictet-Spengler reaction is also an intramolecular electrophilic aromatic substitution, but it proceeds via an iminium ion rather than a nitrilium ion.[9] Its success hinges on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion.

  • Cause & Analysis:

    • Aromatic Ring Activity: Like the Bischler-Napieralski reaction, the Pictet-Spengler cyclization is significantly more efficient with electron-rich aromatic rings.[9][10] Phenylethylamines lacking activating groups often require harsher conditions (stronger acid, higher temperatures).

    • Iminium Ion Formation: The initial condensation to form the Schiff base (imine), and its subsequent protonation to the reactive iminium ion, can be an equilibrium process. Water removal or the use of a dehydrating agent can help, but the key is having an acid catalyst that is strong enough to promote iminium ion formation without causing side reactions.

    • Aldehyde/Ketone Reactivity: Aldehydes are generally more reactive than ketones. Sterically hindered carbonyl compounds may fail to react efficiently.

  • Troubleshooting Workflow:

    Pictet_Spengler_Troubleshooting Start Low THIQ Yield CheckRing Is the aromatic ring electron-rich? Start->CheckRing CheckAcid Is the acid catalyst appropriate? CheckRing->CheckAcid Yes HarshCond Action: Use stronger acid (e.g., TFA) and/or higher temperature. CheckRing->HarshCond No CheckTemp Is the temperature optimal? CheckAcid->CheckTemp Yes MildCond Action: Use milder acid (e.g., catalytic HCl, TsOH) at RT to reflux. CheckAcid->MildCond No IncreaseTemp Action: Increase temperature. Consider microwave. CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes HarshCond->CheckAcid MildCond->CheckTemp IncreaseTemp->Success

    Caption: Decision workflow for troubleshooting the Pictet-Spengler reaction.

  • Recommended Actions:

    • For activated rings (e.g., with two alkoxy groups), the reaction may proceed even under physiological pH and temperature.[10]

    • For less activated rings, refluxing in a solvent with a strong acid catalyst like trifluoroacetic acid (TFA) is often effective.[11][12]

    • Ensure your aldehyde is pure. Aldehydes can oxidize to carboxylic acids on storage, which will quench the reaction.

Q4: The oxidation of my THIQ to the DHIQ is giving a mixture of products, including the fully aromatized isoquinoline, or is simply inefficient. What are the best practices?

A4: The selective oxidation of a THIQ to a DHIQ without over-oxidation to the isoquinoline requires careful choice of oxidant and conditions. This is a delicate step that can significantly impact the final isolated yield.

  • Common Issues:

    • Over-oxidation: Strong, non-selective oxidants will readily convert the DHIQ to the more thermodynamically stable aromatic isoquinoline.

    • Incomplete Reaction: Mild conditions may not be sufficient to oxidize the THIQ.

  • Recommended Oxidation Methods:

    • Mercuric Acetate (Hg(OAc)₂): This is a classic and reliable method, often performed in dilute acetic acid. It generally stops cleanly at the DHIQ stage. However, the toxicity and disposal of mercury waste are significant drawbacks.

    • Iodine (I₂): A greener and effective alternative. Refluxing the THIQ with iodine in a solvent like ethanol, often with a base like sodium acetate to trap the HI byproduct, works well.

    • Sulfur Dehydrogenation: Heating the THIQ with elemental sulfur in an inert, high-boiling solvent like toluene or xylene is a very effective method for producing DHIQs in high yield and purity.[13]

    • Copper-Catalyzed Aerobic Oxidation: Modern methods utilize catalysts like CuBr₂ with a base in a solvent like DMSO, using air as the terminal oxidant. This is a much greener approach.[14]

Section 3: Work-up and Purification Challenges

Q5: My crude reaction mixture shows a good yield by LCMS, but I lose the majority of my product during silica gel chromatography. What is causing this?

A5: This is a classic problem when purifying basic compounds like 3,4-dihydroisoquinolines on standard silica gel. The acidic nature of silica can cause irreversible binding, significant band tailing, and even decomposition of the product on the column.

  • Solutions:

    • Avoid Chromatography (Preferred): The most efficient purification method is an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane, ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic DHIQ will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to a pH > 10 and extract the free-base DHIQ back into an organic solvent.[13]

    • Modify the Stationary Phase: If chromatography is unavoidable, neutralize the silica gel. This can be done by preparing a slurry of silica in your eluent containing 1-2% of a volatile base like triethylamine or ammonia (in methanol).

    • Use an Alternative Stationary Phase: Alumina (basic or neutral) is a better choice than silica for purifying basic compounds.

Section 4: Key Experimental Protocols

Protocol 1: General Bischler-Napieralski Cyclization using POCl₃

  • To a solution of the β-phenylethylamide (1.0 equiv) in dry toluene (5-10 mL per mmol of amide), add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equiv) dropwise at 0 °C.

  • After the addition is complete, warm the mixture to reflux and monitor the reaction by TLC or LCMS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH > 10 using a concentrated NaOH or KOH solution while cooling in an ice bath.

  • Extract the aqueous layer with an organic solvent (e.g., 3 x dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

Protocol 2: Purification via Acid-Base Extraction

  • Dissolve the crude product from the reaction work-up in dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq) (3 x volume of organic layer). Combine the aqueous layers.

  • (Optional) Wash the combined acidic aqueous layers with a small amount of DCM or EtOAc to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and basify to pH 10-12 by the slow addition of 4M NaOH (aq) or solid K₂CO₃.

  • Extract the now basic aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the purified product.

References

How to prevent polymerization during Bischler-Napieralski reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of 3,4-dihydroisoquinolines: unwanted polymerization. Here, we move beyond simple protocols to explain the causality behind common failures and provide robust, field-proven strategies to ensure high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of the Bischler-Napieralski reaction?

The Bischler-Napieralski reaction is a powerful intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a cornerstone in synthetic chemistry, particularly for building the core scaffold of numerous isoquinoline alkaloids and pharmaceutical compounds. The resulting dihydroisoquinolines can be readily oxidized to their aromatic isoquinoline counterparts.

Q2: What is the primary driver of polymerization in this reaction?

Polymerization is a common and frustrating side reaction, often resulting in the formation of an intractable tar. The core issue stems from the harsh, acidic conditions and high temperatures traditionally employed.[3][4] The mechanism involves the formation of highly reactive electrophilic intermediates, such as nitrilium ions.[1][5] These intermediates, along with potential styrene-type byproducts from a retro-Ritter reaction, can act as monomers, initiating polymerization under the reaction's forcing conditions.[2][6]

Q3: What are the immediate visual cues that unwanted polymerization is occurring?

Observing the reaction progress is critical. The most common indicators of polymerization include:

  • A rapid and significant increase in the viscosity of the reaction mixture.

  • The formation of a thick, often dark-colored, tar or precipitate.[3]

  • The reaction mixture solidifying, making stirring impossible.

  • Discoloration, with the solution turning dark brown or black.

If these signs appear, immediate intervention is necessary, though prevention is the far more effective strategy.

Troubleshooting Guide: From Tar to Target

This section provides a systematic approach to diagnosing and solving polymerization issues.

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the critical branch point where the reaction can either proceed to the desired cyclization or diverge to unwanted side reactions that lead to polymerization.

cluster_0 Reaction Initiation cluster_1 Desired Pathway cluster_2 Side-Reaction Pathway Start β-Arylethylamide + Dehydrating Agent Intermediate Reactive Intermediate (e.g., Nitrilium Ion) Start->Intermediate Activation Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Controlled Conditions (Lower Temp, Milder Reagent) SideReaction Retro-Ritter Reaction or Intermolecular Reactions Intermediate->SideReaction Harsh Conditions (High Temp, Strong Acid) Product 3,4-Dihydroisoquinoline Cyclization->Product Polymer Polymer / Tar SideReaction->Polymer Start Experiencing Polymerization? Symptom Is the reaction turning to tar during heating? Start->Symptom Yes Yield Is the yield low with polymeric byproduct? Symptom->Yield No Action1 1. Lower reaction temperature. 2. Ensure sufficient solvent volume. 3. Stop reaction immediately upon starting material consumption. Symptom->Action1 Yes Action2 Switch to a milder protocol. Use Tf₂O / 2-Chloropyridine instead of POCl₃. Yield->Action2 Yes End Consult further literature for substrate-specific issues. Yield->End No

References

Navigating the Stability of 7-Chloro-3,4-dihydroisoquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Chloro-3,4-dihydroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. We understand that maintaining the stability and purity of your reagents is paramount to the success and reproducibility of your experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for the storage and handling of this compound to mitigate degradation and ensure the integrity of your results.

Understanding the Stability Challenges

This compound, like many heterocyclic compounds, possesses reactive functional groups that can be susceptible to degradation under certain conditions. The primary stability concerns for this molecule revolve around its imine functionality and the chlorinated aromatic ring. Exposure to common laboratory environmental factors such as moisture, oxygen, and light can potentially lead to the formation of impurities, altering the compound's purity and reactivity. This guide will walk you through identifying and preventing these degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to protect the compound from moisture and light. The solid is the recommended physical form for long-term storage.

Q2: I've noticed a change in the color of my sample. What could this indicate?

A2: A change in color, such as yellowing or darkening, is often an indicator of degradation. This could be due to oxidation or the formation of polymeric impurities. It is recommended to re-analyze the purity of the sample using a suitable analytical method, such as HPLC or NMR, before use.

Q3: Is this compound sensitive to moisture?

A3: Yes, the imine functional group in the dihydroisoquinoline ring system can be susceptible to hydrolysis in the presence of water. This reaction would cleave the imine bond to form the corresponding amino-aldehyde. Therefore, it is critical to store the compound in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.

Q4: Can I store this compound in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent. Prepare the solution fresh and use it as quickly as possible. For short-term storage, keep the solution at a low temperature (e.g., -20°C) and protected from light.

Q5: What are the primary degradation products I should be aware of?

A5: The most likely degradation pathways are oxidation and hydrolysis.

  • Oxidation: The imine can be oxidized to the corresponding lactam, 7-chloro-3,4-dihydroisoquinolin-1(2H)-one.

  • Hydrolysis: The imine can be hydrolyzed to an amino-aldehyde.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of various degradation products, potentially involving the chlorinated aromatic ring.

Troubleshooting Guide: Addressing Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Low Yields
  • Potential Cause: Degradation of the this compound starting material.

  • Troubleshooting Steps:

    • Purity Assessment: Before use, verify the purity of your compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective technique for this purpose. A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products.[1][2][3]

    • NMR Analysis: ¹H NMR spectroscopy can also be a powerful tool to check for the presence of major impurities. Look for the appearance of new signals or changes in the integration of characteristic peaks. For example, the disappearance of the imine proton signal and the appearance of an aldehyde proton signal could indicate hydrolysis.

    • Proper Handling Review: Ensure that the compound is handled under an inert atmosphere and that all glassware and solvents are dry to prevent hydrolysis.

Issue 2: Appearance of Unidentified Peaks in HPLC Chromatogram
  • Potential Cause: Formation of degradation products during storage or sample preparation.

  • Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small sample of your material.[4][5][6] This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms can help you identify the retention times of the degradation products.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the unknown peaks. This can help in the tentative identification of degradation products. For instance, an increase in mass of 16 amu could suggest oxidation to the lactam.

    • Review Storage Conditions: Confirm that the compound has been stored correctly at 2-8°C, in a tightly sealed container, and protected from light.

Issue 3: Poor Solubility or Presence of Insoluble Matter
  • Potential Cause: Formation of polymeric or other insoluble degradation products.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect the compound for any changes in its physical appearance.

    • Solubility Test: Test the solubility of a small amount of the material in a recommended solvent. If solubility has decreased, it is a strong indication of degradation.

    • Purification: If the material is deemed valuable and only partially degraded, purification by recrystallization or column chromatography may be possible. However, it is generally recommended to use a fresh, pure sample for critical applications.

Recommended Protocols

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general approach for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance.

  • Forced Degradation Sample Analysis: Analyze samples from a forced degradation study to ensure that the method can separate the parent peak from all degradation product peaks.[3][6]

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis0.1 M HCl at 60°C for 2 hours
Base Hydrolysis0.1 M NaOH at 60°C for 2 hours
Oxidation3% H₂O₂ at room temperature for 24 hours
Thermal80°C for 48 hours (solid state)
PhotolyticExposure to UV light (e.g., 254 nm) for 24 hours (solid and in solution)

Table 1: Example Conditions for a Forced Degradation Study.

Protocol 2: Safe Handling and Storage
  • Storage: Upon receipt, store the container at 2-8°C in a dark, dry place.

  • Dispensing: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Solutions: If preparing solutions, use anhydrous solvents from a reputable supplier. Prepare solutions fresh for each experiment.

  • Disposal: Dispose of any unused material and contaminated waste in accordance with local regulations for chemical waste.[7]

Visualizing Degradation Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a recommended experimental workflow for stability assessment.

DegradationPathways Main This compound Oxidation Oxidation (+O) Main->Oxidation Hydrolysis Hydrolysis (+H2O) Main->Hydrolysis Photodegradation Photodegradation (Light) Main->Photodegradation Lactam 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one Oxidation->Lactam Forms Lactam AminoAldehyde Corresponding Amino-Aldehyde Hydrolysis->AminoAldehyde Cleaves Imine PhotoProducts Various Photodegradation Products Photodegradation->PhotoProducts

Caption: Potential degradation pathways of this compound.

StabilityWorkflow Start Receive/Use Compound CheckPurity Assess Purity (HPLC/NMR) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Proceed Proceed with Experiment PurityOK->Proceed Yes Troubleshoot Troubleshoot Stability PurityOK->Troubleshoot No ForcedDegradation Perform Forced Degradation Study Troubleshoot->ForcedDegradation IdentifyProducts Identify Degradation Products (LC-MS) ForcedDegradation->IdentifyProducts OptimizeStorage Optimize Storage & Handling IdentifyProducts->OptimizeStorage

Caption: Recommended workflow for assessing compound stability.

Concluding Remarks

By understanding the potential stability issues of this compound and implementing the recommended storage, handling, and analytical protocols, researchers can ensure the integrity of their starting materials and the reliability of their experimental outcomes. Should you have further questions or require additional support, please do not hesitate to contact our technical service team.

References

Technical Support Center: Interpreting Anomalous NMR Spectra of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dihydroisoquinolines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common yet often perplexing anomalies observed in the NMR spectra of this important class of N-heterocycles. Our goal is to equip you with the expertise to diagnose spectral issues, understand the underlying chemical phenomena, and apply targeted experimental solutions.

Troubleshooting Guide: From Broad Peaks to Puzzling Complexity

Navigating the NMR spectra of 3,4-dihydroisoquinolines can be challenging. Below are common issues presented in a question-and-answer format, complete with step-by-step protocols to diagnose and resolve them.

Question 1: Why are the proton signals for my C1-H (imine) and C3-CH₂ protons severely broadened or, in some cases, completely absent?

This is one of the most frequently encountered issues and typically points to a dynamic process occurring on the NMR timescale. The primary culprits are either trace amounts of acid in the NMR solvent or slow conformational exchange.[1]

Underlying Cause: Acid-Catalyzed Chemical Exchange

The imine nitrogen of the 3,4-dihydroisoquinoline core is basic and can be protonated by trace acidic impurities often found in deuterated solvents like CDCl₃.[1] This sets up a slow equilibrium between the neutral free base and its protonated (isoquinolinium) form. When the rate of this exchange is comparable to the NMR frequency difference between the two states, it leads to significant line broadening of adjacent protons, particularly the C1-H and C3-CH₂.[1][2]

Troubleshooting Workflow: Diagnosing and Resolving Peak Broadening

To systematically address this issue, follow the experimental workflow below.

G cluster_0 Step 1: Diagnose the Cause cluster_1 Step 2: Implement Solution cluster_2 Step 3: Interpret Results Start Anomalous Peak Broadening Observed CheckSolvent Test Solvent Acidity (e.g., with pH indicator) Start->CheckSolvent RunVTNMR Perform Variable Temperature (VT) NMR Start->RunVTNMR PurifySolvent Purify Solvent (e.g., pass through basic alumina) CheckSolvent->PurifySolvent If Acidic AddBase Add Proton Scavenger (e.g., Et₃N or K₂CO₃) CheckSolvent->AddBase If Acidic (Quick Fix) AddAcid Add Strong Acid (e.g., TFA) CheckSolvent->AddAcid If Neutral (Force Protonation) AnalyzeVTData Analyze VT-NMR Data (Sharpening at high/low temp?) RunVTNMR->AnalyzeVTData SharpSpectrumBase Sharp Spectrum (Free Base) PurifySolvent->SharpSpectrumBase AddBase->SharpSpectrumBase SharpSpectrumAcid Sharp Spectrum (Protonated) AddAcid->SharpSpectrumAcid ConfirmsConformers Dynamic Process Confirmed (Conformational Exchange/Aggregation) AnalyzeVTData->ConfirmsConformers If Sharpening Occurs

Caption: Troubleshooting workflow for peak broadening.

Experimental Protocols

Protocol 1: Solvent Purification (Neutralization)

  • Preparation: Take a Pasteur pipette and plug it with a small amount of glass wool.

  • Packing: Add approximately 1-2 cm of basic alumina or anhydrous potassium carbonate.

  • Filtration: Directly filter the required amount of deuterated solvent (e.g., CDCl₃) through the pipette into your NMR tube containing the sample.

  • Acquisition: Immediately acquire the NMR spectrum. This method effectively removes trace acids, pushing the equilibrium to the neutral form and resulting in sharp signals.[1]

Protocol 2: Variable Temperature (VT) NMR

  • Initial Setup: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Cooling (Optional): If high temperatures do not resolve the issue, cool the sample in similar increments (e.g., to 278 K, 263 K).

  • Analysis: Observe the peak widths at different temperatures. Sharpening of signals at higher temperatures suggests an increase in the rate of conformational exchange, moving it into the fast-exchange regime.[3][4] Conversely, sharpening at lower temperatures indicates that the exchange process is slowing down, allowing for the potential observation of distinct isomers (the slow-exchange regime).[4]

Parameter Effect on NMR Spectrum Interpretation
Increasing Temperature Signals sharpen and coalesce into a single averaged peak.The rate of dynamic exchange (conformational or chemical) is increasing.[3]
Decreasing Temperature Signals broaden and then sharpen into two or more distinct sets of peaks.The dynamic process is slowing, allowing for the observation of individual conformers or species.[4]
Addition of Base (e.g., Et₃N) Broad peaks sharpen into a single set of signals characteristic of the free base.Confirms that trace acid was causing chemical exchange broadening.[1]
Addition of Acid (e.g., TFA) Broad peaks sharpen into a single, downfield-shifted set of signals.Confirms the presence of an equilibrium by forcing the compound fully into its protonated state.[1]
Question 2: My aromatic region is far more complex than expected for my substitution pattern. Am I looking at an impurity?

While an impurity is always possible, a complex aromatic region in a pure sample of a 3,4-dihydroisoquinoline derivative can be indicative of restricted rotation or the presence of multiple stable conformers (rotamers).[3]

Underlying Cause: Conformational Isomerism (Atropisomerism/Rotamers)

If the molecule contains bulky substituents, particularly on the nitrogen atom or at the C1 position, rotation around single bonds (e.g., the N-aryl bond) can be hindered. If the energy barrier to this rotation is high enough, you may observe distinct sets of signals for each stable conformer on the NMR timescale.[3][5] This effectively doubles (or more) the number of expected signals, leading to a spectrum of what appears to be a mixture of compounds.

Diagnostic Approach:

  • Variable Temperature (VT) NMR: This is the definitive experiment. As the temperature is raised, the rate of bond rotation increases. If rotamers are present, you will observe the complex multiplets begin to broaden and eventually coalesce into a single, simpler set of averaged signals at a sufficiently high temperature (the coalescence temperature).[3]

  • 2D NMR Spectroscopy: Techniques like COSY and NOESY/ROESY can be invaluable. A COSY spectrum will show separate correlation networks for each conformer. A NOESY or ROESY spectrum can reveal through-space correlations that help to assign the specific spatial arrangement of each rotamer.[6][7]

Frequently Asked Questions (FAQs)

Q1: How does the choice of NMR solvent affect the spectrum of my 3,4-dihydroisoquinoline? The choice of solvent can have a profound impact. As discussed, chlorinated solvents like CDCl₃ are notorious for containing trace HCl, which causes peak broadening.[1] Aprotic, non-polar solvents like benzene-d₆ or toluene-d₈ can induce significant changes in chemical shifts due to aromatic solvent-induced shifts (ASIS), which can help resolve overlapping signals.[8][9] Protic solvents like methanol-d₄ or D₂O can lead to H/D exchange of labile protons (e.g., an N-H in the corresponding tetrahydroisoquinoline) and may also alter the conformational equilibrium.[3]

Q2: I see two distinct sets of signals that do not change with temperature. What could be the cause? If VT-NMR does not show coalescence, you are likely observing a mixture of stable isomers that are not interconverting, such as diastereomers or constitutional isomers.[6] For example, if a chiral center is present, and the compound was synthesized as a racemic mixture and reacted with a chiral reagent, diastereomers could have formed. Alternatively, the synthesis may have produced a mixture of constitutional isomers (e.g., different substitution patterns on the aromatic ring) that are inseparable by your purification method.[10] Advanced 2D NMR techniques (HSQC, HMBC) are required to elucidate the exact structures of each species.[7]

Q3: Can pH of the sample solution affect the NMR spectrum? Absolutely. The chemical shifts of protons near the basic nitrogen atom are highly sensitive to pH. As the pH is lowered, the nitrogen becomes protonated, leading to a significant downfield shift of adjacent protons (C1-H, C3-CH₂, C8-H) due to the inductive effect of the positive charge.[11] If your sample is prepared in a buffer or contains acidic/basic additives, you must consider the protonation state of your molecule when interpreting the spectrum.

Q4: What is tautomerism and can it affect my spectra? Tautomerism is the equilibrium between two constitutional isomers that are readily interconvertible, most commonly by the migration of a proton.[7] For the 3,4-dihydroisoquinoline core itself, imine-enamine tautomerism is possible but generally not favorable. However, if substituents are present that can support a more stable tautomer (e.g., a hydroxyl group at C1), you may observe an equilibrium mixture. NMR is a primary tool for studying such equilibria, often showing averaged signals or, at low temperatures, distinct signals for each tautomer.[12]

References

Improving the regioselectivity of 7-Chloro-3,4-dihydroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioselectivity

The 7-Chloro-3,4-dihydroisoquinoline scaffold is a critical building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, most commonly achieved via the Bischler-Napieralski reaction, presents a significant and often frustrating challenge: controlling the regioselectivity of the cyclization step.[1][2][3][4] The reaction involves the intramolecular electrophilic cyclization of an N-acylated 2-(3-chlorophenyl)ethylamine. Due to the directing effects of the chloro-substituent, the reaction can yield an undesired mixture of the target 7-chloro isomer and the 5-chloro byproduct, complicating purification and reducing overall yield.

This guide provides field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to help researchers overcome these challenges and improve the regioselective synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of 7-chloro and 5-chloro isomers. How can I improve the selectivity for the 7-chloro product?

Probable Cause: The regiochemical outcome of the Bischler-Napieralski reaction is highly sensitive to the reaction conditions, particularly the strength of the condensing agent and the temperature.[3] Harsh conditions, such as high temperatures or the use of potent dehydrating agents like phosphorus pentoxide (P₂O₅), can provide enough energy to overcome the small activation barrier difference between cyclization at the C-6 (para- to chloro) and C-2 (ortho- to chloro) positions, leading to poor selectivity.

Suggested Solutions:

  • Modify the Condensing Agent: Switch to a milder condensing agent. While P₂O₅ is effective for less reactive substrates, it often leads to poor regioselectivity.[5] Phosphorus oxychloride (POCl₃) is a standard and often more selective choice.[1][2][4] For even milder conditions, consider using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine.[2][6]

  • Optimize Reaction Temperature: Lowering the reaction temperature can significantly favor the formation of the thermodynamically preferred 7-chloro isomer.[7] If using POCl₃, try running the reaction in a lower-boiling solvent like acetonitrile instead of toluene or xylene to maintain a lower reflux temperature.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the reactivity of the intermediate nitrilium ion. Experiment with solvents ranging from non-polar (toluene, xylene) to polar aprotic (acetonitrile, dichloromethane) to find the optimal balance for your specific substrate.

Table 1: Effect of Condensing Agents on Regioselectivity
Condensing AgentTypical ConditionsExpected OutcomeKey Considerations
P₂O₅ Reflux in Toluene/Xylene, >110°CHigh conversion, poor regioselectivityOften used for deactivated rings but can cause charring and side reactions.[1][3]
POCl₃ Reflux in Acetonitrile/Toluene, 80-110°CGood conversion, moderate to good regioselectivityThe most common reagent; selectivity is temperature-dependent.[2][4][8]
Tf₂O / 2-chloropyridine DCM, -20°C to 0°CPotentially high regioselectivity, mild conditionsExcellent for sensitive substrates, but reagents are more expensive.[2][6]
Polyphosphoric Acid (PPA) 80-100°CModerate conversion and selectivityCan be viscous and difficult to stir; workup can be challenging.[8]

Question 2: The overall yield of my reaction is very low, and I'm observing a significant amount of a styrene-like byproduct in my crude NMR.

Probable Cause: This is a classic sign of the retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[1][5] The nitrilium ion intermediate, instead of cyclizing, can fragment to form a stable styrene derivative and the corresponding nitrile. This pathway is particularly favored under high-temperature conditions.

Suggested Solutions:

  • Employ a Modified Procedure: A procedure developed by Larsen et al. effectively circumvents the retro-Ritter reaction.[1][6] By first reacting the starting amide with oxalyl chloride, an N-acyliminium intermediate is formed. This intermediate is less prone to elimination and cleanly cyclizes to the desired product.[1][5]

  • Use Nitrile as a Solvent: Based on Le Châtelier's principle, running the reaction in a nitrile solvent (e.g., acetonitrile) can shift the equilibrium away from the retro-Ritter products, favoring the desired cyclization.[1]

  • Lower the Temperature: As with improving regioselectivity, lowering the reaction temperature disfavors the higher-activation-energy fragmentation pathway.

Diagram 1: Key Intermediates and Side Reactions

G cluster_main Bischler-Napieralski Pathway cluster_side Side Reaction Pathway Amide N-Acyl Precursor Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl₃ - H₂O Product_7_Cl Desired Product (7-Chloro-DHIQ) Nitrilium->Product_7_Cl Cyclization (para to Cl) Favored Product_5_Cl Side Product (5-Chloro-DHIQ) Nitrilium->Product_5_Cl Cyclization (ortho to Cl) Disfavored Styrene Styrene Byproduct Nitrilium->Styrene Retro-Ritter Fragmentation Nitrile Nitrile G start Problem: Poor Regioselectivity (Mixture of 5-Cl and 7-Cl) cause1 Probable Cause 1: Reaction Conditions Too Harsh start->cause1 cause2 Probable Cause 2: Sub-optimal Condensing Agent start->cause2 solution1a Solution: Lower Reaction Temperature (e.g., switch from Toluene to Acetonitrile reflux) cause1->solution1a solution2a Solution: Switch to Milder Agent (e.g., P₂O₅ → POCl₃) cause2->solution2a solution2b Solution: Try Advanced Mild Conditions (e.g., Tf₂O / 2-chloropyridine at 0°C) cause2->solution2b

References

Technical Support Center: Dihydroisoquinoline Synthesis via Cyclodehydration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for dihydroisoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of the Bischler-Napieralski reaction and its modern alternatives. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and select the optimal cyclodehydration agent for your specific needs.

Frequently Asked Questions (FAQs)

**Q1: What is the Bisch

ler-Napieralski reaction and its primary application?**

The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, providing a robust method for synthesizing 3,4-dihydroisoquinolines.[1][2][3] It involves the intramolecular electrophilic aromatic substitution of β-arylethylamides or their carbamate analogues, driven by a dehydrating agent under acidic conditions.[1][4] The resulting dihydroisoquinolines are pivotal intermediates in the synthesis of isoquinoline alkaloids and other pharmacologically significant molecules.[2][5] These can be subsequently oxidized to form the corresponding aromatic isoquinolines.[1][3]

Q2: My reaction is failing or giving low yields. What are the most common culprits?

Low conversion rates in the Bischler-Napieralski reaction typically stem from a few key factors:

  • Deactivated Aromatic Ring: This reaction is highly sensitive to the electronic nature of the aromatic ring.[6] Electron-withdrawing groups will significantly impede the cyclization. The reaction is most effective with electron-donating groups (e.g., alkoxy) on the benzene ring.[1][6]

  • Ineffective Dehydrating Agent: The choice of dehydrating agent is critical. For substrates with electron-rich aromatic rings, standard reagents like phosphorus oxychloride (POCl₃) are often sufficient.[6] However, for less reactive substrates, a more potent agent is required.[3][6]

  • Suboptimal Reaction Conditions: High temperatures are often necessary, but prolonged heating can lead to polymerization and the formation of tar.[6] Careful temperature control and monitoring are essential.

  • Side Reactions: The formation of styrene-like byproducts via a retro-Ritter reaction is a common issue, particularly with certain substrates.[3][7]

Q3: Which cyclodehydration agent should I choose for my substrate?

The selection of the appropriate dehydrating agent is crucial for a successful reaction. Here's a general guide:

  • For Electron-Rich or Neutral Substrates:

    • Phosphorus oxychloride (POCl₃): The most widely used reagent, typically effective for activated aromatic rings.[4]

    • Polyphosphoric acid (PPA) / Eaton's Reagent: A strong, viscous acid that can be effective, though sometimes difficult to work with.[4][8] Eaton's reagent is a solution of phosphorus pentoxide in methanesulfonic acid.[9]

  • For Electron-Deficient or Challenging Substrates:

    • Phosphorus pentoxide (P₂O₅) in refluxing POCl₃: A classic and powerful combination for deactivating substrates.[3][4]

    • Triflic anhydride (Tf₂O) with a non-nucleophilic base: A modern, milder, and often higher-yielding alternative that is compatible with a broader range of functional groups.[2][6][10]

Q4: I'm observing a significant amount of a styrene-like side product. How can I mitigate this?

The formation of a styrene derivative is due to a retro-Ritter reaction, where the nitrilium ion intermediate fragments.[3][7] To minimize this side reaction:

  • Use a Nitrile Solvent: Employing a nitrile solvent can shift the equilibrium away from the retro-Ritter pathway.[3][7]

  • Modified Protocol with Oxalyl Chloride: A procedure developed by Larsen and colleagues uses oxalyl chloride to generate an N-acyliminium intermediate, which is less prone to fragmentation.[7][11]

Troubleshooting Guide: From Theory to Practice

This section provides a deeper dive into common experimental issues and their solutions, grounded in the reaction mechanism.

Issue 1: Low to No Product Formation

Root Cause Analysis:

The Bischler-Napieralski reaction proceeds via an electrophilic aromatic substitution. Therefore, the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate (a nitrilium ion or a related species) are paramount.[12]

Troubleshooting Steps:

  • Assess Aromatic Ring Activation:

    • Diagnosis: If your substrate lacks electron-donating groups (e.g., methoxy, ethoxy) on the aromatic ring, the cyclization will be difficult.

    • Solution: For deactivated rings, you must use a more potent dehydrating agent. A combination of P₂O₅ in refluxing POCl₃ is a standard choice.[3][4] Alternatively, the modern Tf₂O/2-chloropyridine protocol is often more effective and proceeds under milder conditions.[6][10]

  • Verify Reagent Quality and Reaction Setup:

    • Diagnosis: Dehydrating agents like POCl₃ are moisture-sensitive and can degrade over time. Anhydrous conditions are critical.

    • Solution: Use freshly opened or properly stored reagents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature and Time:

    • Diagnosis: Insufficient heating can lead to an incomplete reaction.

    • Solution: If using a solvent like toluene, consider switching to a higher-boiling solvent such as xylene to increase the reaction temperature.[7] Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[11][13] Monitor the reaction progress by TLC to avoid unnecessary heating that could lead to decomposition.

Issue 2: Formation of a Thick Tar or Polymerization

Root Cause Analysis:

The highly acidic and high-temperature conditions of the classical Bischler-Napieralski reaction can promote side reactions, including polymerization of the starting material or product.

Troubleshooting Steps:

  • Control the Rate of Reagent Addition:

    • Diagnosis: A rapid, uncontrolled exotherm upon addition of the dehydrating agent can lead to localized overheating and decomposition.

    • Solution: Add the dehydrating agent (e.g., POCl₃) dropwise, using an ice bath to manage the reaction temperature.[6]

  • Maintain a Stirrable Solution:

    • Diagnosis: Insufficient solvent can lead to a concentrated, viscous reaction mixture that doesn't stir efficiently, causing localized heating and charring.

    • Solution: Use an adequate volume of an appropriate anhydrous solvent (e.g., toluene, xylene, or acetonitrile) to ensure good mixing throughout the reaction.[6]

  • Consider a Milder Alternative:

    • Diagnosis: Some substrates are inherently unstable under harsh, acidic, high-temperature conditions.

    • Solution: The Tf₂O-mediated cyclodehydration is performed at much lower temperatures (e.g., -20 °C to 0 °C), which can prevent thermal decomposition.[1][6][10]

Comparative Overview of Cyclodehydration Agents

The choice of reagent significantly impacts the reaction's outcome. The following table summarizes the performance of common dehydrating agents for the cyclization of N-(3,4-dimethoxyphenethyl)acetamide, a standard substrate.

Dehydrating AgentBaseSolventTemperatureTimeYield (%)Reference
POCl₃-TolueneReflux4 h~60-75%[6]
P₂O₅ / POCl₃-POCl₃Reflux2 h~70-85%[4]
PPA--140 °C1 h~50-60%[8]
Tf₂O2-chloropyridineCH₂Cl₂-20 °C to 0 °C1 h>90%[1][10]

Detailed Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Cyclization with POCl₃

This protocol is suitable for substrates with electron-rich aromatic rings.

  • Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath can be used to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol 2: Modern, Mild Cyclodehydration with Triflic Anhydride (Tf₂O)

This protocol is advantageous for a wider range of substrates, including those that are acid-sensitive, and often results in higher yields.[6][10]

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.

  • Quenching and Work-up: The reaction can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by silica gel chromatography.[1]

Mechanistic Insights and Visualizations

Understanding the reaction mechanism is key to effective troubleshooting. The Bischler-Napieralski reaction can proceed through two primary pathways, largely dependent on the reaction conditions.[1][4]

  • Mechanism I: Involves a dichlorophosphoryl imine-ester intermediate.

  • Mechanism II: Proceeds through a highly electrophilic nitrilium ion intermediate.

The nitrilium ion pathway is now widely accepted as the predominant mechanism under many conditions.[7]

Bischler_Napieralski_Mechanism cluster_activation Amide Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization & Product Formation cluster_side_reaction Side Reaction Amide β-Arylethylamide Activated_Amide Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated_Amide + POCl₃ Nitrilium Nitrilium Ion Activated_Amide->Nitrilium - (Cl₂PO₂)⁻ Cyclized_Intermediate Cyclized Cation Nitrilium->Cyclized_Intermediate Intramolecular Electrophilic Attack Styrene Styrene Derivative Nitrilium->Styrene Retro-Ritter Fragmentation Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product - H⁺

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

Troubleshooting_Flowchart Start Low or No Yield? Check_Activation Is the aromatic ring electron-rich? Start->Check_Activation Check_Reagents Are reagents fresh and conditions anhydrous? Check_Activation->Check_Reagents Yes Use_Stronger_Agent Use P₂O₅/POCl₃ or Tf₂O/2-ClPyr Check_Activation->Use_Stronger_Agent No Check_Temp Is the reaction temperature optimal? Check_Reagents->Check_Temp Yes Improve_Setup Use fresh reagents and flame-dried glassware Check_Reagents->Improve_Setup No Side_Reaction Is a styrene byproduct observed? Check_Temp->Side_Reaction Yes Increase_Temp Increase temperature or use microwave heating Check_Temp->Increase_Temp No Success Reaction Optimized Side_Reaction->Success No Use_Nitrile_Solvent Use nitrile solvent or oxalyl chloride method Side_Reaction->Use_Nitrile_Solvent Yes Use_Stronger_Agent->Check_Reagents

Caption: Troubleshooting decision tree for low-yield reactions.

Alternative Synthetic Routes

While the Bischler-Napieralski reaction is powerful, it's not the only method for constructing the isoquinoline core. The Pictet-Spengler reaction is a notable alternative that proceeds under different conditions and from different starting materials (a β-arylethylamine and an aldehyde or ketone).[4][12]

  • Key Difference: The Pictet-Spengler reaction forms a tetrahydroisoquinoline directly via an iminium ion intermediate, whereas the Bischler-Napieralski reaction yields a dihydroisoquinoline that requires a subsequent reduction step to afford the tetrahydroisoquinoline.[12][14]

The choice between these two named reactions often depends on the availability of starting materials and the desired oxidation state of the final product.

References

Validation & Comparative

The Evolving Landscape of Dihydroisoquinolines: A Comparative Guide to the Structure-Activity Relationship of 7-Chloro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoquinoline scaffold represents a privileged structure, consistently appearing in a vast array of biologically active compounds. Within this family, the dihydroisoquinoline core is a particularly compelling starting point for medicinal chemistry campaigns due to its synthetic tractability and diverse pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-chloro-dihydroisoquinoline analogs, offering a comparative perspective on how modifications to this scaffold influence biological outcomes. Drawing upon established experimental data, we will explore the nuances of substituent effects on anticancer and antimicrobial activities, providing a framework for the rational design of novel therapeutic agents.

The Significance of the 7-Chloro Dihydroisoquinoline Scaffold

The introduction of a chlorine atom at the 7-position of the dihydroisoquinoline ring system significantly influences the molecule's electronic properties and metabolic stability. This halogenation can enhance binding affinity to target proteins, improve pharmacokinetic profiles, and is a common strategy in drug design to increase potency. The dihydroisoquinoline core itself provides a rigid framework that can be strategically functionalized to probe interactions with biological targets.

Synthetic Strategies: The Bischler-Napieralski Reaction

A cornerstone in the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction. This intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), provides a reliable route to the core structure.[1][2] The subsequent reduction of the resulting imine yields the corresponding tetrahydroisoquinoline.[1]

Representative Synthetic Workflow

cluster_0 Synthesis of Dihydroisoquinoline Core β-Phenylethylamine β-Phenylethylamine N-Acyl-β-phenylethylamine N-Acyl-β-phenylethylamine β-Phenylethylamine->N-Acyl-β-phenylethylamine Acylation 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline N-Acyl-β-phenylethylamine->3,4-Dihydroisoquinoline Bischler-Napieralski Cyclization (e.g., POCl₃)

Caption: General workflow for the synthesis of the 3,4-dihydroisoquinoline core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 7-chloro-dihydroisoquinoline analogs is profoundly influenced by the nature and position of substituents on both the isoquinoline core and any appended functionalities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of isoquinoline and its derivatives against various cancer cell lines.[3][4] The proposed mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase II.[3][4]

For 1,4-disubstituted-3,4-dihydroisoquinoline derivatives designed as tubulin polymerization inhibitors, the following SAR observations have been made:

  • Substitution on the 1-phenyl ring (B-ring):

    • An amino group at the 3'-position is often crucial for high cytotoxic activity.[5]

    • Electron-donating groups on the B-ring are generally more favorable for activity.[5]

    • A 4'-methoxy group on the B-ring can be more beneficial than hydroxyl, acetyl, fluoro, or methyl groups at the same position.[5]

  • The 7-Chloro Substituent: While direct SAR studies on a series of 7-halo-dihydroisoquinolines are limited, the 7-chloro substitution in the related quinoline series is known to be essential for antiplasmodial activity, suggesting its importance in modulating electronic properties for target interaction.

Table 1: Comparative Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Analogs against CEM Leukemia Cell Line

CompoundB-ring SubstituentIC₅₀ (µM)Reference
2a 3',4',5'-trimethoxy29.25[5]
20 3'-methoxy>50[5]
21 3'-amino4.10[5]
22 3'-acetamido>50[5]
32 3'-amino, 4',5'-dimethoxy0.64[5]
Antimicrobial Activity

Isoquinoline derivatives have also shown promise as antimicrobial agents. Their mechanism of action can involve the disruption of bacterial cell wall and nucleic acid biosynthesis.[6][7]

In a study of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the oomycete Pythium recalcitrans, a C4-carboxyl group was found to be essential for activity.[8]

Table 2: Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against P. recalcitrans

CompoundSubstituentsEC₅₀ (µM)Reference
I23 C4-carboxyl, other substitutions14[8]
Hymexazol (commercial control) -37.7[8]

The presence of a 7-chloro group in the broader class of quinoline antimicrobials has been shown to be important for activity, suggesting it could be a favorable substitution in the dihydroisoquinoline series as well.

Key Mechanistic Pathways

Anticancer Mechanism: Induction of Apoptosis

Many isoquinoline-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of the p53 tumor suppressor protein.[3][4]

cluster_0 Anticancer Mechanism of Dihydroisoquinoline Analogs Dihydroisoquinoline Analog Dihydroisoquinoline Analog Topoisomerase II Inhibition Topoisomerase II Inhibition Dihydroisoquinoline Analog->Topoisomerase II Inhibition Death Receptor Activation Death Receptor Activation Dihydroisoquinoline Analog->Death Receptor Activation DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Mitochondrial Disruption Mitochondrial Disruption Bax/Bcl-2 Regulation->Mitochondrial Disruption Caspase-9 Activation Caspase-9 Activation Mitochondrial Disruption->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Caspase-8 Activation Caspase-8 Activation Death Receptor Activation->Caspase-8 Activation Caspase-8 Activation->Caspase-3 Activation

Caption: Proposed signaling pathway for apoptosis induction by anticancer dihydroisoquinoline analogs.

Experimental Protocols

General Procedure for Bischler-Napieralski Cyclization
  • To a solution of the N-acyl-β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 9-10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.[2]

In Vitro Cytotoxicity Screening (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3]

Conclusion and Future Directions

The 7-chloro-dihydroisoquinoline scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The structure-activity relationships discussed herein highlight critical positions for modification and the types of substituents that are likely to enhance biological activity. Future research should focus on systematic explorations of substitutions at the 7-position to definitively elucidate the role of the chloro group and other halogens. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways will be instrumental in optimizing the design of next-generation dihydroisoquinoline-based drugs with improved potency and selectivity.

References

A Comparative Analysis of the Biological Activity of 7-Chloro-3,4-dihydroisoquinoline and Other Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the isoquinoline scaffold remains a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the vast family of isoquinoline derivatives, 7-Chloro-3,4-dihydroisoquinoline presents a unique profile due to the presence of a halogen atom on the benzene ring and a partially saturated pyridine ring. This guide provides an in-depth comparative analysis of the biological activity of this compound, drawing upon experimental data from closely related analogs and placing it in the broader context of other bioactive isoquinoline compounds. While direct and extensive biological data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its derivatives and structurally similar compounds to offer valuable insights for researchers in drug discovery and development.

The Isoquinoline Framework: A Foundation for Diverse Bioactivity

Isoquinolines are a class of heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyridine ring. This fundamental structure has given rise to a multitude of alkaloids with profound physiological effects, including the analgesic morphine, the antimicrobial berberine, and the vasodilator papaverine. The biological activities of isoquinoline derivatives are diverse and include anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects.[1] The saturation level of the pyridine ring, as seen in dihydroisoquinolines and tetrahydroisoquinolines, along with the nature and position of substituents, plays a crucial role in modulating their pharmacological profiles.

Spotlight on this compound: An Emerging Player

This compound is a synthetic derivative characterized by a chlorine atom at the 7th position of the isoquinoline core and a double bond between the 1st and 2nd positions of the nitrogen-containing ring. The introduction of a chlorine atom, an electron-withdrawing group, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its biological activity.

While comprehensive biological studies on this compound are not extensively reported, research on its close derivative, This compound-1(2H)-thione , provides significant clues to its potential bioactivities.

Antimicrobial and Antifungal Potential

Research indicates that this compound-1(2H)-thione possesses notable antimicrobial activity, particularly against various fungal pathogens.[2][3] The proposed mechanism of action involves the disruption of the fungal cell membrane integrity, leading to cell death.[2][3] This finding aligns with broader studies on substituted dihydroisoquinolines, which have demonstrated significant antifungal properties.

A study on 2-(substituted phenyl)-3,4-dihydroisoquinolin-2-iums revealed that electron-withdrawing substituents, such as halogens, on the N-phenyl ring markedly enhance antifungal activity against a panel of phytopathogenic fungi.[2] This suggests that the chloro group in this compound could contribute positively to its antifungal potential.

Table 1: Antifungal Activity of Representative Isoquinoline Derivatives

Compound/ClassTarget FungiActivity (EC50/MIC)Reference
2-(2,4-dichlorophenyl)-3,4-dihydroisoquinolin-2-iumFusarium oxysporum, Botrytis cinerea, etc.EC50: 8.88–19.88 µg/mL[2]
3-spiro-cyclopentyl-1-cyanomethyl-3,4-dihydroisoquinolinium chlorideStaphylococcus aureus, Escherichia coli, Candida albicansMIC: 250 µg/mL[4]
BerberineVarious bacteria and fungiVaries (µg/mL range)General Knowledge
SanguinarineVarious bacteria and fungiVaries (µg/mL range)General Knowledge

Note: Data for this compound is not available. The table presents data for structurally related compounds to provide a comparative context.

Potential as Carbonic Anhydrase Inhibitors

Derivatives of this compound-1(2H)-thione have also shown promise as inhibitors of carbonic anhydrases (CAs).[2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, and they are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. The inhibition of specific CA isoforms is a validated therapeutic strategy for various diseases, including glaucoma, epilepsy, and cancer.

Studies on structurally related 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives have demonstrated their inhibitory activity against several human carbonic anhydrase isoforms, with a particular selectivity towards the tumor-associated hCA IX.[5][6][7] This suggests that the dihydroisoquinoline scaffold, especially with substitutions at the 7th position, could be a promising starting point for the design of novel CA inhibitors.

G cluster_0 Compound Preparation cluster_1 In Vitro Enzyme Assay cluster_2 Data Analysis start Synthesize this compound and its analogs purify Purify and Characterize (NMR, MS, HPLC) start->purify assay Stopped-flow CO2 hydration assay with purified hCA isoforms (e.g., hCA I, II, IX, XII) purify->assay ic50 Determine IC50 values assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar selectivity Determine isoform selectivity ic50->selectivity lead lead selectivity->lead Identify lead compounds

References

A Comparative Guide to Validating the Antiproliferative Activity of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiproliferative activity of the novel compound 7-Chloro-3,4-dihydroisoquinoline. Drawing upon established methodologies and comparative analysis with known antiproliferative agents, this document outlines the necessary experimental protocols, data interpretation, and mechanistic considerations. Our approach is grounded in scientific integrity, ensuring that the described workflows are self-validating and supported by authoritative references.

Introduction: The Therapeutic Potential of Dihydroisoquinolines

The isoquinoline and its partially saturated derivatives, such as dihydroisoquinolines and tetrahydroisoquinolines, represent a core scaffold in a multitude of biologically active natural products and synthetic compounds.[1] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Several studies have highlighted the potential of substituted dihydroisoquinoline and tetrahydroisoquinoline analogs as inhibitors of cancer cell proliferation, acting through various mechanisms such as tubulin polymerization inhibition and modulation of key signaling pathways.[2][3]

This compound is a synthetic heterocyclic compound. While direct studies on its antiproliferative activity are not extensively documented, the presence of the chloro-substituted dihydroisoquinoline core suggests it as a promising candidate for investigation. For instance, derivatives of the related 7-chloro-4(1H)-quinolone have demonstrated antitumor activity.[4] Furthermore, extensive research on other 7-chloroquinoline derivatives has revealed significant cytotoxic activity against various cancer cell lines, often inducing apoptosis and DNA/RNA damage.[5][6][7] This guide, therefore, establishes a rigorous pipeline for the systematic evaluation of this compound's antiproliferative potential.

Experimental Validation Workflow

A systematic approach is paramount to validate the antiproliferative effects of a test compound. The following workflow outlines the key stages, from initial screening to preliminary mechanistic insights.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Preliminary Mechanistic Studies A Compound Preparation & Solubilization C MTT Assay for Cytotoxicity Screening A->C B Cell Line Selection (e.g., MCF-7, A549, HCT116) B->C D Determination of IC50 Values C->D F Head-to-Head MTT Assay D->F H Cell Cycle Analysis (Flow Cytometry) D->H I Apoptosis Assay (Annexin V/PI Staining) D->I E Select Reference Compounds (e.g., Doxorubicin, Paclitaxel) E->F G Comparative IC50 Data Table F->G J Hypothesize Mechanism of Action H->J I->J

Caption: Experimental workflow for validating antiproliferative activity.

Detailed Experimental Protocols

The credibility of any biological claim rests on the robustness of the experimental methodology. The following protocols are detailed to ensure reproducibility and accuracy.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8][9]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound and reference compounds (e.g., Doxorubicin) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂. The duration of incubation can be optimized based on the cell line's doubling time.[10][11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12]

Comparative Data Analysis

To contextualize the antiproliferative potency of this compound, it is essential to compare its activity against established anticancer drugs. For this guide, we will use Doxorubicin, a well-characterized chemotherapeutic agent, and a hypothetical related dihydroisoquinoline analog (Analog B) as comparators.

Table 1: Comparative Antiproliferative Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound 12.5 ± 1.818.2 ± 2.515.8 ± 2.1
Analog B (Hypothetical) 25.1 ± 3.232.7 ± 4.128.4 ± 3.5
Doxorubicin (Reference) 0.8 ± 0.11.2 ± 0.20.9 ± 0.15

Note: The data presented for this compound and Analog B are hypothetical and for illustrative purposes.

This comparative analysis allows for a clear positioning of the test compound's efficacy. While the hypothetical data suggests that this compound is less potent than Doxorubicin, its activity in the low micromolar range indicates significant antiproliferative potential, warranting further investigation.

Unraveling the Mechanism of Action

A critical aspect of drug development is understanding how a compound exerts its biological effects. Based on the literature for related compounds, we can hypothesize and subsequently test potential mechanisms of action for this compound.

Proposed Signaling Pathway for Investigation

Many anticancer agents induce cell death through the activation of apoptotic pathways. The following diagram illustrates a general intrinsic apoptosis pathway that could be investigated.

G Compound This compound CellularStress Cellular Stress / DNA Damage Compound->CellularStress Induces p53 p53 Activation CellularStress->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Experimental Protocols for Mechanistic Studies

1. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in a specific phase would suggest a cell cycle arrest.[4]

2. Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates the induction of apoptosis.[9]

Conclusion and Future Directions

This guide provides a foundational framework for the initial validation of this compound's antiproliferative activity. The proposed experimental workflow, from initial cytotoxicity screening to preliminary mechanistic studies, offers a robust and scientifically sound approach. The comparative analysis with known anticancer agents is crucial for contextualizing its potency.

The hypothetical data presented herein suggests that this compound could be a promising lead compound. Should experimental results align with this potential, future studies should focus on elucidating the precise molecular targets, exploring its efficacy in 3D cell culture models and in vivo tumor models, and investigating structure-activity relationships through the synthesis of novel analogs.[3] The journey from a promising scaffold to a clinically viable drug is arduous, but it begins with rigorous and systematic preclinical validation as outlined in this guide.

References

A Comparative Guide for the Synthetic Chemist: 7-Chloro- vs. 7-Bromo-3,4-dihydroisoquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Dihydroisoquinolines

The 3,4-dihydroisoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous alkaloids and synthetic compounds with a wide spectrum of biological activities, including antimetastatic, anti-inflammatory, and antimicrobial properties.[1] For researchers and drug development professionals, functionalized versions of this "privileged" scaffold are invaluable starting materials. Among the most useful are the 7-halo-substituted derivatives, which serve as versatile handles for molecular elaboration, primarily through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of two key building blocks: 7-chloro-3,4-dihydroisoquinoline and 7-bromo-3,4-dihydroisoquinoline . While direct, head-to-head comparisons of their biological efficacy are scarce in the literature, their "efficacy" in the context of drug discovery is profoundly influenced by their synthetic utility. This guide will objectively compare their performance in key chemical transformations, provide supporting data from analogous systems, and offer detailed experimental protocols to inform your selection and application in the laboratory.

Synthesis of the Core Scaffold: The Bischler-Napieralski Reaction

The most common and robust method for synthesizing the 3,4-dihydroisoquinoline core is the Bischler-Napieralski reaction.[2][3][4] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃).

The general workflow for synthesizing a 7-halo-3,4-dihydroisoquinoline is outlined below. The key is starting with the appropriately halogenated phenethylamine precursor.

cluster_0 Preparation of Precursor cluster_1 Bischler-Napieralski Cyclization Start m-Halophenethylamine (X = Cl or Br) Amide N-Acyl-m-halophenethylamine Start->Amide Acylation (e.g., Acetyl Chloride, Base) Cyclization Intramolecular Electrophilic Aromatic Substitution Amide->Cyclization Dehydrating Agent (e.g., POCl₃, P₂O₅) Reflux Product 7-Halo-1-methyl-3,4-dihydroisoquinoline Cyclization->Product Proton Loss & Aromatization

Caption: General workflow for the synthesis of 7-halo-3,4-dihydroisoquinolines.

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction
  • Amide Formation: To a solution of the appropriate m-halophenethylamine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl-m-halophenethylamine, which can be purified by chromatography or used directly.

  • Cyclization: Dissolve the N-acyl-m-halophenethylamine (1.0 eq.) in a high-boiling solvent (e.g., toluene or acetonitrile).

  • Add the dehydrating agent (e.g., phosphorus oxychloride, POCl₃, 2-3 eq.) slowly.

  • Heat the mixture to reflux (typically 80-110 °C) for 2-12 hours, monitoring the reaction by TLC.[1]

  • After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 7-halo-3,4-dihydroisoquinoline.

  • Purify the product by silica gel column chromatography.

Comparative Efficacy in Chemical Synthesis: A Reactivity Showdown

The primary divergence in the utility of 7-chloro- and 7-bromo-3,4-dihydroisoquinoline lies in their reactivity in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the formation of C-C and C-heteroatom bonds to build molecular complexity.

Aryl bromides are generally more reactive than their corresponding chlorides.[5] This established trend (I > Br > OTf > Cl) is a direct consequence of two key factors:

  • Carbon-Halogen (C-X) Bond Dissociation Energy (BDE): The C-Br bond is weaker than the C-Cl bond, requiring less energy to break during the initial step of the catalytic cycle.[5]

  • Kinetics of Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many cross-coupling reactions. This step is significantly faster for aryl bromides than for aryl chlorides due to the greater polarizability and lower bond strength of the C-Br bond.[5]

cluster_annotation pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X (L)₂ pd0->pd2 k₁ cycle Ar-X (X = Cl, Br) oxidative_addition Oxidative Addition transmetalation Transmetalation (R-M) pd2_r Ar-Pd(II)-R (L)₂ pd2->pd2_r k₂ pd2_r->pd0 k₃ reductive_elimination Reductive Elimination product Ar-R note k₁(Ar-Br) > k₁(Ar-Cl) (Rate-Determining Step)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Data Summary: Reactivity Comparison
Feature7-Bromo-3,4-dihydroisoquinolineThis compoundRationale & References
Relative Reactivity HighModerate to LowC-Br bond is weaker and more polarizable than C-Cl bond.[5][6]
Typical Reaction Temp. Room Temp. to Moderate Heat (e.g., 80°C)Higher Temperatures Required (e.g., >100°C)Overcoming the higher activation energy for oxidative addition of the C-Cl bond.[5]
Catalyst Loading Lower (e.g., 1-2 mol%)Higher (e.g., 2-5 mol%)More challenging C-Cl bond activation requires a more active or higher concentration of catalyst.
Ligand Requirement Standard phosphine ligands (e.g., PPh₃) often suffice.Requires specialized, bulky, electron-rich ligands (e.g., Buchwald or Herrmann-type phosphines) to facilitate oxidative addition.[5]
Substrate Compatibility Better for thermally sensitive or delicate substrates due to milder conditions.Harsher conditions may decompose sensitive functional groups on the coupling partner or the isoquinoline core.
Cost & Availability Generally more expensive.More economical, especially for large-scale synthesis.Based on general chemical market pricing.

Implications for Drug Discovery Workflow

The choice between the chloro- and bromo- derivative is a strategic one, involving a trade-off between reactivity, cost, and the specific synthetic goal.

cluster_screening Early-Stage Discovery / Library Synthesis cluster_scaleup Late-Stage / Process Chemistry start Choice of 7-Halo-3,4-dihydroisoquinoline q1 Need for broad substrate scope and mild conditions for sensitive molecules? start->q1 q2 Is cost-of-goods a critical factor for a lead candidate? start->q2 bromo Choose 7-Bromo (Higher Reactivity) q1->bromo Yes chloro_early Choose 7-Chloro (If cost is a primary driver and robust catalytic systems are established) q1->chloro_early No chloro_late Choose 7-Chloro (More Economical) q2->chloro_late Yes bromo_late Choose 7-Bromo (If challenging coupling requires higher reactivity) q2->bromo_late No

Caption: Decision workflow for selecting a 7-halo-3,4-dihydroisoquinoline building block.

  • For Discovery & Library Synthesis: The higher reactivity of 7-bromo-3,4-dihydroisoquinoline is often advantageous. It allows for the use of milder conditions, which is crucial when working with a diverse range of coupling partners that may possess sensitive functional groups. This reliability can accelerate the synthesis of a chemical library for screening.

  • For Process Development & Scale-Up: Once a lead candidate is identified, the focus often shifts to cost-effectiveness. This compound becomes a more attractive option due to its lower cost. The development of a robust, highly active catalytic system (often requiring specialized ligands) can make the use of the less reactive chloro-derivative feasible and economically viable on a larger scale.

Inferred Biological Efficacy: Lessons from a Chloroquine Analog

A study examining the antiplasmodial activity of 7-substituted 4-aminoquinolines against Plasmodium falciparum found that the 7-bromo and 7-chloro analogs exhibited comparable potency.[7]

Compound (4-aminoquinoline core)Side Chain7-SubstituentIC₅₀ (nM) vs. CQS P. falciparumIC₅₀ (nM) vs. CQR P. falciparum
Analog 1-HN(CH₂)₂NEt₂Cl 66
Analog 2-HN(CH₂)₂NEt₂Br 55
Analog 3-HN(CH₂)₃NEt₂Cl 812
Analog 4-HN(CH₂)₃NEt₂Br 78

Data adapted from Madrid et al., J. Med. Chem. 1998.[7] CQS = Chloroquine-Susceptible, CQR = Chloroquine-Resistant.

This data suggests that, from a purely steric and electronic standpoint at the 7-position, chlorine and bromine can be isosteric replacements without dramatically altering biological activity in this specific context. This principle, known as bioisosterism, is a powerful tool in medicinal chemistry. However, it is crucial to validate this assumption experimentally for any new scaffold, as the overall electronic and conformational properties of the 3,4-dihydroisoquinoline ring system differ from the fully aromatic quinoline.

Conclusion: A Strategic Choice Based on Synthesis and Stage of Development

The "efficacy" of This compound versus 7-bromo-3,4-dihydroisoquinoline is not a matter of one being definitively superior to the other, but rather a strategic choice dictated by the specific application and the stage of the research program.

  • 7-Bromo-3,4-dihydroisoquinoline is the workhorse for discovery chemistry . Its superior reactivity ensures reliable and rapid access to a diverse range of analogs under mild conditions, making it ideal for library synthesis and initial SAR exploration.

  • This compound represents the pragmatic choice for process development and scale-up . Its economic advantage is significant, and with modern advances in catalysis, its lower reactivity can be overcome, making it the preferred building block for the large-scale synthesis of a promising drug candidate.

Ultimately, a comprehensive drug discovery program may utilize both. The bromo-derivative can accelerate the path to a lead compound, which can then be re-synthesized using the more economical chloro-derivative once a scalable synthetic route has been established. Understanding the distinct synthetic advantages of each is key to leveraging them effectively in the quest for novel therapeutics.

References

A Researcher's Guide to Cross-Validating Target Engagement: The Case of 7-Chloro-3,4-dihydroisoquinoline and a Putative Kinase Target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of a novel small molecule is but the first step on a long and exacting journey. The isoquinoline scaffold, a privileged structure in medicinal chemistry, has given rise to numerous clinically impactful therapeutics, particularly in the realm of kinase inhibition.[1][2][3] The compound 7-Chloro-3,4-dihydroisoquinoline, a recent entrant from our synthetic pipeline, embodies this potential. Its structural alerts suggest a possible interaction with protein kinases, a class of enzymes frequently implicated in oncology.

Based on extensive literature precedent for related quinoline and isoquinoline frameworks, we hypothesize that Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial in cell proliferation and a validated cancer target, is a primary molecular target for this compound.[4][5][6][7][8] However, a hypothesis without rigorous validation is mere conjecture. The critical next phase is to unequivocally demonstrate that this compound directly and specifically engages EGFR within a biological context.

This guide provides an in-depth, technically-grounded comparison of orthogonal, state-of-the-art methodologies to cross-validate the target engagement of a novel compound. We will move beyond simply listing protocols; we will delve into the causality behind experimental choices, ensuring each step contributes to a self-validating system of evidence. Our journey will span from the precise biophysical characterization of direct binding in vitro to the confirmation of target interaction in the complex milieu of a living cell, and finally, to an assessment of its selectivity across the broader human kinome.

Section 1: Biophysical Interrogation of Direct Binding: Surface Plasmon Resonance (SPR)

To begin, we must first establish a direct, physical interaction between our compound and the purified, recombinant target protein. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technology that provides real-time kinetic data, resolving the binding affinity (KD) into its constituent association (kₐ or kₒₙ) and dissociation (kₒ or kₒff) rates.[9][10][11] This kinetic information is invaluable, as compounds with similar affinities can have vastly different residence times on the target, a parameter with significant pharmacological implications.

The Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip. In our experiment, the EGFR protein is immobilized on this surface. When this compound is flowed over the chip, it binds to the immobilized EGFR, causing an increase in mass at the surface. This mass change alters the refractive index, which is detected in real-time and plotted as a sensorgram (Response Units vs. Time). The shape of this curve during the association and dissociation phases allows for the calculation of kinetic constants.

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_run SPR Cycle cluster_analysis Data Analysis P1 Immobilize Recombinant EGFR on Sensor Chip (e.g., CM5 chip via amine coupling) R1 Equilibration: Flow running buffer to establish baseline P1->R1 P2 Prepare Serial Dilutions of this compound in Running Buffer R2 Association: Inject compound solution (Binding Phase) P2->R2 R1->R2 Repeat for each concentration R3 Dissociation: Flow running buffer (Washout Phase) R2->R3 Repeat for each concentration R4 Regeneration: Inject regeneration solution to remove bound compound R3->R4 Repeat for each concentration A1 Reference Subtraction & Blank Correction R3->A1 R4->R1 Repeat for each concentration A2 Fit Sensorgrams to Kinetic Model (e.g., 1:1 Langmuir) A1->A2 A3 Determine kₐ, kₒ, and K₋ A2->A3

Caption: Workflow for SPR-based kinetic analysis of compound-protein interaction.

Detailed Experimental Protocol: EGFR and this compound

Causality Behind Choices:

  • Sensor Chip: A CM5 (carboxymethylated dextran) chip is chosen for its versatility in amine coupling, a robust method for covalently immobilizing proteins.

  • Immobilization Buffer: A low ionic strength buffer at a pH below the protein's isoelectric point (pI) (e.g., 10 mM Sodium Acetate, pH 5.0) is used to promote electrostatic pre-concentration of the positively charged protein on the negatively charged chip surface, enhancing immobilization efficiency.[12]

  • Running Buffer: A physiological buffer like HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant) is used to minimize non-specific binding and maintain protein stability. The inclusion of a small percentage of DMSO (e.g., 1-2%) is critical to ensure the solubility of the small molecule and must be matched in both the compound dilutions and the running buffer to avoid bulk refractive index mismatches.

Step-by-Step Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with HBS-EP+ running buffer.

    • Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject recombinant human EGFR (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~8000-10000 Response Units) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes. A reference flow cell is prepared similarly but without protein injection to serve as a control.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM). Include a buffer-only (blank) injection for double-referencing.

    • For each concentration, perform a cycle:

      • Inject the compound solution for a defined association time (e.g., 180 seconds).

      • Switch to running buffer and monitor for a defined dissociation time (e.g., 600 seconds).

      • Inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw data by subtracting the response from the reference flow cell and the blank injection.

    • Fit the processed sensorgrams globally to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to derive kₐ, kₒ, and calculate KD (KD = kₒ/kₐ).

ParameterHypothetical Result for this compoundInterpretation
kₐ (on-rate) 2.5 x 10⁵ M⁻¹s⁻¹Rate of complex formation.
kₒ (off-rate) 5.0 x 10⁻³ s⁻¹Rate of complex decay; indicates a residence time (~1/kₒ) of ~200 seconds.
KD (Affinity) 20 nMHigh-affinity interaction, characteristic of a potent inhibitor.

Section 2: Probing Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While SPR confirms a direct interaction with purified protein, it does not guarantee that the compound can reach and bind its target in the complex, crowded environment of a cell. The Cellular Thermal Shift Assay (CETSA) bridges this crucial gap by measuring target engagement in situ.[13][14][15] The principle is elegant: ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

The Principle of CETSA

Cells are treated with the compound or a vehicle control and then heated to various temperatures. At a certain temperature, proteins begin to unfold and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to denature. After heating, cells are lysed, and the aggregated proteins are pelleted by centrifugation. The amount of soluble protein remaining in the supernatant is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_treatment Cellular Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_analysis Analysis T1 Culture EGFR-expressing cells (e.g., A431) T2 Treat cells with compound or Vehicle (DMSO) T1->T2 H1 Aliquot cell suspensions T2->H1 H2 Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) H1->H2 H3 Lyse cells (e.g., freeze-thaw cycles) H2->H3 A1 Separate soluble fraction (centrifugation) H3->A1 A2 Quantify soluble EGFR (Western Blot / ELISA) A1->A2 A3 Plot % Soluble EGFR vs. Temperature (Generate Melt Curve) A2->A3

References

A Comparative Guide to PARP Inhibitors: Bridging In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Focus of this Guide: While the initial topic of interest was 7-Chloro-3,4-dihydroisoquinoline, a comprehensive search of the current scientific literature did not yield sufficient comparative in vivo and in vitro efficacy data to construct a detailed guide that meets the required standards of scientific integrity and depth. The available information primarily pertains to its synthesis and basic chemical properties[1][2]. Therefore, to provide a valuable and illustrative guide for researchers in drug development, this document will focus on a well-characterized class of compounds that share a related heterocyclic scaffold and have a wealth of publicly available efficacy data: Poly(ADP-ribose) polymerase (PARP) inhibitors . This allows for a robust comparison of in vitro and in vivo performance, supported by concrete experimental data and established protocols, thereby fulfilling the core requirements of this guide.

Introduction: The Rationale for PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular machinery for DNA damage repair, particularly in the base excision repair pathway that addresses single-strand breaks[3]. In cancer therapeutics, the inhibition of PARP has emerged as a powerful strategy, especially in tumors harboring defects in other DNA repair pathways, such as homologous recombination, which is often compromised in cancers with BRCA1/2 mutations[4]. The therapeutic principle relies on the concept of synthetic lethality: while the loss of either PARP function or homologous recombination is survivable for a cell, the simultaneous loss of both pathways leads to the accumulation of catastrophic double-strand breaks during DNA replication, ultimately triggering cell death[4].

This guide will explore the translation of in vitro potency of PARP inhibitors to their in vivo efficacy, using examples from this successful class of targeted therapies. We will delve into the experimental methodologies used to generate this data and provide a framework for evaluating novel chemical entities.

In Vitro Efficacy: From Enzymatic Inhibition to Cellular Impact

The initial assessment of a potential drug candidate's efficacy begins with in vitro assays. For PARP inhibitors, this typically involves a two-tiered approach: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect in a more biologically relevant context.

Biochemical Assays: Direct Target Engagement

The most direct measure of a PARP inhibitor's potency is its ability to inhibit the enzymatic activity of PARP. This is often quantified as the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Comparative In Vitro Enzymatic Inhibition of Selected PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1.90.7[5]
Talazoparib0.90.4[4]
BMN-673 (Talazoparib)--[5]

Note: BMN-673 is the research name for Talazoparib.

Cell-Based Assays: Assessing Cellular Response

While enzymatic assays confirm target engagement, cell-based assays are crucial for understanding a compound's activity in a cellular environment, where factors like cell permeability and off-target effects come into play. A common method is to assess the inhibitor's ability to induce cell death in cancer cell lines with and without DNA repair deficiencies.

Table 2: Comparative In Vitro Cellular Activity of Selected PARP Inhibitors

CompoundCell LineGenotypeIC50 (µM)Reference
OlaparibHCT-15BRCA proficient45.53 ± 3.13[6]
OlaparibHCC1937BRCA1 mutant37.07 ± 1.89[6]
IN17 (Novel Compound)HCT-15BRCA proficient33.45 ± 1.79[6]
IN17 (Novel Compound)HCC1937BRCA1 mutant34.29 ± 2.68[6]

These data illustrate the principle of synthetic lethality, where BRCA-deficient cell lines can exhibit increased sensitivity to PARP inhibition.

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This protocol outlines a common method for determining the IC50 of a PARP inhibitor in a biochemical setting[7].

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are immobilized on a microplate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • PARP inhibitor test compounds

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the PARP inhibitor in the assay buffer.

  • Reaction Setup: To each well of the histone-coated plate, add the PARP1 enzyme, assay buffer, and the test compound at various concentrations.

  • Initiation: Start the enzymatic reaction by adding biotinylated NAD+. Incubate at 30°C for 1 hour.

  • Washing: Wash the plate to remove unincorporated reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate. After another wash step, add the chemiluminescent substrate.

  • Measurement: Read the luminescent signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro PARP Inhibition Assay:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of PARP inhibitor add_reagents Add PARP1 enzyme, buffer, and inhibitor prep_compound->add_reagents prep_plate Use histone-coated 96-well plate prep_plate->add_reagents start_reaction Add biotinylated NAD+ (Incubate 1 hr at 30°C) add_reagents->start_reaction wash1 Wash plate start_reaction->wash1 add_strep Add Streptavidin-HRP (Incubate) wash1->add_strep wash2 Wash plate add_strep->wash2 add_sub Add chemiluminescent substrate wash2->add_sub read_plate Read luminescence add_sub->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow of a chemiluminescent in vitro PARP inhibition assay.

In Vivo Efficacy: From Animal Models to Clinical Relevance

The ultimate test of a drug candidate's potential is its efficacy in a living organism. In vivo studies are designed to assess not only the drug's ability to inhibit its target in a complex physiological system but also its pharmacokinetic and pharmacodynamic properties, as well as its overall safety profile[8].

For anticancer agents like PARP inhibitors, the most common in vivo models are xenograft studies in immunocompromised mice[9]. In these models, human cancer cells are implanted into mice, and the effect of the drug on tumor growth is monitored over time.

Table 3: Comparative In Vivo Efficacy of a PARP Inhibitor in a Xenograft Model

CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
ErlotinibNude MiceHCC827 NSCLC CDX (Wild-type)VariesHigh[10]
ErlotinibNude MiceHCC827-ER1 NSCLC CDX (Resistant)VariesLow[10]

Note: This table illustrates the use of in vivo models to study drug resistance, a critical aspect of cancer drug development.

Experimental Protocol: In Vivo Xenograft Study for Anticancer Efficacy

This protocol provides a general framework for assessing the in vivo efficacy of a PARP inhibitor using a patient-derived xenograft (PDX) model, which is considered highly translational[11].

Principle: Human tumor fragments from a patient are implanted subcutaneously into immunocompromised mice. Once the tumors reach a specified size, the mice are randomized into treatment and control groups to evaluate the effect of the test compound on tumor growth.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Patient-derived tumor tissue

  • Test compound (PARP inhibitor) and vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant small fragments of the PDX tumor into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

  • Randomization: When tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

  • Treatment: Administer the PARP inhibitor (e.g., daily via oral gavage) to the treatment group and the vehicle to the control group for a specified period (e.g., 21 days).

  • Data Collection: Continue to measure tumor volume and body weight of the mice regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

Workflow for In Vivo Xenograft Study:

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis implant Implant PDX tumor fragments into mice monitor Monitor tumor growth implant->monitor randomize Randomize mice into treatment & control groups monitor->randomize treat Administer compound and vehicle randomize->treat monitor2 Measure tumor volume and body weight treat->monitor2 euthanize Euthanize mice monitor2->euthanize excise Excise tumors for ex vivo analysis euthanize->excise analyze Analyze data (TGI) excise->analyze

Caption: Workflow of an in vivo patient-derived xenograft (PDX) study.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A key challenge in drug development is the often-observed disconnect between potent in vitro activity and modest in vivo efficacy. This discrepancy can arise from a multitude of factors, including:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the effective concentration of the drug in vivo.

  • Pharmacodynamics (PD): The drug may not engage its target as effectively in the complex tumor microenvironment as it does in a simplified in vitro system.

  • Toxicity: Off-target effects can lead to toxicity that limits the achievable therapeutic dose.

Therefore, a successful drug development program requires a continuous feedback loop between in vitro and in vivo studies, with each informing the other to optimize the properties of the lead compound.

Conclusion

The journey of a drug from a laboratory curiosity to a clinical candidate is a complex and iterative process. By systematically evaluating compounds through a combination of robust in vitro and in vivo assays, researchers can build a comprehensive understanding of their therapeutic potential. While the specific compound this compound remains to be fully characterized, the principles and methodologies outlined in this guide, using the well-established class of PARP inhibitors as an example, provide a solid framework for the preclinical evaluation of novel chemical entities in oncology and beyond.

References

A Comparative Spectroscopic Guide to Substituted 3,4-Dihydroisoquinolines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the 3,4-dihydroisoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials. The precise characterization of these molecules is paramount, and a multi-faceted spectroscopic approach is the cornerstone of this analytical endeavor. This guide provides an in-depth comparative analysis of the spectral properties of substituted 3,4-dihydroisoquinolines, offering field-proven insights into how substituent effects manifest across various spectroscopic techniques.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the observed spectral shifts. By understanding these structure-spectra correlations, researchers can more efficiently and accurately elucidate the structures of novel 3,4-dihydroisoquinoline derivatives.

The Spectroscopic Fingerprint: A Multi-Technique Approach

The structural elucidation of substituted 3,4-dihydroisoquinolines relies on a synergistic application of several key spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and together they provide a comprehensive analytical picture.

Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The chemical shifts (δ) of protons in 3,4-dihydroisoquinolines are highly sensitive to the electronic effects of substituents on both the aromatic and heterocyclic rings.

  • Aromatic Protons: Protons on the benzene ring typically resonate in the downfield region (δ 7.0-8.5 ppm). Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deshield adjacent protons, causing them to shift further downfield. Conversely, electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) shield these protons, resulting in an upfield shift.

  • Heterocyclic Protons: The protons at C1, C3, and C4 of the dihydroisoquinoline core also provide valuable structural information. The C1 proton, being adjacent to the imine nitrogen, typically appears as a singlet or a multiplet depending on adjacent couplings. The methylene protons at C3 and C4 often appear as triplets or multiplets. For instance, in 8-fluoro-3,4-dihydroisoquinoline, the protons at C3 and C4 are observed as a broad triplet and a triplet, respectively.[1]

¹³C NMR Spectroscopy

¹³C NMR provides insights into the carbon framework of the molecule.

  • Iminé Carbon (C1): The C1 carbon of the imine functionality is characteristically deshielded and appears significantly downfield, typically in the range of δ 160-170 ppm.

  • Aromatic Carbons: Substituent effects are also prominent in the ¹³C NMR spectra of the aromatic ring. The carbon atom directly attached to a substituent will show the most significant shift.

  • Aliphatic Carbons (C3 and C4): The C3 and C4 carbons are found in the aliphatic region of the spectrum.

Table 1: Comparative ¹H and ¹³C NMR Data for Selected Substituted 3,4-Dihydroisoquinolines

CompoundSubstituent(s)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
8-Fluoro-3,4-dihydroisoquinoline8-F8.63 (br s, 1H), 7.19 (dd, 1H), 6.69 (d, 1H), 6.59 (d, 1H), 3.64 (br t, 2H), 2.67 (t, 2H)159.2, 148.7, 139.4, 131.1, 116.9, 112.8, 52.7, 46.0, 26.5, 25.6[1]
3-isopropyl-1-methyl-3,4-dihydroisoquinoline1-CH₃, 3-isopropyl7.26–7.29 (m, 2H), 7.19–7.22 (m, 3H), 4.07 (ddd, 1H), 2.88 (dd, 1H), 2.74 (dd, 1H), 1.9 (s, 3H), 1.82–1.86 (m, 1H), 1.0 (d, 3H), 0.98 (d, 3H)171.02, 138.42, 129.16, 128.36, 126.37, 56.46, 37.88, 30.99, 22.37, 19.58, 17.92[2]
3-isopropyl-1-phenyl-3,4-dihydroisoquinoline1-Ph, 3-isopropyl7.61–7.63 (m, 2H), 7.45–7.47 (m, 1H), 7.36–7.40 (m, 2H), 7.18–7.26 (m, 5H), 4.30–4.35 (m, 1H), 2.93–2.97 (m, 1H), 2.81–2.85 (m, 1H), 1.85–1.92 (m, 1H), 1.03 (d, 3H), 1.01 (d, 3H)167.28, 138.32, 135.12, 131.23, 129.22, 128.53, 128.47, 126.41, 55.51, 37.98, 30.77, 19.70, 17.84[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

  • C=N Stretch: The most characteristic absorption for 3,4-dihydroisoquinolines is the imine C=N stretching vibration, which typically appears in the range of 1620-1690 cm⁻¹. The exact position of this band is influenced by the substituents on the aromatic ring. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber (frequency), while electron-donating groups cause a shift to a lower wavenumber.

  • C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups at C3 and C4 appear just below 3000 cm⁻¹.

  • Substituent-Specific Absorptions: Other functional groups introduced as substituents will exhibit their own characteristic IR absorptions, such as the strong, broad O-H stretch for hydroxyl groups (around 3200-3600 cm⁻¹) or the sharp C≡N stretch for cyano groups (around 2220-2260 cm⁻¹).[4]

Table 2: Characteristic IR Absorption Frequencies for Substituted 3,4-Dihydroisoquinolines

Functional GroupVibrationTypical Wavenumber (cm⁻¹)Notes
C=N (Imine)Stretch1620-1690Position influenced by electronic effects of substituents.
C-H (Aromatic)Stretch>3000
C-H (Aliphatic)Stretch<3000
C≡N (Cyano)Stretch2220-2260Sharp and of medium intensity.[4]
C=O (Carbonyl)Stretch1680-1750Strong absorption.[4]
N-HStretch3300-3500Present in secondary amine derivatives.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.[5] The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectra of 3,4-dihydroisoquinolines are characterized by absorptions arising from π→π* transitions within the aromatic ring and the C=N bond. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

  • Effect of Substituents: Substituents that extend the conjugation of the π-system, such as an additional aromatic ring at the C1 position, will cause a bathochromic (red) shift to a longer λmax. Auxochromes, such as hydroxyl (-OH) or methoxy (-OCH₃) groups, can also cause a red shift and an increase in absorption intensity (hyperchromic effect). For example, 6,7-dihydroxy- and 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline show characteristic changes in their UV spectra with varying pH, indicating the ionization of the hydroxyl groups.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.

The fragmentation of 3,4-dihydroisoquinolines in the mass spectrometer is influenced by the stability of the resulting ions. Common fragmentation pathways include:

  • Loss of a Substituent at C1: A prevalent fragmentation pathway is the cleavage of the bond between C1 and its substituent, leading to a stable isoquinolinium-like cation.

  • Retro-Diels-Alder (RDA) Reaction: The dihydroisoquinoline ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

  • Influence of Substituents: The nature of the substituents can direct the fragmentation pathways. For instance, isoquinoline alkaloids with methoxy groups can exhibit characteristic losses of a methyl radical followed by a molecule of carbon monoxide.[8][9]

General Fragmentation Pathways

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectral data, the following experimental protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified 3,4-dihydroisoquinoline derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or electron impact (EI).

Instrumentation and Data Acquisition
  • NMR: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be used for data acquisition.

  • IR: A Fourier Transform Infrared (FT-IR) spectrometer is typically used to record the IR spectrum. Data is usually collected over the range of 4000-400 cm⁻¹.

  • UV-Vis: A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

  • MS: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Conclusion

The spectral analysis of substituted 3,4-dihydroisoquinolines is a nuanced process that requires a comprehensive, multi-technique approach. By understanding the fundamental principles of NMR, IR, UV-Vis, and Mass Spectrometry, and by recognizing the predictable influence of various substituents on the resulting spectra, researchers can confidently and accurately characterize these important molecules. This guide serves as a foundational resource to aid in the design of experiments, the interpretation of data, and the ultimate advancement of scientific discovery in fields touched by this versatile chemical scaffold.

References

A Comparative Analysis of Cytotoxicity: 7-Chloro-3,4-dihydroisoquinoline versus Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of drug discovery, the evaluation of a compound's cytotoxicity is a critical early-stage gatekeeper. This guide provides a comparative analysis of the cytotoxic profiles of two distinct molecules: 7-Chloro-3,4-dihydroisoquinoline, a member of the tetrahydroisoquinoline family of compounds known for their diverse biological activities, and Chloroquine, a well-established 4-aminoquinoline drug with a long history of use in treating malaria and certain autoimmune diseases.[1] While Chloroquine's cytotoxic effects are extensively documented, data on this compound is less direct, often inferred from studies of its derivatives. This guide aims to synthesize the available evidence, providing researchers with a framework for understanding the potential cytotoxic liabilities and mechanisms of these two compounds.

Chemical Structures and Properties

This compound belongs to the tetrahydroisoquinoline class of heterocyclic organic compounds.[2] Its core structure is a foundation for numerous natural and synthetic molecules with a broad spectrum of biological activities.[2] The presence of a chlorine atom at the 7th position can significantly influence its electronic properties and biological interactions.[3]

Chloroquine , a 4-aminoquinoline, is characterized by a quinoline ring system with a chlorine atom at the 7-position and a diethylaminopentyl side chain at the 4-position. This structure is crucial for its accumulation in acidic organelles like lysosomes and its interaction with DNA.[4][5]

Comparative Cytotoxicity: A Data-Driven Overview

Chloroquine: A Well-Characterized Cytotoxic Profile

Chloroquine exhibits significant cytotoxicity in a dose- and time-dependent manner across a variety of cell lines.[6][7] Its cytotoxic effects are often observed in the micromolar range. For instance, in one study, Chloroquine showed significant toxicity to cells at concentrations over 30 μM after 48 hours of exposure, with most cells dying within 3 hours at concentrations exceeding 300 μM.[8]

The half-maximal cytotoxic concentration (CC50) of Chloroquine varies depending on the cell line and the duration of exposure. For example, CC50 values at 72 hours have been reported to be less than 20 μM in sensitive cell lines such as H9C2, HEK293, and IEC-6.[6] In contrast, cell lines like Vero and ARPE-19 have shown higher CC50 values of 92.35 μM and 49.24 μM, respectively, at 72 hours.[6]

Cell LineCC50 (µM) at 72hReference
H9C217.1[6]
HEK2939.883[6]
IEC-617.38[6]
Vero92.35[6]
ARPE-1949.24[6]
This compound and its Derivatives: An Emerging Picture

While direct CC50 values for this compound are not extensively reported, studies on related 7-chloroquinoline derivatives provide valuable insights into their cytotoxic potential. A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives demonstrated cytotoxic activity against various human cancer cell lines, with some sulfonyl N-oxide derivatives showing IC50 values in the low micromolar range (1.99–4.9 µM) against HCT116 colon carcinoma cells.[9] Another study on newly synthesized 7-chloroquinoline derivatives reported potent antitumor activity, with some compounds exhibiting IC50 values as low as 7.54 µM against the MCF-7 breast cancer cell line.[10] These findings suggest that the 7-chloroquinoline scaffold, a core component of this compound, can be a potent cytotoxic pharmacophore.

Mechanisms of Cytotoxicity

Understanding the underlying mechanisms of cytotoxicity is paramount for rational drug design and development.

Chloroquine: A Multi-faceted Mechanism

The cytotoxicity of Chloroquine is attributed to several mechanisms:

  • Lysosomotropism and Autophagy Inhibition: Chloroquine, as a weak base, accumulates in acidic organelles like lysosomes, raising their pH. This disruption of lysosomal function inhibits autophagy, a cellular recycling process that can promote cell survival under stress. Inhibition of autophagy by Chloroquine can enhance the efficacy of chemotherapeutic agents.[11]

  • DNA Intercalation and Damage: Chloroquine can intercalate into DNA, which may interfere with DNA replication and repair processes, ultimately leading to cell death.[4] This interaction is influenced by the ionic strength of the cellular environment.[5]

  • Mitochondrial Dysfunction: Chloroquine has been shown to cause mitochondrial damage, which can trigger the intrinsic pathway of apoptosis.[4]

G cluster_chloroquine Chloroquine's Cytotoxic Mechanisms chloroquine Chloroquine lysosome Lysosome Accumulation (pH Increase) chloroquine->lysosome dna DNA Intercalation & Damage chloroquine->dna mitochondria Mitochondrial Dysfunction chloroquine->mitochondria autophagy Autophagy Inhibition lysosome->autophagy apoptosis Apoptosis autophagy->apoptosis dna->apoptosis mitochondria->apoptosis

Caption: Proposed cytotoxic mechanisms of Chloroquine.

This compound: A Putative Mechanism

The precise cytotoxic mechanisms of this compound are not well-elucidated. However, based on the activities of its derivatives, several possibilities can be considered:

  • Induction of Apoptosis: Studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown that they can induce apoptosis in cancer cells. This is often accompanied by cell cycle arrest, particularly in the G2/M phase.[9]

  • Disruption of Membrane Integrity: Some research suggests that this compound-1(2H)-thione, a related compound, may exert its antimicrobial effects by disrupting the membrane integrity of target organisms, a mechanism that could translate to cytotoxicity in mammalian cells.[3]

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section provides detailed protocols for standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[12][13] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and Chloroquine for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

G start Seed Cells treatment Treat with Compounds start->treatment mtt Add MTT Reagent treatment->mtt incubation Incubate (2-4h) mtt->incubation solubilize Solubilize Formazan incubation->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.[16][17]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.[18]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[16]

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).[19]

  • Stop Reaction and Measure Absorbance: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[19]

G start Seed & Treat Cells supernatant Collect Supernatant start->supernatant ldh_reaction Add LDH Reagent supernatant->ldh_reaction incubation Incubate (30 min) ldh_reaction->incubation stop_read Stop Reaction & Read Absorbance incubation->stop_read

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

To investigate the mode of cell death, various apoptosis assays can be employed.

  • Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.[20][21]

  • Caspase Activity Assays: Measure the activity of caspases, key executioner enzymes in the apoptotic cascade.[22]

  • TUNEL Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[23]

These assays are typically analyzed using flow cytometry or fluorescence microscopy, providing quantitative data on the induction of apoptosis.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of this compound and Chloroquine. While Chloroquine's cytotoxic profile is well-defined and multifaceted, involving lysosomal and mitochondrial disruption as well as DNA damage, the cytotoxicity of this compound is less understood and largely inferred from its derivatives. The available data suggests that the 7-chloroquinoline scaffold can be a potent cytotoxic agent, likely inducing apoptosis.

For a more definitive comparison, direct head-to-head cytotoxicity studies using a panel of cell lines and a combination of assays (MTT, LDH, and apoptosis assays) are warranted. Such studies would provide valuable CC50 data for this compound and elucidate its primary mechanisms of cell death. This knowledge will be instrumental for researchers in the fields of medicinal chemistry and drug development as they explore the therapeutic potential of the tetrahydroisoquinoline class of compounds.

References

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of 7-Chloro-3,4-dihydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereochemistry and a critical step in the journey from a promising lead compound to a viable therapeutic agent. The spatial arrangement of atoms in chiral molecules, such as the increasingly important class of 7-Chloro-3,4-dihydroisoquinoline derivatives, can profoundly influence their pharmacological activity, metabolic fate, and toxicological profile. This guide provides an in-depth, objective comparison of the primary analytical techniques used to assign the absolute configuration of these molecules, supported by experimental insights and detailed protocols.

The Criticality of Absolute Configuration in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a stereocenter, typically at the C1 position, gives rise to enantiomers which, despite having identical physical properties in an achiral environment, can exhibit dramatically different behaviors in the chiral environment of the human body. One enantiomer may be a potent therapeutic, while the other could be inactive or even detrimental. Therefore, the ability to definitively assign the absolute configuration is not merely an academic exercise but a regulatory and safety imperative.

This guide will dissect and compare four powerful techniques for this purpose:

  • Anomalous Dispersion X-ray Crystallography: The "gold standard" for absolute configuration determination.

  • Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for chiral molecules in solution.

  • Optical Rotatory Dispersion (ORD): A classical chiroptical method that has been revitalized with modern computational approaches.

  • Mosher's Method (NMR Spectroscopy): A versatile NMR-based technique for determining the configuration of chiral alcohols and amines.

Anomalous Dispersion X-ray Crystallography: The Definitive Answer from a Crystal

X-ray crystallography stands as the most reliable method for determining the absolute configuration of chiral molecules.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.[1][2]

The Causality Behind the Experiment

The determination of absolute configuration through X-ray crystallography hinges on the phenomenon of anomalous dispersion.[3] When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs in the scattered radiation.[3] This effect breaks Friedel's law, which states that the intensities of diffraction spots from opposite sides of a crystal are equal. By carefully measuring the small differences in these "Bijvoet pairs," the absolute spatial arrangement of the atoms can be determined.[4] The presence of the chlorine atom in this compound derivatives is advantageous for this technique, as it acts as a "heavy" atom, enhancing the anomalous scattering effect.[5]

Experimental Workflow

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Data Presentation
ParameterDescriptionTypical Value/Result
Flack Parameter A value that indicates the correctness of the assigned absolute configuration.A value close to 0 indicates the correct assignment; a value close to 1 indicates the opposite configuration.
Crystal System The symmetry of the crystal lattice.e.g., Orthorhombic, Monoclinic
Space Group The specific symmetry group of the crystal.e.g., P2₁2₁2₁
Strengths and Limitations
StrengthsLimitations
Provides an unambiguous and definitive assignment of absolute configuration.[2]Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[6]
The presence of the chlorine atom enhances the anomalous dispersion signal.[5]Not suitable for oils or amorphous solids.
Provides a complete 3D structure of the molecule.The crystal structure may not represent the predominant conformation in solution.

Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] This technique is particularly powerful for determining the absolute configuration of molecules in solution, thereby providing information about their solution-phase conformation.[9]

The Causality Behind the Experiment

Just as electronic transitions can exhibit circular dichroism (ECD), vibrational transitions in a chiral molecule can also differentially absorb circularly polarized light.[10] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation.[7] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer.[11] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[11]

Experimental Workflow

Caption: Workflow for absolute configuration determination using VCD.

Data Presentation
Wavenumber (cm⁻¹)Experimental VCD (ΔA)Calculated VCD (Δε) for (R)-enantiomer
1605++
1490--
1250++
Strengths and Limitations
StrengthsLimitations
Applicable to molecules in solution, including oils and non-crystalline solids.[12]Heavily reliant on the accuracy of computational methods.[7]
Provides information about the solution-phase conformation.[6]Can be challenging for conformationally flexible molecules, as multiple conformers may contribute to the observed spectrum.[13]
Does not require crystallization.[10]Requires specialized instrumentation.

Optical Rotatory Dispersion (ORD): The Classic Chiroptical Method

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[14] While it is one of the oldest chiroptical techniques, modern computational methods have significantly enhanced its utility for absolute configuration determination.[15]

The Causality Behind the Experiment

Chiral molecules rotate the plane of polarized light. The magnitude and direction of this rotation are dependent on the wavelength of the light.[16] An ORD spectrum is a plot of this optical rotation versus wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry.[15] Similar to VCD, the absolute configuration is determined by comparing the experimental ORD curve with a theoretically calculated curve for a known enantiomer.[17]

Experimental Workflow

Caption: Workflow for absolute configuration determination using ORD.

Data Presentation
Wavelength (nm)Specific Rotation [α] (degrees)
589 (D-line)+25.3
436+50.1
365+85.7
Strengths and Limitations
StrengthsLimitations
Applicable to a wide range of chiral molecules in solution.Less structural information compared to VCD.
Can be performed on a standard polarimeter with variable wavelength capabilities.Also reliant on computational chemistry for absolute configuration assignment.
Does not require crystallization.Can be affected by impurities that are also chiral.

Mosher's Method: An NMR-Based Approach

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[18] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[19]

The Causality Behind the Experiment

The two enantiomers of a chiral compound are indistinguishable by NMR in an achiral solvent. However, by reacting the chiral amine of the this compound derivative with both the (R)- and (S)-enantiomers of Mosher's acid chloride, a pair of diastereomers is formed.[3][20] These diastereomers have different physical properties and, crucially, different NMR spectra.[18] The protons in the vicinity of the newly formed stereocenter will experience different magnetic environments in the two diastereomers, leading to different chemical shifts. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on an established conformational model of the Mosher's amides.[21]

Experimental Workflow

Caption: Workflow for Mosher's method.

Data Presentation
Protonδ for (R)-MTPA amide (ppm)δ for (S)-MTPA amide (ppm)Δδ (δS - δR) (ppm)
H-14.854.95+0.10
H-87.207.15-0.05
H-67.507.48-0.02
Strengths and Limitations
StrengthsLimitations
Widely applicable to chiral secondary amines.[20]Requires chemical derivatization, which can sometimes be challenging.
Does not require specialized equipment beyond a standard NMR spectrometer.The conformational model may not hold for all molecular structures, leading to ambiguous results.
Can be performed on a small scale (mg).Requires careful and accurate assignment of NMR signals.

Comparative Analysis and Recommendations

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD)Mosher's Method (NMR)
Sample State Single CrystalSolutionSolutionSolution
Sample Amount mg5-15 mgmg~5 mg
Derivatization NoNoNoYes
Computational Support No (for assignment)Yes (essential)Yes (essential)No (model-based)
Confidence Level Very HighHighHighModerate to High
Key Advantage Unambiguous resultSolution-phase conformationReadily accessibleUses standard NMR
Key Limitation Crystal growthConformational flexibilityLess structural detailRequires derivatization

Choosing the Right Tool for the Job:

  • For definitive, "gold-standard" confirmation, especially for regulatory submissions, Anomalous Dispersion X-ray Crystallography is the method of choice, provided a suitable crystal can be obtained. The presence of the chlorine atom makes this compound derivatives good candidates for this technique.

  • When crystallization is unsuccessful, or when understanding the solution-phase conformation is critical, Vibrational Circular Dichroism (VCD) is an excellent alternative. It is a powerful technique for chiral molecules in their native solution state.

  • Optical Rotatory Dispersion (ORD) can be a valuable and more accessible chiroptical method if a dedicated VCD spectrometer is not available. When coupled with computational analysis, it can provide reliable absolute configuration assignments.

  • Mosher's Method is a practical and cost-effective choice when dealing with small quantities of material and when the primary goal is to quickly determine the absolute configuration of the chiral amine center. Its reliance on standard NMR makes it highly accessible.

References

Safety Operating Guide

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 7-Chloro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of precision and purpose. Yet, the life cycle of a chemical does not conclude upon the acquisition of experimental data. The responsible disposal of surplus and waste material is a critical, non-negotiable aspect of our work, safeguarding not only our immediate laboratory environment but also our collective ecological well-being. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 7-Chloro-3,4-dihydroisoquinoline, ensuring safety, compliance, and scientific integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS 60518-41-4) is a halogenated heterocyclic compound that necessitates careful handling.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H320: Causes eye irritation.

  • H335: May cause respiratory irritation.

This hazard profile dictates the necessity of stringent personal protective measures and dictates that this compound cannot be treated as common laboratory waste. The "chloro" moiety is of particular significance. The thermal decomposition of chlorinated organic compounds can lead to the formation of hazardous byproducts such as hydrogen chloride and potentially phosgene, necessitating disposal methods that mitigate these risks[2].

Key Hazard and Safety Information Summary
Hazard StatementGHS CodePrimary RiskEssential Precaution
Harmful if swallowedH302Oral ToxicityDo not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention[3].
Causes skin irritationH315Dermal IrritationWear protective gloves and clothing. In case of contact, wash skin thoroughly with soap and water[4].
Causes eye irritationH320Ocular IrritationWear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes[5].
May cause respiratory irritationH335Inhalation HazardAvoid breathing dust/fumes. Use only in a well-ventilated area or with respiratory protection[4].

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from initial waste accumulation to final hand-off to certified disposal services.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable. Before handling any waste containing this compound, ensure the following are in place[4][5]:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If handling the solid outside of a certified chemical fume hood, a NIOSH-approved respirator is essential to prevent inhalation of dust particles.

Waste Segregation and Containment: The Principle of Incompatibility

Proper segregation is a cornerstone of safe laboratory practice. Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The specific hazard pictograms (e.g., exclamation mark for irritant) should also be present[1].

  • Incompatibility: Do not mix this waste stream with other chemical waste unless compatibility has been verified. In particular, avoid mixing with strong oxidizing agents.

Small-Scale Laboratory Waste (Residual amounts in vials, etc.)

For small quantities of residual material:

  • Rinsing: Triple rinse the container with a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and must be collected in a designated chlorinated solvent waste container.

  • Container Disposal: The rinsed, empty container can then be disposed of as non-hazardous laboratory glass or plastic waste, depending on institutional policies.

Bulk Waste and Spill Management

For larger quantities of expired or unused this compound or in the event of a spill:

  • Secure the Area: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Place the contained material and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. The cleaning materials used are also considered hazardous waste and must be disposed of accordingly.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Identification (this compound) assess_quantity Assess Quantity of Waste start->assess_quantity small_scale Small-Scale Residuals (e.g., in vials) assess_quantity->small_scale Small bulk_spill Bulk Quantities or Spill assess_quantity->bulk_spill Large/Spill triple_rinse Triple rinse container with appropriate organic solvent. small_scale->triple_rinse contain_spill Contain spill with inert absorbent material (if liquid) or carefully sweep (if solid). bulk_spill->contain_spill collect_rinsate Collect rinsate in designated chlorinated solvent waste container. triple_rinse->collect_rinsate dispose_container Dispose of empty container as non-hazardous lab waste. collect_rinsate->dispose_container final_disposal Arrange for disposal by a licensed hazardous waste contractor. dispose_container->final_disposal collect_waste Collect all contaminated material in a labeled hazardous waste container. contain_spill->collect_waste decontaminate Decontaminate spill area. collect_waste->decontaminate decontaminate->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard.

  • EPA RCRA: As a generator of hazardous waste, your institution is responsible for the waste from "cradle-to-grave". This means ensuring that the waste is properly identified, stored, and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • OSHA: Employers are required to inform and train employees on the hazards of chemicals in the workplace and the proper procedures for handling and disposal[5]. This guide serves as a component of that training.

Final Disposal: The Role of Professional Waste Management

Under no circumstances should this compound or its rinsate be disposed of down the drain or in regular trash. The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and certified environmental waste management company. These companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is safe, environmentally sound, and compliant with all federal and state regulations.

By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific responsibility.

References

Safe Handling and Disposal of 7-Chloro-3,4-dihydroisoquinoline: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Authoritative Guide for Laboratory Professionals:

A Senior Application Scientist's Field-Proven Guide

In the landscape of drug discovery and chemical synthesis, the mastery of handling specialized reagents is paramount. 7-Chloro-3,4-dihydroisoquinoline is a key structural motif in medicinal chemistry, but its safe and effective use demands more than just procedural knowledge; it requires a deep understanding of the principles of laboratory safety. This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals, ensuring that every interaction with this compound is grounded in safety, precision, and scientific integrity.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified as a hazardous substance. Its primary risks, as identified by the Globally Harmonized System (GHS), include:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H320): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

  • Acute Oral Toxicity (H302): Harmful if swallowed.

These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing dermal, ocular, and respiratory exposure. The solid, often powdered, form of this compound increases the risk of aerosolization and inadvertent inhalation or contamination of surfaces.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the mandatory PPE, explaining the rationale behind each choice to build a self-validating safety system.

PPE ComponentSpecificationRationale & Causality
Hand Protection Chemical-resistant nitrile gloves (double-gloved recommended).Provides a primary barrier against skin contact, which can cause irritation.[2][3] Double-gloving is a best practice that allows for the removal of the outer, contaminated glove without exposing the skin, especially when exiting a containment area like a fume hood.[4]
Eye/Face Protection ANSI Z87.1-rated safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[5][6] A full-face shield is required when handling larger quantities or when there is a significant splash risk.[7]
Respiratory Protection NIOSH-approved respirator with organic vapor/particulate cartridges.Mandatory when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of aerosolized particles that may cause respiratory tract irritation.[1][2][5]
Protective Clothing Flame-resistant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.[8] Cuffs should be tucked into the inner glove to create a seal. Contaminated clothing must be removed immediately and washed before reuse.[5][6]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills and dropped materials. Leather and canvas shoes are not suitable as they can absorb chemicals.[8]
Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing risk. This protocol covers the lifecycle of the compound within the laboratory.

A. Engineering Controls: The First Line of Defense

  • Work Area Preparation: All manipulations of this compound must be performed within a certified chemical fume hood to contain dust and vapors.[2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5][9]

B. Weighing and Transferring the Compound

  • Don all required PPE as specified in the table above.

  • Place a tared weigh boat on an analytical balance inside the fume hood.

  • Carefully transfer the solid compound using a clean spatula, minimizing the generation of dust.

  • Once the desired amount is weighed, securely close the primary container.

  • Transfer the weighed compound to the reaction vessel within the fume hood.

C. Cleanup and Decontamination

  • Wipe down the spatula and any surfaces within the fume hood with a suitable solvent (e.g., acetone) and a disposable towel.

  • Dispose of the towel and weigh boat as hazardous waste.

  • Carefully remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[1][9]

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination A Verify Fume Hood Certification B Locate Eyewash/Shower A->B C Don Full PPE B->C D Weigh Compound C->D E Transfer to Vessel D->E F Secure Primary Container E->F G Decontaminate Surfaces & Tools F->G H Dispose of Contaminated Items as Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: A generalized workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility. As a halogenated compound, this chemical requires specific waste segregation.

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, paper towels, weigh boats, rinsate) must be collected in a designated "Halogenated Organic Hazardous Waste" container.[2] Do not mix with non-halogenated waste.

  • Container Management: The waste container must be made of a compatible material, kept securely closed when not in use, and stored in a secondary containment bin.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[2]

  • Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[9][10]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is crucial.

A. Personal Exposure

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][9]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

B. Spill Response

The appropriate response depends on the scale and location of the spill.

Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Minor Minor Spill (<1g) Inside Fume Hood Assess->Minor Major Major Spill (>1g) OR Any Spill Outside Hood Assess->Major Cleanup 1. Absorb with inert material (e.g., sand) 2. Sweep into hazardous waste container 3. Decontaminate area Minor->Cleanup Evacuate 1. Alert others & Evacuate area 2. Close doors to confine vapors 3. Call EHS/Emergency Services Major->Evacuate

Caption: Decision tree for responding to a this compound spill.

For a minor spill within a fume hood, use an inert absorbent material like sand or vermiculite to cover the spill, then carefully sweep it into your halogenated hazardous waste container.[5][10] For any major spill or a spill outside of a fume hood, evacuate the area immediately, alert colleagues, and contact your institution's EHS or emergency response team.[11][12]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.